molecular formula C16H36BrN B1353931 Dodecylethyldimethylammonium bromide CAS No. 68207-00-1

Dodecylethyldimethylammonium bromide

Número de catálogo: B1353931
Número CAS: 68207-00-1
Peso molecular: 322.37 g/mol
Clave InChI: FFGSPQDSOUPWGY-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Dodecylethyldimethylammonium bromide is a useful research compound. Its molecular formula is C16H36BrN and its molecular weight is 322.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

dodecyl-ethyl-dimethylazanium;bromide
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InChI

InChI=1S/C16H36N.BrH/c1-5-7-8-9-10-11-12-13-14-15-16-17(3,4)6-2;/h5-16H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FFGSPQDSOUPWGY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80897379
Record name N-Ethyl-N,N-dimethyl-N-dodecylammonium bromide
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Molecular Weight

322.37 g/mol
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CAS No.

68207-00-1
Record name Dodecylethyldimethylammonium bromide
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Record name Dimethyldodecylethylammonium bromide
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Record name N-Ethyl-N,N-dimethyl-N-dodecylammonium bromide
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Record name Dodecylethyldimethylammonium bromide
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Record name DIMETHYLDODECYLETHYLAMMONIUM BROMIDE
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Dodecylethyldimethylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dodecylethyldimethylammonium bromide (DEDMAB), a quaternary ammonium compound, is a cationic surfactant with significant potential across various scientific and industrial domains, including drug delivery systems, nanoparticle synthesis, and biomedical research.[1] A thorough understanding of its physicochemical properties is paramount for its effective application and for the development of novel formulations and technologies. This in-depth technical guide provides a detailed overview of the core physicochemical characteristics of DEDMAB, complete with quantitative data, experimental methodologies, and logical workflows.

Core Physicochemical Properties

The fundamental properties of this compound are summarized in the tables below, providing a consolidated reference for researchers.

General Properties
PropertyValueSource
Chemical Name N-Dodecyl-N,N-dimethyl-N-ethylammonium bromide[2]
Synonyms Dodecyldimethylethylammonium bromide, Dimethyldodecylethylammonium bromide[2][3]
CAS Number 68207-00-1[2][3]
Molecular Formula C₁₆H₃₆BrN[2]
Appearance White to off-white powder[3]
Quantitative Physicochemical Data
PropertyValueUnitSource
Molecular Weight 322.37 g/mol [2][3]
Melting Point 185 - 188°C[3]
Solubility in Water 50mg/mL (clear, colorless solution)[3][4][5]
Critical Micelle Concentration (CMC) Varies with temperature and medium-[6][7]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. The following sections outline standard experimental protocols.

Determination of Solubility

The solubility of a surfactant is a critical parameter influencing its formulation and application. A standard method for determining the solubility of DEDMAB in an aqueous solution is the isothermal equilibrium method.

Methodology:

  • Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of deionized water in a sealed container.

  • Equilibration: The container is placed in a constant temperature water bath and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The solution is allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle.

  • Sampling and Analysis: A clear aliquot of the supernatant is carefully withdrawn using a filtered syringe. The concentration of DEDMAB in the aliquot is then determined using a suitable analytical technique, such as titration or chromatography.

  • Calculation: The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., mg/mL or g/100g ).

Determination of Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers in a solution begin to aggregate and form micelles. This is a key characteristic that governs the surfactant's behavior and performance. Several methods can be employed to determine the CMC.

1. Surface Tension Method:

This is a widely used and reliable method for determining the CMC of surfactants.[8]

Methodology:

  • Prepare a Series of Dilutions: A stock solution of DEDMAB is prepared and serially diluted to obtain a range of concentrations, both below and above the expected CMC.

  • Measure Surface Tension: The surface tension of each solution is measured using a tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method).

  • Plot the Data: The surface tension values are plotted against the logarithm of the surfactant concentration.

  • Determine the CMC: The plot will typically show a sharp decrease in surface tension with increasing concentration, followed by a plateau or a much gentler slope. The concentration at which this break occurs is the CMC.[9]

2. Conductivity Method:

This method is suitable for ionic surfactants like DEDMAB and relies on the change in the molar conductivity of the solution with concentration.

Methodology:

  • Prepare a Series of Dilutions: As with the surface tension method, a range of DEDMAB solutions of varying concentrations is prepared.

  • Measure Conductivity: The specific conductance of each solution is measured using a conductivity meter.

  • Plot the Data: The specific conductance is plotted against the surfactant concentration.

  • Determine the CMC: The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity is lower due to the formation of micelles which have a lower mobility than the individual ions.

Visualizations: Workflows and Concepts

To further elucidate the experimental processes and fundamental concepts, the following diagrams are provided in the DOT language for use with Graphviz.

Experimental Workflow for Solubility Determination

G Figure 1: Experimental Workflow for Solubility Determination A Prepare Supersaturated Solution B Equilibrate at Constant Temperature A->B C Allow Phase Separation B->C D Sample Supernatant C->D E Analyze Concentration D->E F Calculate Solubility E->F G Figure 2: Workflow for CMC Determination by Surface Tension A Prepare Serial Dilutions of DEDMAB B Measure Surface Tension of Each Dilution A->B C Plot Surface Tension vs. log(Concentration) B->C D Identify Breakpoint in the Curve C->D E Determine CMC D->E G Figure 3: The Concept of Critical Micelle Concentration cluster_0 Below CMC cluster_1 Above CMC A Monomers B Monomers A->B Increasing Surfactant Concentration C Micelles

References

Chemical structure and molecular weight of Dodecylethyldimethylammonium bromide.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical structure and molecular properties of Dodecylethyldimethylammonium bromide, a quaternary ammonium compound. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular FormulaC16H36BrN[1]
Molecular Weight322.37 g/mol [1][2][3]
CAS Number68207-00-1[1][2][3]
IUPAC Namedodecyl-ethyl-dimethylazanium bromide[1]
Linear Formula[CH3(CH2)11N+(CH3)2C2H5]Br-[2][3]
SMILES StringCCCCCCCCCCCC--INVALID-LINK--(C)CC.[Br-][2]

Chemical Structure Visualization

The following diagram illustrates the two-dimensional chemical structure of this compound, detailing the arrangement of its constituent atoms.

Dodecylethyldimethylammonium_bromide cluster_dodecyl cluster_ethyl N N+ C2_1 CH2 N->C2_1 Me1 CH3 N->Me1 Me2 CH3 N->Me2 C12_1 CH3 C12_2 CH2 C12_1->C12_2 C12_3 CH2 C12_2->C12_3 C12_4 CH2 C12_3->C12_4 C12_5 CH2 C12_4->C12_5 C12_6 CH2 C12_5->C12_6 C12_7 CH2 C12_6->C12_7 C12_8 CH2 C12_7->C12_8 C12_9 CH2 C12_8->C12_9 C12_10 CH2 C12_9->C12_10 C12_11 CH2 C12_10->C12_11 C12_12 CH2 C12_11->C12_12 C12_12->N C2_2 CH3 C2_1->C2_2 Br Br-

Figure 1. Chemical structure of this compound.

References

Synthesis of Dodecylethyldimethylammonium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis protocol for Dodecylethyldimethylammonium bromide (DEDMAB), a quaternary ammonium compound with applications in various scientific fields, including as a surfactant and in nanoparticle synthesis. This document details the chemical pathway, experimental procedures, and relevant data for the successful laboratory-scale preparation of this compound.

Synthesis Pathway

The synthesis of this compound is achieved through a classic SN2 reaction known as the Menschutkin reaction. This reaction involves the quaternization of a tertiary amine, in this case, N,N-dimethyldodecylamine, with an alkyl halide, ethyl bromide. The nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic carbon of the ethyl bromide, leading to the formation of the quaternary ammonium salt.

The overall reaction is as follows:

Synthesis_Pathway Reactant1 N,N-Dimethyldodecylamine (C₁₄H₃₁N) Product This compound (C₁₆H₃₆BrN) Reactant1->Product + Reactant2 Ethyl Bromide (C₂H₅Br) Reactant2->Product

Caption: Synthesis of this compound via Menschutkin Reaction.

Experimental Protocol

This protocol is based on established methods for the synthesis of analogous long-chain quaternary ammonium salts.

2.1. Materials and Equipment

Material/EquipmentSpecification
N,N-Dimethyldodecylamine≥95% purity
Ethyl Bromide≥98% purity
Ethanol (absolute)ACS grade
AcetoneACS grade
MethanolACS grade
Round-bottom flaskAppropriate size (e.g., 250 mL)
Reflux condenser
Magnetic stirrer with hotplate
Rotary evaporator
Buchner funnel and flask
Filter paper
Glassware for recrystallizationErlenmeyer flasks, beakers
Analytical balance
Melting point apparatus

2.2. Reaction Procedure

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification A Dissolve N,N-dimethyldodecylamine in ethanol in a round-bottom flask. B Add ethyl bromide to the solution. A->B C Attach reflux condenser and heat the mixture at 85°C with stirring for 5 hours. B->C D Cool the reaction mixture to room temperature. C->D E Remove ethanol using a rotary evaporator. D->E F Recrystallize the crude product from an acetone-methanol mixed solvent. E->F G Collect the purified crystals by vacuum filtration. F->G H Wash the crystals with cold acetone. G->H I Dry the product under vacuum. H->I

Dodecylethyldimethylammonium Bromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 68207-00-1

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Dodecylethyldimethylammonium bromide (DDAB). It covers the compound's physicochemical properties, synthesis and purification protocols, and its applications, particularly within the pharmaceutical and drug development landscape.

Physicochemical Properties

This compound is a quaternary ammonium compound that functions as a cationic surfactant. Its amphiphilic nature, with a hydrophilic quaternary ammonium head group and a long hydrophobic alkyl chain, dictates its behavior in various solvents and its interfacial activity. A summary of its key physicochemical properties is presented below.

PropertyValueReference
Molecular Formula C₁₆H₃₆BrN[1]
Molecular Weight 322.37 g/mol [1]
Appearance White to off-white powder
Melting Point 185-190 °C
Solubility in Water 50 mg/mL, clear, colorless[2]
Synonyms Dodecyldimethylethylammonium bromide, Dimethyldodecylethylammonium bromide, EDDAB[1]

Synthesis and Purification

The primary method for synthesizing this compound is the Menschutkin reaction . This nucleophilic substitution reaction involves the alkylation of a tertiary amine (dimethylethylamine) with an alkyl halide (1-dodecyl bromide).

Experimental Protocol: Synthesis (Menschutkin Reaction)

Materials:

  • 1-Dodecyl bromide

  • Dimethylethylamine

  • A polar aprotic solvent (e.g., acetonitrile, acetone, or ethanol)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-dodecyl bromide in the chosen solvent.

  • Add an equimolar amount of dimethylethylamine to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting materials.

  • After the reaction is complete, cool the mixture to room temperature. The product, a quaternary ammonium salt, is often insoluble in the reaction solvent and will precipitate out.

  • If precipitation occurs, collect the solid product by vacuum filtration.

  • If the product remains in solution, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Work-up cluster_product Product 1_Dodecyl_bromide 1-Dodecyl Bromide Menschutkin_Reaction Menschutkin Reaction (in polar aprotic solvent, under reflux) 1_Dodecyl_bromide->Menschutkin_Reaction Dimethylethylamine Dimethylethylamine Dimethylethylamine->Menschutkin_Reaction Cooling Cooling & Precipitation Menschutkin_Reaction->Cooling Filtration Filtration / Solvent Removal Cooling->Filtration Crude_Product Crude this compound Filtration->Crude_Product

Caption: Synthesis of this compound via the Menschutkin Reaction.

Experimental Protocol: Purification

Recrystallization is the most effective method for purifying the crude product. The choice of solvent is crucial for successful recrystallization.

Solvent Selection:

A suitable solvent for recrystallization should dissolve the compound well at an elevated temperature but poorly at room temperature. For quaternary ammonium salts, common solvent systems include:

  • Acetone

  • Ethanol/diethyl ether mixture

  • Isopropanol/diethyl ether mixture

Procedure:

  • Dissolve the crude this compound in a minimal amount of the chosen hot solvent or solvent mixture.

  • Once fully dissolved, allow the solution to cool slowly to room temperature to induce crystallization.

  • To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Dry the purified crystals under vacuum.

Applications in Research and Drug Development

This compound's surfactant and cationic properties make it a versatile tool in various research and development areas.

Antimicrobial Activity

As a quaternary ammonium compound, this compound exhibits antimicrobial properties. Its primary mechanism of action is the disruption of the microbial cell membrane. The positively charged headgroup interacts with the negatively charged components of the bacterial cell membrane, leading to a loss of membrane integrity, leakage of intracellular contents, and ultimately, cell death.

Antimicrobial_Mechanism Antimicrobial Mechanism of Action DDAB This compound (Cationic Headgroup) Interaction Electrostatic Interaction DDAB->Interaction Cell_Membrane Bacterial Cell Membrane (Negatively Charged) Cell_Membrane->Interaction Disruption Membrane Disruption & Increased Permeability Interaction->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Mechanism of antimicrobial action of this compound.

Role in Drug Delivery

Cationic lipids, such as the structurally similar didodecyldimethylammonium bromide (DDAB), are extensively studied for their potential in drug delivery systems.[3] While specific applications of this compound as a pharmaceutical excipient in currently marketed drugs are not documented in the FDA's Inactive Ingredient Database, its properties suggest potential utility in several areas:

  • Formation of Liposomes and Nanoparticles: Its amphiphilic nature allows it to self-assemble into vesicles and micelles, which can encapsulate and deliver therapeutic agents. The positive charge of these delivery systems can enhance their interaction with negatively charged cell membranes, potentially improving cellular uptake.

  • Penetration Enhancer: Surfactants are known to act as penetration enhancers in transdermal drug delivery by disrupting the highly organized structure of the stratum corneum, thereby facilitating the passage of drugs through the skin. The long alkyl chain and cationic headgroup of this compound could contribute to this effect.

The biophysical interaction of cationic lipids with cell membranes is a critical area of research for designing effective drug delivery vehicles.[4] These interactions can influence the stability of the delivery system, the release kinetics of the encapsulated drug, and the overall biocompatibility.

Surfactant in Synthesis

This compound is also utilized as a cationic surfactant in the synthesis of nanomaterials. For instance, it can act as a templating agent in the formation of mesoporous materials and as a stabilizer in the synthesis of nanoparticles, preventing their aggregation.[5]

Safety and Handling

This compound is classified as an irritant. It can cause skin and serious eye irritation, as well as respiratory irritation.[1] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of this compound for professionals in research and drug development. Further investigation into its specific applications and interactions within biological systems will continue to unveil its full potential.

References

Dodecylethyldimethylammonium Bromide (DEDMAB): A Technical Guide on its Mechanism of Action as a Cationic Surfactant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecylethyldimethylammonium bromide (DEDMAB) is a quaternary ammonium compound that functions as a cationic surfactant. Its amphipathic nature, characterized by a positively charged hydrophilic head group and a long hydrophobic alkyl chain, drives its assembly at interfaces and its potent antimicrobial activity. This technical guide provides an in-depth exploration of the mechanism of action of DEDMAB, focusing on its physicochemical properties, its interaction with microbial cell membranes, and the experimental methodologies used to characterize these activities. While specific quantitative data for DEDMAB is limited in publicly available literature, this guide leverages data from closely related cationic surfactants to illustrate its expected behavior and functional principles.

Core Mechanism of Action as a Cationic Surfactant

The primary mechanism of action of this compound as a cationic surfactant is the disruption of microbial cell membranes. This process is initiated by the electrostatic attraction between the positively charged quaternary ammonium head group of DEDMAB and the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.

Following this initial binding, the hydrophobic dodecyl tail of the DEDMAB molecule penetrates the hydrophobic core of the lipid bilayer. This insertion disrupts the highly ordered structure of the cell membrane, leading to a loss of membrane integrity. The consequences of this disruption are multifaceted and ultimately lead to cell death:

  • Increased Membrane Permeability: The insertion of DEDMAB molecules creates pores and destabilizes the lipid packing, leading to the leakage of essential intracellular components, including ions (such as K+), metabolites, and even larger molecules like proteins and nucleic acids.

  • Inhibition of Membrane-Bound Enzymes: Many vital cellular processes, including respiration and transport, are carried out by enzymes embedded within the cell membrane. The disruption of the lipid bilayer by DEDMAB can alter the conformation and function of these critical enzymes, leading to metabolic arrest.

  • Cell Lysis: At higher concentrations, the extensive membrane damage results in the complete lysis and death of the microbial cell.

It is important to note that the effectiveness of DEDMAB is largely dependent on its concentration. At concentrations below the critical micelle concentration (CMC), the surfactant exists as individual monomers, which are the primary active form for antimicrobial action. Above the CMC, DEDMAB molecules aggregate to form micelles, which can also interact with cell membranes, but the monomeric form is generally considered more effective at penetrating and disrupting the lipid bilayer.

Physicochemical Properties of DEDMAB

Table 1: Critical Micelle Concentration (CMC) of this compound and Related Cationic Surfactants

SurfactantAlkyl Chain LengthTemperature (°C)CMC (mM)Method
This compound (DEDMAB)C1225Not specifiedSurface Tension[1]
Dodecyltrimethylammonium Bromide (DTAB)C122515.7Not specified[2]
Dodecyltrimethylammonium Bromide (DTAB)C122514.6 - 15.0Various[3]

Table 2: Surface Tension of Aqueous Solutions of this compound

Concentration (mol/dm³)Surface Tension (mN/m) at 293 K
1.00E-0672.8
1.00E-0570.1
1.00E-0458.5
1.00E-0345.2
1.00E-0236.1
1.00E-0135.9

Data extracted from graphical representations in literature and may be approximate.[1]

Antimicrobial Efficacy

DEDMAB, as a quaternary ammonium compound, is expected to exhibit broad-spectrum antimicrobial activity against bacteria and fungi. The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that inhibits the visible growth of a microorganism. Specific MIC values for DEDMAB are not widely reported, but data for the closely related Dodecyltrimethylammonium Bromide (DTAB) provides an indication of its potential activity.

Table 3: Minimum Inhibitory Concentration (MIC) of Dodecyltrimethylammonium Bromide (DTAB)

MicroorganismStrainMIC (mg/L)
Listeria monocytogenesNot specified120[2]

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

a) Surface Tension Method

  • Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

  • Methodology:

    • Prepare a series of aqueous solutions of DEDMAB with varying concentrations.

    • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.

    • Plot the surface tension as a function of the logarithm of the DEDMAB concentration.

    • The CMC is determined from the point of intersection of the two linear portions of the graph.

b) Conductivity Method

  • Principle: The equivalent conductivity of an ionic surfactant solution changes with concentration. A distinct break in the plot of conductivity versus concentration occurs at the CMC due to the lower mobility of the charged micelles compared to the free monomers.

  • Methodology:

    • Prepare a series of DEDMAB solutions in deionized water.

    • Measure the specific conductivity of each solution using a calibrated conductivity meter at a constant temperature.

    • Plot the specific conductivity against the concentration of DEDMAB.

    • The CMC is identified as the concentration at the intersection of the two lines of different slopes.

Determination of Minimum Inhibitory Concentration (MIC)

Broth Microdilution Method

  • Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.

  • Methodology:

    • Prepare a stock solution of DEDMAB in a suitable solvent and sterilize by filtration.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the DEDMAB stock solution in a sterile nutrient broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

    • Inoculate each well (except for a sterility control) with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

    • Include a positive control (broth with inoculum, no DEDMAB) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

    • The MIC is determined as the lowest concentration of DEDMAB in which no visible turbidity is observed.

Visualizations

Molecular Structure and Action

DEDMAB_Structure_and_Action cluster_DEDMAB This compound (DEDMAB) cluster_Membrane Microbial Cell Membrane cluster_Interaction Mechanism of Action DEDMAB Quaternary Ammonium Head (Hydrophilic, +) Dodecyl Tail (Hydrophobic) Step1 Electrostatic Attraction DEDMAB:head->Step1 Positive charge attracts negative membrane surface Step2 Hydrophobic Tail Insertion DEDMAB:tail->Step2 Penetrates lipid bilayer Lipid1 Lipid2 Lipid3 Protein Membrane Protein Lipid4 Lipid5 Lipid6 Step1->Lipid2 Step1->Step2 Step3 Membrane Disruption Step2->Step3 Step4 Leakage of Cellular Contents Step3->Step4 Step5 Cell Death Step4->Step5

Caption: Molecular structure of DEDMAB and its mechanism of action on a microbial cell membrane.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare DEDMAB Stock Solution D Serial Dilution of DEDMAB A->D B Prepare Microbial Inoculum E Inoculate Wells B->E C Prepare 96-well Plate with Growth Medium C->D D->E F Incubate at Optimal Temperature E->F G Observe for Visible Growth (Turbidity) F->G H Determine MIC G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of DEDMAB.

Relationship Between Surfactant Concentration and Properties

Surfactant_Properties cluster_below_cmc Below CMC cluster_at_cmc At CMC (Critical Micelle Concentration) cluster_above_cmc Above CMC Concentration Increase DEDMAB Concentration Monomers Surfactant exists as individual monomers Concentration->Monomers SurfaceTension Surface tension decreases significantly Monomers->SurfaceTension AntimicrobialActivity High antimicrobial activity Monomers->AntimicrobialActivity MicelleFormation Micelles begin to form Monomers->MicelleFormation Aggregation Micelles Surfactant exists as micelles and monomers MicelleFormation->Micelles SurfaceTensionConstant Surface tension remains relatively constant Micelles->SurfaceTensionConstant

Caption: The relationship between DEDMAB concentration and its physicochemical properties.

References

An In-depth Technical Guide to the Solubility of Dodecylethyldimethylammonium Bromide (DEDMAB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylethyldimethylammonium bromide (DEDMAB), a quaternary ammonium cationic surfactant, plays a significant role in various scientific and industrial applications, including as a component in drug delivery systems, a stabilizer in nanoparticle synthesis, and a phase transfer catalyst. Its amphiphilic nature, characterized by a hydrophilic ethyl-dimethylammonium head group and a hydrophobic dodecyl tail, governs its solubility and self-assembly behavior in different solvent systems. This technical guide provides a comprehensive overview of the solubility of DEDMAB in aqueous and other solvent systems, presents available quantitative data, outlines detailed experimental protocols for solubility determination, and visualizes key experimental workflows.

Physicochemical Properties of DEDMAB

PropertyValue
Chemical Formula C₁₆H₃₆BrN
Molecular Weight 322.37 g/mol
Appearance White to off-white powder
Melting Point 185-188 °C
CAS Number 68207-00-1

Aqueous Solubility and Micellization

DEDMAB is soluble in water.[1] Its behavior in aqueous solutions is characterized by the formation of micelles above a certain concentration known as the Critical Micelle Concentration (CMC). The CMC is a critical parameter as it influences many properties of the solution, including its solubilizing capacity for poorly water-soluble compounds.

Quantitative Aqueous Solubility

The solubility of DEDMAB in water has been reported to be 50 mg/mL .[1]

Critical Micelle Concentration (CMC) in Aqueous Solution

The CMC of DEDMAB in aqueous solution is temperature-dependent. Below is a summary of CMC values at various temperatures, as determined by conductivity measurements.[2]

Temperature (°C)Temperature (K)CMC (mmol/L)
15288.1514.8
20293.1514.5
25298.1514.2
30303.1514.0
35308.1513.8
40313.1513.6

Note: The original data may have been presented in different units and has been converted for consistency.

The decrease in CMC with increasing temperature suggests that the micellization process is entropy-driven at these temperatures.[3]

Solubility in Other Solvents

SolventQualitative Solubility of Similar SurfactantsRationale
Ethanol Good solubilityThe hydroxyl group of ethanol can engage in dipole-dipole interactions and hydrogen bonding with the bromide counter-ion and the quaternary ammonium head group.[4]
Methanol Good solubilitySimilar to ethanol, methanol is a polar protic solvent that can favorably interact with the hydrophilic head of the surfactant.[4]
Acetone Good solubilityAs a polar aprotic solvent, acetone can interact favorably with the charged head group of the surfactant molecule.[4]
Non-polar Solvents (e.g., Toluene, Benzene) Limited solubilityThe ionic head group has unfavorable interactions with non-polar solvent molecules, limiting solubility.[6]

Experimental Protocols

Accurate determination of the solubility and CMC of DEDMAB is crucial for its effective application. The following sections provide detailed methodologies for these key experiments.

Determination of Aqueous and Organic Solvent Solubility (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound (DEDMAB) powder

  • Solvent of interest (e.g., deionized water, ethanol)

  • Thermostatic shaker or water bath

  • Analytical balance

  • Centrifuge and/or syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • Appropriate analytical instrument for quantification (e.g., HPLC with a suitable detector, conductivity meter, or gravimetric analysis)

Procedure:

  • Preparation of a Supersaturated Solution: Add an excess amount of DEDMAB to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The excess solid should be clearly visible.

  • Equilibration: Place the sealed container in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Once equilibrium is achieved, cease agitation and allow the container to rest at the constant temperature for at least 24 hours to allow the undissolved solid to settle.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant. To ensure no solid particles are transferred, centrifugation followed by drawing the supernatant, or filtering the solution through a syringe filter pre-equilibrated at the experimental temperature, is recommended.

  • Quantification:

    • Gravimetric Analysis: Accurately weigh a clean, dry container. Transfer a known volume or mass of the clear saturated solution to the container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of DEDMAB). Once all the solvent has been removed, cool the container in a desiccator and weigh it again. The difference in weight corresponds to the mass of dissolved DEDMAB.

    • Instrumental Analysis: Accurately dilute the collected supernatant to a concentration within the linear range of a pre-calibrated analytical instrument (e.g., HPLC, conductivity meter). Determine the concentration of DEDMAB in the diluted sample and back-calculate the concentration in the original saturated solution.

  • Calculation: Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

G Workflow for Solubility Determination (Shake-Flask Method) cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation prep1 Add excess DEDMAB to solvent prep2 Seal container prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Cease agitation and allow solid to settle (≥24h) equil1->sep1 sep2 Collect clear supernatant (Centrifuge/Filter) sep1->sep2 quant1 Gravimetric Analysis (Solvent Evaporation) sep2->quant1 Method 1 quant2 Instrumental Analysis (e.g., HPLC, Conductivity) sep2->quant2 Method 2 calc1 Determine solubility (e.g., g/L, mg/mL) quant1->calc1 quant2->calc1

Workflow for Solubility Determination by the Shake-Flask Method.

Determination of Critical Micelle Concentration (Conductivity Method)

The conductivity of an ionic surfactant solution changes with concentration due to the different mobilities of the surfactant monomers and the micelles. This change can be used to determine the CMC.

Materials:

  • DEDMAB powder

  • High-purity deionized water

  • Conductivity meter with a temperature-controlled cell

  • Magnetic stirrer and stir bar

  • Thermostatic water bath

  • Calibrated glassware

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of DEDMAB in deionized water, ensuring the concentration is well above the expected CMC.

  • Titration Setup: Place a known volume of deionized water in a thermostatted, jacketed beaker equipped with a magnetic stir bar and the conductivity probe. Allow the temperature to equilibrate.

  • Data Collection:

    • Manual Titration: Add small, precise aliquots of the DEDMAB stock solution to the water. After each addition, allow the solution to stabilize and record the conductivity.

    • Automated Titration: Use an automated titrator to add the stock solution at a constant rate while continuously monitoring the conductivity.

  • Data Analysis: Plot the measured conductivity as a function of the DEDMAB concentration. The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

G Workflow for CMC Determination (Conductivity Method) cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Prepare concentrated DEDMAB stock solution titr1 Add aliquots of stock solution to water prep1->titr1 prep2 Place deionized water in thermostatted cell prep2->titr1 titr2 Record conductivity after each addition titr1->titr2 Repeat analysis1 Plot conductivity vs. DEDMAB concentration titr2->analysis1 analysis2 Identify two linear regions and their intersection analysis1->analysis2 analysis3 Intersection point = CMC analysis2->analysis3

Workflow for CMC Determination by the Conductivity Method.

Conclusion

The solubility of this compound is a fundamental property that dictates its utility in a wide array of applications. While quantitative solubility data in organic solvents remains an area for further investigation, its aqueous solubility and temperature-dependent micellization behavior are well-characterized. The experimental protocols detailed in this guide provide robust methodologies for researchers and formulation scientists to determine the solubility and CMC of DEDMAB in their specific systems of interest, thereby enabling the optimization of their research and product development endeavors.

References

An In-depth Technical Guide to the Safety, Handling, and Toxicity of Dodecylethyldimethylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available toxicological data exists for Dodecylethyldimethylammonium bromide (DEAB). This guide provides a comprehensive overview based on available safety data sheets, information on structurally similar compounds, and standardized testing protocols. Data for the close structural analog, Dodecyltrimethylammonium bromide (DTAB), is used for quantitative comparison where specific data for DEAB is unavailable.

Chemical and Physical Properties

This compound is a quaternary ammonium compound. Key identification and physical properties are summarized below.

PropertyValue
Chemical Name This compound
Synonyms Dodecyldimethylethylammonium bromide, Dimethyldodecylethylammonium bromide
CAS Number 68207-00-1
Molecular Formula C₁₆H₃₆BrN
Molecular Weight 322.37 g/mol [1]
Appearance Powder[1]
Solubility Water: 50 mg/mL, clear, colorless[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classifications from multiple sources are consistent.

Hazard ClassificationCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation[1][2]

Signal Word: Warning[1]

Toxicological Data

Table of Acute Toxicity Data for Dodecyltrimethylammonium bromide

EndpointSpeciesRouteValueReference
LD50RatOral> 50 - 300 mg/kg
LD50RatOral200 - 1,000 mg/kg[3]
LD50RatIntravenous6.8 mg/kg[3]

Ecotoxicity: this compound is considered very toxic to aquatic life with long-lasting effects[3]. A study on the green microalgae Scenedesmus intermedius and Dictyosphaerium chlorelloides demonstrated that DEAB inhibits photosynthesis, indicating its potential for adverse effects on primary producers in aquatic ecosystems[4].

Chronic Toxicity, Carcinogenicity, and Mutagenicity: No specific data on the chronic toxicity, carcinogenicity, or mutagenicity of this compound were found. For the related compound, Dodecyltrimethylammonium bromide, one source indicates that it is not classified as a carcinogen by IARC[3].

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not publicly available. However, the following OECD guidelines represent the standard methodologies for assessing the acute toxicity and irritation potential of such a chemical.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure using a small number of animals to classify a substance's toxicity.

  • Principle: A single dose of the substance is administered orally to a group of animals (typically 3 female rats) at a predefined dose level (5, 50, 300, or 2000 mg/kg). The presence or absence of mortality determines the next step, which may involve dosing another group at a lower or higher dose level.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered by gavage.

    • Animals are observed for mortality, clinical signs, and body weight changes for at least 14 days.

    • A necropsy is performed on all animals at the end of the observation period.

  • Data Analysis: The classification is based on the dose level at which mortality is observed.

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This guideline describes a procedure for assessing the potential of a substance to cause skin irritation or corrosion.

  • Principle: A single dose of the test substance is applied to a small area of the skin of an animal (typically an albino rabbit) under a semi-occlusive patch for 4 hours.

  • Procedure:

    • The fur is clipped from the dorsal area of the trunk of the test animal.

    • 0.5 g of the solid substance (moistened with a small amount of water) is applied to a gauze patch and then to the skin.

    • After 4 hours, the patch is removed, and the skin is cleansed.

    • The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

  • Data Analysis: The severity of the skin reactions is scored according to a graded scale.

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This guideline details the procedure for evaluating the potential of a substance to cause eye irritation or corrosion.

  • Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an animal (typically an albino rabbit). The other eye remains untreated as a control.

  • Procedure:

    • 0.1 g of the solid substance is instilled into the conjunctival sac.

    • The eyelids are held together for about one second.

    • The eye is examined for corneal opacity, iritis, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.

  • Data Analysis: The ocular lesions are scored according to a graded scale.

Safety and Handling

Exposure Controls and Personal Protection
  • Engineering Controls: Handle in a well-ventilated place. Ensure adequate ventilation, especially in confined areas.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.

  • Skin Protection: Wear protective gloves and impervious clothing.

  • Respiratory Protection: If dust is generated and exposure limits are exceeded, use a full-face respirator.

Handling and Storage
  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing dust. Evacuate personnel to safe areas.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

First-Aid Measures
  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: No data available.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Stability and Reactivity

  • Reactivity: No data available.

  • Chemical Stability: Stable under recommended storage conditions.

  • Possibility of Hazardous Reactions: No data available.

  • Conditions to Avoid: No data available.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.

Visualizations

General Workflow for Acute Toxicity Assessment

G cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if necessary) cluster_3 Hazard Classification A Literature Review & In Silico Analysis C Cytotoxicity Assays A->C B Physicochemical Properties D Skin/Eye Irritation Models B->D E Acute Oral Toxicity (OECD 423) C->E F Dermal Irritation (OECD 404) D->F G Eye Irritation (OECD 405) D->G H GHS Classification & Labeling E->H F->H G->H

Caption: A generalized workflow for assessing the acute toxicity of a chemical substance.

Postulated Signaling Pathway for Quaternary Ammonium Compound (QAC) Induced Cell Injury

G QAC Quaternary Ammonium Compound (QAC) Membrane Cell Membrane Disruption QAC->Membrane Mitochondria Mitochondrial Dysfunction QAC->Mitochondria Apoptosis Apoptosis / Cell Death Membrane->Apoptosis ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Inflammation Inflammatory Response ROS->Inflammation ROS->Apoptosis Inflammation->Apoptosis

Caption: Postulated mechanism of QAC-induced cellular toxicity.

References

Understanding the Ionic Characteristics of Quaternary Ammonium Salts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternary ammonium salts (QAS), also known as quats, are a class of cationic surfactants with a wide array of applications, most notably as antimicrobial agents in disinfectants, antiseptics, and preservatives.[1][2] Their defining structural feature is a positively charged nitrogen atom bonded to four organic groups, which can be alkyl or aryl chains of varying lengths and complexities.[3][4] This permanent positive charge, independent of pH, is central to their ionic characteristics and biological activity.[2] This technical guide provides an in-depth exploration of the core ionic characteristics of QAS, focusing on their structure-activity relationships, physicochemical properties, and the experimental methodologies used to evaluate them.

Core Ionic Characteristics and Physicochemical Properties

The efficacy and application of QAS are intrinsically linked to their physicochemical properties, which are dictated by their molecular structure. The key components are the cationic head, typically a quaternary ammonium group, and one or more hydrophobic alkyl chains.[5]

Structural Features:

  • Cationic Head: The permanently positively charged nitrogen atom is crucial for the initial interaction with negatively charged microbial cell surfaces.[4]

  • Hydrophobic Tails: The length and number of alkyl chains significantly influence the compound's antimicrobial activity and toxicity. A balance between hydrophilicity (from the charged head) and lipophilicity (from the tails) is essential for effective membrane disruption.[3] Generally, QAS with alkyl chains of 12-14 carbons exhibit the highest biocidal activity against Gram-positive bacteria and yeasts, while those with 14-16 carbons are more effective against Gram-negative bacteria.[6]

  • Counter-ion: While the primary activity is associated with the cation, the counter-ion (commonly chloride or bromide) can influence the salt's solubility and physical state.[4]

Data Presentation: Physicochemical Properties of Common Quaternary Ammonium Salts

The following table summarizes key physicochemical properties of several widely used QAS.

Quaternary Ammonium SaltAbbreviationMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility in Water
Benzalkonium ChlorideBAC, ADBACC₆H₅CH₂N(CH₃)₂RCl (R=C₈H₁₇ to C₁₈H₃₇)Variable (e.g., ~368.06 for C₁₀)-Readily soluble[7][8]
Didecyldimethylammonium ChlorideDDACC₂₂H₄₈ClN362.08-Soluble
Cetylpyridinium ChlorideCPCC₂₁H₃₈ClN339.9977-83Freely soluble[9]
Cetrimonium BromideCTABC₁₉H₄₂BrN364.46237-243Sparingly soluble

Structure-Activity Relationship and Antimicrobial Action

The primary mechanism of antimicrobial action for QAS is the disruption of microbial cell membranes.[1] This process can be broken down into the following steps:

  • Adsorption: The positively charged QAS is electrostatically attracted to the negatively charged components of the bacterial cell wall, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[4]

  • Penetration: The hydrophobic alkyl chains penetrate the lipid bilayer of the cell membrane.

  • Membrane Disruption: This penetration disrupts the membrane's integrity, leading to the leakage of essential intracellular components like potassium ions and nucleotides, ultimately resulting in cell death.[6]

Data Presentation: Minimum Inhibitory Concentration (MIC) of Selected Quaternary Ammonium Salts

The antimicrobial efficacy of QAS is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The table below presents representative MIC values for common QAS against various pathogens.

Quaternary Ammonium SaltMicroorganismMIC (µg/mL)Reference
Benzalkonium ChlorideStaphylococcus aureus1-4[10]
Benzalkonium ChlorideEscherichia coli>1[11]
Didecyldimethylammonium ChlorideStaphylococcus aureus1-2
Didecyldimethylammonium ChlorideEscherichia coli2-4
Cetylpyridinium ChlorideStaphylococcus aureus1-4
Cetylpyridinium ChlorideEscherichia coli4-8
Cetrimonium BromideStaphylococcus aureus2-8
Cetrimonium BromideEscherichia coli8-32
Camphene-derived QAS (C12 alkyl chain)Staphylococcus aureus0.24[12]
Camphene-derived QAS (C12 alkyl chain)Klebsiella pneumoniae0.24[12]
Camphene-derived QAS (C12 alkyl chain)Candida tropicalis0.24[12]

Note: MIC values can vary depending on the specific strain, testing conditions, and the exact composition of the QAS mixture.

Experimental Protocols

General Synthesis of N-Alkyl-N,N-dimethyl-N-benzylammonium Chloride (ADBAC)

This protocol describes a common method for the synthesis of ADBACs, a widely used class of QAS.

Principle: The synthesis is a quaternization reaction, specifically a Menshutkin reaction, where a tertiary amine is alkylated with an alkyl halide.[2]

Materials:

  • N,N-dimethyl-N-alkylamine (with the desired alkyl chain length)

  • Benzyl chloride

  • Solvent (e.g., ethanol, isopropanol, or acetone)[9]

  • Reaction vessel with a reflux condenser and stirrer

  • Heating mantle

Procedure:

  • In the reaction vessel, dissolve the N,N-dimethyl-N-alkylamine in the chosen solvent.

  • Slowly add a stoichiometric amount of benzyl chloride to the solution while stirring.

  • Heat the reaction mixture to reflux (typically 40-60°C) and maintain for several hours (e.g., 3-5 hours).[9]

  • Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product, N-alkyl-N,N-dimethyl-N-benzylammonium chloride, may precipitate out of the solution or can be obtained by removing the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent if necessary.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Test QAS compound

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial inoculum, adjusted to a 0.5 McFarland standard

  • Multichannel pipette

  • Incubator

Procedure:

  • Prepare a stock solution of the test QAS in a suitable solvent and then dilute it in the growth medium to twice the highest concentration to be tested.

  • Dispense 100 µL of sterile growth medium into all wells of a 96-well plate.

  • Add 100 µL of the 2x concentrated QAS solution to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard the final 100 µL from the last dilution column.

  • Prepare the bacterial inoculum by suspending colonies from an overnight culture in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well (except for a sterility control well) with 100 µL of the diluted bacterial suspension.

  • Include a positive control for bacterial growth (medium and inoculum, no QAS) and a negative/sterility control (medium only).

  • Seal the plate and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the QAS at which there is no visible growth.

AOAC Use-Dilution Test for Disinfectant Efficacy

This method is used to evaluate the efficacy of disinfectants on hard, non-porous surfaces.[13]

Materials:

  • Sterile stainless steel cylinders (penicylinders)

  • Test disinfectant at its use-dilution

  • Bacterial culture (e.g., Staphylococcus aureus, Salmonella enterica, Pseudomonas aeruginosa) grown for 48-54 hours

  • Sterile recovery broth with a suitable neutralizer

  • Water bath

  • Sterile hooks for carrier transfer

Procedure:

  • Inoculate a set of stainless steel carriers by immersing them in a 48-54 hour broth culture of the test microorganism for 15 minutes.

  • Remove the carriers with a sterile hook and place them in a sterile petri dish to dry for 20-40 minutes at 37°C.

  • Prepare 10 mL of the test disinfectant at its use-dilution in sterile test tubes and place them in a water bath at the specified temperature (e.g., 20°C).

  • Transfer each dried, contaminated carrier into a separate tube of the disinfectant for the specified contact time (e.g., 10 minutes).

  • After the contact time, transfer each carrier into a tube of sterile recovery broth containing a neutralizer to inactivate the disinfectant.

  • Incubate the recovery broth tubes for 48 hours at the appropriate temperature.

  • Observe the tubes for turbidity, which indicates bacterial growth. The disinfectant is considered effective if it prevents growth in a specified number of replicate tests (e.g., for EPA registration, typically 59 out of 60 carriers must show no growth).[14]

Cytotoxicity Assessment using the MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxicity of chemical compounds.[9]

Materials:

  • Human cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test QAS compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight in a CO₂ incubator.

  • Prepare serial dilutions of the test QAS in the cell culture medium and add them to the wells, replacing the old medium. Include untreated control wells.

  • Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[9]

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Visualizations: Signaling Pathways and Experimental Workflows

Antimicrobial Mechanism of Action of Quaternary Ammonium Salts

Antimicrobial Mechanism of QAS QAS Quaternary Ammonium Salt (Cationic Head & Hydrophobic Tail) Adsorption Electrostatic Adsorption QAS->Adsorption 1. Attraction BacterialCell Bacterial Cell Membrane (Negatively Charged) Adsorption->BacterialCell Penetration Hydrophobic Interaction & Membrane Penetration Adsorption->Penetration 2. Insertion Disruption Membrane Disruption Penetration->Disruption 3. Destabilization Leakage Leakage of Cytoplasmic Contents (Ions, ATP, etc.) Disruption->Leakage 4. Permeabilization CellDeath Cell Death Leakage->CellDeath 5. Lysis

Caption: Antimicrobial action of Quaternary Ammonium Salts (QAS).

Potential Cytotoxicity Pathway: QAS-Induced NF-κB Activation

QAS_NFkB_Pathway cluster_inactive Cytoplasm (Inactive State) QAS Quaternary Ammonium Salt (Cellular Stress) Membrane Cell Membrane Perturbation QAS->Membrane ROS Reactive Oxygen Species (ROS) Generation Membrane->ROS IKK IKK Complex ROS->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) (Inactive Complex) IkB->NFkB_inactive Degradation NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Induction

Caption: Simplified overview of potential QAS-induced NF-κB activation.

Experimental Workflow for Novel Antimicrobial QAS Development

QAS_Development_Workflow cluster_discovery Discovery & Synthesis cluster_screening In Vitro Screening cluster_evaluation Preclinical Evaluation cluster_development Further Development Design 1. Molecular Design (Structure-Activity Relationship) Synthesis 2. Chemical Synthesis & Purification Design->Synthesis Characterization 3. Structural Characterization (NMR, MS, etc.) Synthesis->Characterization MIC_Screening 4. Antimicrobial Screening (MIC Determination) Characterization->MIC_Screening Cytotoxicity 5. Cytotoxicity Testing (MTT Assay) MIC_Screening->Cytotoxicity Disinfectant_Test 6. Disinfectant Efficacy (AOAC Use-Dilution) Cytotoxicity->Disinfectant_Test Lead Compound Selection Mechanism_Study 7. Mechanism of Action Studies Disinfectant_Test->Mechanism_Study Formulation 8. Formulation Development Mechanism_Study->Formulation Tox_Studies 9. In Vivo Toxicity & Efficacy Studies Formulation->Tox_Studies Regulatory 10. Regulatory Submission Tox_Studies->Regulatory

Caption: Workflow for the development of a novel antimicrobial QAS.

Conclusion

The ionic characteristics of quaternary ammonium salts are fundamental to their function, particularly as antimicrobial agents. The permanent cationic charge facilitates their interaction with microbial surfaces, while the nature of the hydrophobic alkyl chains dictates their efficacy and toxicological profile. A thorough understanding of these properties, guided by robust experimental evaluation, is essential for the development of new and improved QAS-based technologies in the pharmaceutical and disinfectant industries. This guide provides a foundational overview of these principles, along with practical experimental protocols and illustrative workflows to aid researchers in this field.

References

Navigating the Thermal Landscape: An In-depth Technical Guide to the Thermotropic Phase Behavior of Dodecylethyldimethylammonium Bromide Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the thermotropic phase behavior of dialkyl chain cationic surfactant membranes, with a specific focus on didodecyldimethylammonium bromide (DDAB). It is important to note that the user request specified "Dodecylethyldimethylammonium bromide," however, the scientific literature predominantly investigates the thermotropic properties of the symmetrical dialkyl chain surfactant, didodecyldimethylammonium bromide (DDAB), where both alkyl chains are C12. This guide will proceed with the data available for DDAB, as it is the most relevant and well-characterized compound of this class.

This document details the quantitative data associated with the phase transitions of DDAB bilayers, outlines the experimental protocols for their characterization, and provides visual representations of key processes and relationships to facilitate a deeper understanding of these systems.

Quantitative Thermotropic Data

The thermal behavior of DDAB membranes is characterized by a distinct gel-to-liquid crystalline phase transition (Tm), which is a critical parameter influencing membrane fluidity, permeability, and interaction with other molecules. The quantitative data for this transition, as determined by Differential Scanning Calorimetry (DSC), are summarized below.

ParameterValueExperimental ConditionsSource
Main Transition Temperature (Tm) ~16 °CAqueous dispersion[1]
15.6-16.0 °C1.0 mM DDAB in water, scan rate independent in up-scanning mode[2]
15 °CDDAB/water system
Transition Enthalpy (ΔHm) Increases with DDAB concentrationAqueous dispersion[1]
Increases with pre-scan (equilibration) time0.11 and 0.65 mM DDAB[1]
~52 kJ/mol (maximum)0.65 mM DDAB with extended pre-scan time[1]
Transition Cooperativity (ΔT1/2) ~0.3 °CDDAB aqueous dispersion[1]

Note: The thermotropic properties of DDAB vesicles, particularly the transition enthalpy, are highly dependent on the sample's concentration and thermal history (equilibration time).[1][2] The kinetics of the liquid crystalline to gel state transition are significantly slower than the gel to liquid crystalline transition, which can affect the observed DSC thermograms, especially in cooling scans.[2]

Experimental Protocols

A thorough understanding of the thermotropic phase behavior of DDAB membranes necessitates the application of various biophysical techniques. Detailed methodologies for the key experiments are provided below.

Preparation of DDAB Vesicles

The formation of unilamellar or multilamellar vesicles is a prerequisite for studying the membrane's collective thermal behavior.

Materials:

  • Didodecyldimethylammonium bromide (DDAB) powder

  • Deionized water or appropriate buffer solution (e.g., PBS)

  • Chloroform or other suitable organic solvent

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

  • Heating block or water bath

Protocol:

  • Lipid Film Formation:

    • Dissolve a known amount of DDAB in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask's inner surface.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the dry lipid film by adding deionized water or buffer pre-heated to a temperature above the Tm of DDAB (~16 °C), for instance, at 40 °C.[3]

    • Vortex the flask intermittently for about 30 minutes to facilitate the swelling of the lipid film and the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing (Sonication or Extrusion):

    • For Small Unilamellar Vesicles (SUVs): Sonicate the MLV suspension using a bath sonicator or a probe sonicator until the solution becomes clear. The sonication should be performed in an ice bath to prevent lipid degradation.

    • For Large Unilamellar Vesicles (LUVs):

      • Subject the MLV suspension to several freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath (above Tm).[3] This helps to break down large multilamellar structures.

      • Extrude the suspension 11-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. The extrusion process should be carried out at a temperature above the Tm.[3]

Differential Scanning Calorimetry (DSC)

DSC is the primary technique for determining the thermotropic phase transitions of lipid membranes.[4]

Instrumentation:

  • Differential Scanning Calorimeter (e.g., VP-DSC Microcalorimeter)[5]

Protocol:

  • Sample Preparation:

    • Degas the prepared DDAB vesicle suspension and the reference solution (the same buffer used for hydration) for 10-15 minutes.

    • Carefully load the sample and reference solutions into their respective DSC cells (typically tantalum or aluminum pans).[5]

  • Data Acquisition:

    • Equilibrate the system at a starting temperature well below the expected transition temperature (e.g., 5 °C).

    • Scan the temperature at a constant rate (e.g., 1 °C/min or 20 °C/h) up to a temperature well above the transition (e.g., 45 °C).[2][5]

    • Perform a cooling scan at the same rate back to the starting temperature.

    • Multiple heating and cooling cycles may be performed to assess the reversibility of the transitions.

  • Data Analysis:

    • The resulting thermogram plots the excess heat capacity (Cp) as a function of temperature.

    • The main transition temperature (Tm) is determined as the temperature at the peak of the endothermic transition.

    • The enthalpy of the transition (ΔHm) is calculated by integrating the area under the transition peak.[6]

    • The cooperativity of the transition is assessed by the width of the peak at half-height (ΔT1/2).

Structural Characterization

Techniques such as Dynamic Light Scattering (DLS), Cryo-Transmission Electron Microscopy (Cryo-TEM), and X-ray Scattering are essential for characterizing the size, morphology, and lamellarity of the prepared vesicles.

Purpose: To determine the hydrodynamic diameter and size distribution of the vesicles.

Protocol:

  • Dilute the vesicle suspension to an appropriate concentration with the filtered buffer.

  • Place the sample in a disposable cuvette and insert it into the DLS instrument.

  • Equilibrate the sample to the desired temperature.

  • Acquire the correlation function and analyze it using the instrument's software to obtain the size distribution and average hydrodynamic radius.[7]

Purpose: To directly visualize the morphology and lamellarity of the vesicles in their hydrated state.

Protocol:

  • Apply a small aliquot (3-5 µL) of the vesicle suspension to a glow-discharged TEM grid with a perforated carbon film.[8]

  • Blot the excess liquid with filter paper to create a thin film of the suspension across the grid holes.[9]

  • Rapidly plunge-freeze the grid into a cryogen (e.g., liquid ethane cooled by liquid nitrogen) to vitrify the sample.[10]

  • Transfer the vitrified grid to a cryo-TEM holder under liquid nitrogen.

  • Image the sample in the TEM at cryogenic temperatures and under low-dose conditions to minimize radiation damage.[9]

Purpose: To obtain information about the overall vesicle structure, bilayer thickness (SAXS), and the packing of the hydrocarbon chains (WAXS).[11]

Protocol:

  • Load the vesicle suspension into a temperature-controlled sample cell with X-ray transparent windows (e.g., mica or Kapton).

  • Expose the sample to a collimated X-ray beam (often from a synchrotron source for higher flux).[4]

  • Collect the scattered X-rays on a 2D detector.

  • The SAXS region (low angles) provides information on the larger-scale structures, such as the vesicle size, shape, and lamellarity.[12]

  • The WAXS region (wide angles) reveals the packing of the lipid acyl chains, with a sharp peak indicating a well-ordered gel phase and a broad, diffuse peak indicating a disordered liquid crystalline phase.[11]

Visualizing Key Concepts and Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate fundamental concepts and workflows related to the study of DDAB membrane phase behavior.

Vesicle_Formation cluster_prep Vesicle Preparation DDAB_powder DDAB Powder Lipid_Film Dry Lipid Film DDAB_powder->Lipid_Film Dissolution & Evaporation Solvent Organic Solvent (e.g., Chloroform) Solvent->Lipid_Film MLV Multilamellar Vesicles (MLVs) Lipid_Film->MLV Hydration Buffer Aqueous Buffer (T > Tm) Buffer->MLV Sizing Sizing (Extrusion or Sonication) MLV->Sizing LUV Unilamellar Vesicles (LUVs/SUVs) Sizing->LUV

Fig. 1: Workflow for the preparation of unilamellar DDAB vesicles.

DSC_Workflow cluster_dsc Differential Scanning Calorimetry (DSC) Experiment cluster_output Output Data Load_Sample Load Vesicle Sample & Reference Buffer Equilibrate Equilibrate at Starting Temperature Load_Sample->Equilibrate Heating_Scan Heating Scan (e.g., 1°C/min) Equilibrate->Heating_Scan Cooling_Scan Cooling Scan Heating_Scan->Cooling_Scan Thermogram Generate Thermogram (Cp vs. Temperature) Cooling_Scan->Thermogram Analysis Data Analysis Thermogram->Analysis Tm Transition Temperature (Tm) Analysis->Tm dH Transition Enthalpy (ΔH) Analysis->dH dT Transition Width (ΔT1/2) Analysis->dT

Fig. 2: Experimental workflow for a typical DSC analysis of DDAB vesicles.

Fig. 3: Schematic representation of the thermotropic phase transition in a DDAB lipid bilayer.

References

An In-depth Technical Guide to the Elemental Analysis and Chemical Composition of Dodecylethyldimethylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the elemental analysis and chemical composition of Dodecylethyldimethylammonium bromide (DEDMAB), a quaternary ammonium compound with diverse applications in research and industry. This document outlines the fundamental chemical properties, detailed experimental protocols for its characterization, and visual representations of its analytical workflow and interactions at a molecular level.

Core Chemical Composition

This compound, systematically named N-dodecyl-N-ethyl-N,N-dimethylammonium bromide, is a cationic surfactant. Its amphiphilic nature, characterized by a hydrophilic quaternary ammonium head group and a hydrophobic dodecyl tail, underpins its utility in various applications, including as a stabilizer for nanoparticles and in drug delivery systems.[1]

Chemical Structure

The structure of DEDMAB consists of a central nitrogen atom covalently bonded to two methyl groups, one ethyl group, and a long twelve-carbon alkyl chain (dodecyl group). The positive charge on the quaternary nitrogen is balanced by a bromide counter-ion.

Diagram of the Chemical Structure of this compound

cluster_cation Dodecylethyldimethylammonium Cation N N+ C1 CH₃ N->C1 C2 CH₃ N->C2 C3 CH₂ N->C3 C5 CH₂ N->C5 C4 CH₃ C3->C4 C6 (CH₂)₁₀ C5->C6 C7 CH₃ C6->C7 Br Br⁻ cluster_prep Preparation of Solutions cluster_synthesis Nanorod Synthesis cluster_purification Purification and Characterization A Prepare Growth Solution: HAuCl₄ in DEDMAB Solution D Add Seed Solution to Growth Solution A->D B Prepare Seed Solution: NaBH₄ Reduction of HAuCl₄ B->D C Prepare Reducing Agent: Ascorbic Acid Solution E Add Ascorbic Acid to Initiate Growth C->E D->E Mixture of seeds and growth medium F Allow Nanorod Growth (Color Change) E->F Initiation of anisotropic growth G Centrifuge to Pellet Nanorods F->G Reaction completion H Resuspend in Deionized Water G->H Removal of excess reactants I Characterize via UV-Vis and TEM H->I Purified nanorods cluster_interaction DEDMAB-Cell Membrane Interaction DEDMAB DEDMAB Monomer (Cationic Surfactant) Adsorption Electrostatic Adsorption DEDMAB->Adsorption Initial Contact Membrane Cell Membrane (Anionic Surface) Membrane->Adsorption Insertion Hydrophobic Tail Insertion Adsorption->Insertion Hydrophobic Interaction Disruption Membrane Disruption Insertion->Disruption Increased Concentration

References

Methodological & Application

Application Notes and Protocols for Dodecylethyldimethylammonium Bromide (DEDAB) as a Growth-Directing Surfactant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylethyldimethylammonium bromide (DEDAB) is a quaternary ammonium surfactant that serves as a crucial component in the synthesis of anisotropic nanoparticles, particularly gold nanorods. Its primary function is to act as a growth-directing agent, controlling the morphology and dimensions of the nanoparticles during their formation. Notably, DEDAB has emerged as a less toxic alternative to the commonly used surfactant, cetyltrimethylammonium bromide (CTAB), making it an attractive option for biomedical and drug delivery applications where biocompatibility is paramount.[1][2] These application notes provide detailed protocols and data for utilizing DEDAB in the synthesis of gold nanorods.

Key Applications

  • Synthesis of Anisotropic Nanoparticles: DEDAB is primarily used in the seed-mediated synthesis of gold nanorods, where it facilitates the anisotropic growth of gold nanocrystals.[1][3] This method allows for the tuning of the nanorods' aspect ratio (length-to-width ratio), which in turn dictates their unique optical and electronic properties.

  • Biomedical Imaging and Therapeutics: Gold nanorods synthesized with DEDAB exhibit strong surface plasmon resonance (SPR) in the near-infrared (NIR) region, a wavelength range where biological tissues are most transparent. This property makes them ideal candidates for applications such as photothermal therapy, photoacoustic imaging, and drug delivery. The lower cytotoxicity of DEDAB compared to CTAB enhances the biocompatibility of the resulting nanoparticles for in vivo applications.[1]

  • Sensing and Diagnostics: The tunable optical properties of DEDAB-stabilized gold nanorods make them suitable for use in various sensing platforms, including biosensors and chemical sensors.

Data Presentation

Table 1: Effect of Surfactant Concentration on Gold Nanorod Aspect Ratio (Analogous Data)

Note: The following data is based on studies using the structurally similar surfactant, cetyltrimethylammonium bromide (CTAB). It is anticipated that DEDAB will exhibit a similar trend, though optimal concentrations may vary.

Surfactant Concentration (mM)Resulting Aspect Ratio (Approximate)Reference for CTAB Data
100<10[4][5]
200~15[4][5]
300~20[4][5]
400~25[4][5]
500~30[4][5]
600>30[4][5]
Table 2: Comparative Cytotoxicity of Surfactant-Coated Gold Nanorods
Cell LineSurfactant/CoatingIC50 (µg/mL)Reference
HEp-2DEDAB Lower toxicity at select concentrations compared to CTAB[1]
A549DEDAB Lower toxicity at select concentrations compared to CTAB[1]
MDA-MB-231Phospholipid-decorated GNRs0.59[4][6]
ZR-75-1Phospholipid-decorated GNRs0.97[4][6]
T47DPhospholipid-decorated GNRs> 48.0[4][6]
PC3Gold Nanorods (25 nm)8.3 µM[5]
HL60Gold Nanorods (25 nm)19.7 µM[5]
HeLaGold Nanorods (25 nm)24.6 µM[5]
HepG2Gold Nanorods (25 nm)27.79 µM[5]
BJ (non-tumor)Gold Nanorods (25 nm)40.13 µM[5]
MCF10A (non-tumor)Gold Nanorods (25 nm)33.2 µM[5]

Experimental Protocols

Protocol 1: Seed-Mediated Synthesis of Gold Nanorods using DEDAB

This protocol is adapted from the well-established seed-mediated method for gold nanorod synthesis, with DEDAB substituted for CTAB.[7][8]

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound (DEDAB)

  • Sodium borohydride (NaBH₄)

  • Silver nitrate (AgNO₃)

  • L-Ascorbic acid

  • Deionized water (18.2 MΩ·cm)

Procedure:

Part A: Preparation of Gold Seed Solution

  • Prepare a 0.2 M solution of DEDAB in deionized water.

  • In a 20 mL scintillation vial, add 5 mL of the 0.2 M DEDAB solution.

  • To this solution, add 5 mL of 0.5 mM HAuCl₄.

  • While stirring vigorously, inject 0.6 mL of ice-cold, freshly prepared 10 mM NaBH₄ solution.

  • The solution color will change from yellow to brownish-yellow, indicating the formation of gold seeds.

  • Continue stirring for 2 minutes and then keep the seed solution undisturbed at 25°C for at least 30 minutes before use.

Part B: Preparation of Growth Solution and Nanorod Formation

  • In a 50 mL flask, prepare the growth solution by adding 5 mL of 0.2 M DEDAB solution.

  • Add a specific volume of 4 mM AgNO₃ solution (e.g., 250 µL). The amount of AgNO₃ can be varied to control the aspect ratio of the nanorods.

  • Add 5 mL of 1 mM HAuCl₄ to the solution.

  • Gently mix the solution until the yellow color disappears.

  • Add 70 µL of 0.0788 M ascorbic acid. The solution should become colorless as Au(III) is reduced to Au(I).

  • Finally, add 12 µL of the aged gold seed solution to the growth solution.

  • Allow the reaction to proceed undisturbed for several hours at 28-30°C. The color of the solution will gradually change, indicating the formation of gold nanorods.

  • The resulting gold nanorods can be purified by centrifugation to remove excess DEDAB and other reactants.

Protocol 2: Cytotoxicity Assessment of DEDAB-Coated Gold Nanorods

This protocol outlines a general procedure for evaluating the cytotoxicity of the synthesized gold nanorods using a standard MTT assay.

Materials:

  • DEDAB-coated gold nanorods

  • Human cell lines (e.g., HEp-2, A549, or other relevant lines)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-buffered saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the desired cell line into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare a series of dilutions of the DEDAB-coated gold nanorods in a complete cell culture medium. Remove the old medium from the wells and add 100 µL of the nanorod dilutions to the respective wells. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plates for another 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of nanorods that inhibits 50% of cell growth).

Visualizations

Experimental_Workflow cluster_seed Seed Solution Preparation cluster_growth Growth Solution and Nanorod Formation seed1 0.2 M DEDAB Solution seed_mix Vigorous Stirring seed1->seed_mix seed2 0.5 mM HAuCl4 seed2->seed_mix seed3 Ice-cold 10 mM NaBH4 seed3->seed_mix Injection seed_product Gold Seed Solution (Brownish-Yellow) seed_mix->seed_product growth4 0.0788 M Ascorbic Acid seed_product->growth4 Addition of Seeds growth1 0.2 M DEDAB Solution growth_mix Gentle Mixing growth1->growth_mix growth2 4 mM AgNO3 growth2->growth_mix growth3 1 mM HAuCl4 growth3->growth_mix growth_product Gold Nanorods growth4->growth_product Anisotropic Growth growth_mix->growth4 Reduction to Au(I)

Caption: Workflow for the seed-mediated synthesis of gold nanorods using DEDAB.

Anisotropic_Growth_Mechanism cluster_nanocrystal Gold Nanocrystal cluster_surfactant DEDAB Surfactant Action cluster_growth_process Growth Process Au_seed Gold Seed nanorod Growing Nanorod DEDAB_micelles DEDAB Micelles in Solution bilayer DEDAB Bilayer Formation on {110} facets DEDAB_micelles->bilayer Adsorption bilayer->nanorod preferential_deposition Preferential Deposition of Au(I) on Tips bilayer->preferential_deposition Blocks Growth on Sides tips Less Dense DEDAB on {100} and {111} facets (tips) tips->preferential_deposition Allows Growth on Tips Au_ions Au(I) Ions Au_ions->preferential_deposition preferential_deposition->nanorod Elongation

Caption: Mechanism of DEDAB-directed anisotropic growth of gold nanorods.

References

Application Note: A Robust Protocol for the Synthesis of Gold Nanorods Utilizing Dodecylethyldimethylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed, step-by-step protocol for the synthesis of gold nanorods (AuNRs) using Dodecylethyldimethylammonium bromide (DEDAB) as a less toxic alternative to the commonly used cetyltrimethylammonium bromide (CTAB).

Introduction

Gold nanorods are of significant interest in biomedical research and drug development due to their unique optical and electronic properties, particularly their strong and tunable surface plasmon resonance (SPR). The seed-mediated synthesis is the most common and versatile method for preparing AuNRs. While effective, the traditional protocol employs CTAB, a surfactant known for its cytotoxicity, which can complicate biomedical applications. This protocol details a modified seed-mediated approach that substitutes CTAB with DEDAB, a less toxic quaternary ammonium salt, offering a more biocompatible route to AuNR synthesis. The underlying principles of anisotropic particle growth are analogous to the well-documented CTAB method, involving the formation of seed particles followed by their growth in a solution containing a growth-directing agent.

Materials and Methods

Materials
  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound (DEDAB)

  • Sodium borohydride (NaBH₄)

  • L-Ascorbic acid (AA)

  • Silver nitrate (AgNO₃)

  • Deionized (DI) water (18.2 MΩ·cm)

Equipment
  • Glass vials

  • Magnetic stir plate and stir bars

  • Spectrophotometer (UV-Vis-NIR)

  • Centrifuge

  • Transmission Electron Microscope (TEM) for characterization

Experimental Protocol

The synthesis of gold nanorods using DEDAB follows a seed-mediated growth process, which is divided into two main steps: the preparation of a seed solution and the preparation of a growth solution.

Preparation of Seed Solution

The seed solution contains small gold nanoparticles that act as nucleation sites for the growth of nanorods.

  • In a glass vial, prepare a 5 mL solution of 0.2 M DEDAB in DI water.

  • To this solution, add 5 mL of 0.0005 M HAuCl₄.

  • While vigorously stirring, inject 0.6 mL of freshly prepared, ice-cold 0.01 M NaBH₄.

  • The solution will rapidly turn a brownish-yellow color, indicating the formation of seed nanoparticles.

  • Continue stirring for 2 minutes and then keep the solution undisturbed at 25-30°C for at least 30 minutes before use.

Preparation of Growth Solution and Nanorod Formation

The growth solution provides the necessary reagents for the anisotropic growth of the seed nanoparticles into nanorods.

  • In a separate glass container, prepare the growth solution by mixing 45 mL of 0.1 M DEDAB with a specific volume of AgNO₃ solution (the concentration and volume of AgNO₃ can be varied to control the aspect ratio of the nanorods; a typical starting point is 0.9 mL of 0.004 M AgNO₃).

  • To this mixture, add 45 mL of 0.001 M HAuCl₄. The solution will be a bright yellow.

  • Gently stir the solution until it becomes colorless.

  • Add 0.5 mL of 0.0788 M ascorbic acid. The solution should remain colorless.

  • Finally, add 0.036 mL of the aged seed solution to the growth solution.

  • Do not stir the solution after the addition of the seed solution.

  • Allow the reaction to proceed undisturbed for at least 12 hours at 25-30°C. The color of the solution will gradually change, indicating the formation of gold nanorods.

Purification of Gold Nanorods

Post-synthesis, the nanorods need to be purified to remove excess reactants and DEDAB.

  • Centrifuge the gold nanorod solution at a speed sufficient to pellet the nanorods (e.g., 10,000 rpm for 30 minutes).

  • Carefully decant the supernatant.

  • Resuspend the pellet in a small volume of DI water.

  • Repeat the centrifugation and resuspension steps at least twice to ensure adequate purification.

  • The final purified gold nanorods can be stored in DI water or a dilute DEDAB solution for stability.

Data Presentation

The following tables summarize the typical concentrations and volumes of reagents used in the DEDAB-mediated synthesis of gold nanorods. The precise parameters can be adjusted to tune the size and aspect ratio of the resulting nanorods.

Table 1: Reagents for Seed Solution Preparation

ReagentConcentrationVolume
DEDAB0.2 M5 mL
HAuCl₄0.0005 M5 mL
NaBH₄0.01 M0.6 mL

Table 2: Reagents for Growth Solution Preparation

ReagentConcentrationVolumeNotes
DEDAB0.1 M45 mL
AgNO₃0.004 M0.1 - 2.0 mLVolume can be varied to control the aspect ratio.
HAuCl₄0.001 M45 mL
Ascorbic Acid0.0788 M0.5 mL
Seed SolutionAs prepared0.036 mL

Experimental Workflow and Signaling Pathways

The synthesis of gold nanorods is a multi-step process that relies on controlled chemical reactions. The following diagrams illustrate the logical workflow of the synthesis protocol.

GoldNanorodSynthesis cluster_seed Seed Solution Preparation cluster_growth Growth Solution and Nanorod Formation cluster_purification Purification DEDAB_sol 0.2 M DEDAB Solution mix1 Mix DEDAB_sol->mix1 HAuCl4_seed 0.0005 M HAuCl₄ HAuCl4_seed->mix1 stir1 Vigorous Stirring (2 min) mix1->stir1 Add NaBH₄ NaBH4 0.01 M NaBH₄ (ice-cold) age Age at 25-30°C (30 min) stir1->age seed_sol Gold Seed Solution age->seed_sol add_seed Add Seed Solution seed_sol->add_seed DEDAB_growth 0.1 M DEDAB Solution mix2 Mix DEDAB_growth->mix2 AgNO3 0.004 M AgNO₃ AgNO3->mix2 HAuCl4_growth 0.001 M HAuCl₄ HAuCl4_growth->mix2 mix3 Add Ascorbic Acid mix2->mix3 ascorbic 0.0788 M Ascorbic Acid mix3->add_seed Add Ascorbic Acid growth Incubate (No Stirring) (12+ hours) add_seed->growth AuNR_sol Gold Nanorod Solution growth->AuNR_sol centrifuge1 Centrifuge (e.g., 10,000 rpm, 30 min) AuNR_sol->centrifuge1 resuspend Resuspend in DI Water centrifuge1->resuspend centrifuge2 Repeat Centrifugation and Resuspension (2x) resuspend->centrifuge2 final_product Purified Gold Nanorods centrifuge2->final_product

Caption: Workflow for DEDAB-mediated gold nanorod synthesis.

ReactionPathway cluster_seed_formation Seed Formation cluster_nanorod_growth Nanorod Growth Au3_seed Au³⁺ (from HAuCl₄) NaBH4 NaBH₄ (Strong Reducing Agent) Au3_seed->NaBH4 Au0_seed Au⁰ Nanoparticle Seeds NaBH4->Au0_seed Rapid Reduction Anisotropic_growth Anisotropic Growth on Seed Surface Au0_seed->Anisotropic_growth Au3_growth Au³⁺ (from HAuCl₄) AA Ascorbic Acid (Weak Reducing Agent) Au3_growth->AA Au1 Au¹⁺ Intermediate AA->Au1 Reduction Au0_growth Au⁰ Atoms Au1->Au0_growth Further Reduction on Seed Surface Au0_growth->Anisotropic_growth DEDAB_micelle DEDAB Micelles DEDAB_micelle->Anisotropic_growth Directs Growth Ag_ions Ag⁺ Ions Ag_ions->Anisotropic_growth Controls Aspect Ratio

Caption: Key chemical steps in the synthesis of gold nanorods.

Application Notes and Protocols: Dodecylethyldimethylammonium Bromide in Emulsion Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dodecylethyldimethylammonium bromide (DDAB) as a cationic surfactant in emulsion polymerization. This document includes detailed experimental protocols, quantitative data, and visualizations to guide researchers in utilizing DDAB for the synthesis of polymer latexes. While specific literature on DDAB in emulsion polymerization is limited, its structural similarity to the well-studied Dodecyltrimethylammonium bromide (DTAB) allows for informed protocol development and application. DDAB has been noted for its use as a growth-directing agent in the synthesis of gold nanorods and as a surfactant in the creation of core-shell polymer particles.[1]

Introduction to Emulsion Polymerization and the Role of Cationic Surfactants

Emulsion polymerization is a versatile technique used to produce a wide range of commercially important polymers. The process typically involves polymerizing monomers in an aqueous medium, stabilized by a surfactant. The choice of surfactant is critical as it influences particle nucleation, stabilization, and the final properties of the polymer latex.

Cationic surfactants, such as DDAB, possess a positively charged hydrophilic head group.[2] This characteristic makes them particularly useful for applications where interaction with negatively charged surfaces is desired. In emulsion polymerization, cationic surfactants like DDAB play a crucial role in:

  • Micelle Formation: Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into micelles. These micelles act as loci for the initiation of polymerization.

  • Particle Stabilization: The surfactant adsorbs onto the surface of the growing polymer particles, creating a positively charged layer. This layer provides electrostatic repulsion between the particles, preventing their coagulation and ensuring the stability of the latex dispersion.

  • Control of Particle Size: The concentration of the surfactant can influence the number of micelles formed, which in turn affects the number and final size of the polymer particles.

Physicochemical Properties of this compound (DDAB)

Understanding the physicochemical properties of DDAB is essential for its effective application in emulsion polymerization. A comparison with the closely related Dodecyltrimethylammonium bromide (DTAB) is provided below. The primary difference between DDAB and DTAB is the substitution of one methyl group with an ethyl group on the quaternary ammonium head, which can influence its micellization behavior.

PropertyThis compound (DDAB)Dodecyltrimethylammonium Bromide (DTAB)Reference
Molecular Weight ( g/mol ) 322.37308.34[1][3]
Critical Micelle Concentration (CMC) in water Varies with temperature, e.g., ~14.7 mM at 25°C~15.7 mM in water[3][4]
Chemical Formula C₁₆H₃₆BrNC₁₅H₃₄BrN[1][3]
Appearance White to off-white powderCrystalline solid[1][3]

Experimental Protocols

The following protocols are provided as a starting point for the use of DDAB in the emulsion polymerization of methyl methacrylate (MMA). Researchers should note that optimization of reaction parameters such as monomer concentration, initiator concentration, temperature, and stirring speed may be necessary to achieve desired particle characteristics.

Materials and Equipment
  • Monomer: Methyl methacrylate (MMA), inhibitor removed

  • Surfactant: this compound (DDAB)

  • Initiator: Potassium persulfate (KPS)

  • Continuous Phase: Deionized water

  • Reactor: Jacketed glass reactor with a mechanical stirrer, condenser, nitrogen inlet, and temperature probe

  • Heating/Cooling System: Water bath or circulating oil bath

  • Analytical Equipment: Dynamic Light Scattering (DLS) for particle size analysis, Gas Chromatography (GC) or gravimetry for monomer conversion determination.

Protocol for Emulsion Polymerization of Methyl Methacrylate (MMA)
  • Reactor Setup: Assemble the jacketed glass reactor with the mechanical stirrer, condenser, nitrogen inlet, and temperature probe.

  • Preparation of Aqueous Phase: In the reactor, dissolve the desired amount of DDAB in deionized water. The concentration of DDAB should typically be above its CMC. For example, a concentration of 20-30 mM can be a good starting point.

  • Deoxygenation: Purge the reactor with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization. Maintain a gentle nitrogen blanket throughout the reaction.

  • Temperature Control: Heat the reactor contents to the desired reaction temperature, typically between 60-80°C, using the circulating bath.

  • Monomer Addition: Add the inhibitor-free methyl methacrylate to the reactor with stirring. Allow the system to equilibrate for 15-20 minutes to ensure proper emulsification of the monomer.

  • Initiation: Dissolve the potassium persulfate (KPS) initiator in a small amount of deionized water and add it to the reactor to start the polymerization. A typical initiator concentration is 1-2 wt% based on the monomer.

  • Polymerization: Maintain the reaction at the set temperature with constant stirring for a predetermined time (e.g., 2-4 hours). The reaction mixture will gradually turn from a milky emulsion to a more translucent latex as the monomer is converted to polymer.

  • Sampling and Analysis: Periodically, small samples can be withdrawn from the reactor to monitor the progress of the polymerization.

    • Monomer Conversion: Determine the monomer conversion by gravimetry (drying the sample to a constant weight) or by Gas Chromatography.

    • Particle Size: Analyze the particle size and size distribution of the latex using Dynamic Light Scattering (DLS).

  • Termination and Cooling: After the desired reaction time, cool the reactor to room temperature to stop the polymerization.

  • Characterization: Characterize the final polymer latex for properties such as solid content, particle size, and morphology (using Transmission Electron Microscopy, TEM, if desired).

Visualizations

Mechanism of Emulsion Polymerization

EmulsionPolymerization cluster_0 Aqueous Phase cluster_1 Monomer Droplet cluster_2 Polymer Particle Monomer_aq Monomer (dissolved) Micelle Micelle (Surfactant + Monomer) Monomer_aq->Micelle Diffusion Particle Growing Polymer Particle Monomer_aq->Particle Propagation Initiator Initiator (I) Radical Radical (R•) Initiator->Radical Decomposition Radical->Monomer_aq Initiation Micelle->Particle Nucleation Monomer_droplet Monomer Droplet Monomer_droplet->Monomer_aq Diffusion

Caption: General mechanism of emulsion polymerization.

Experimental Workflow

ExperimentalWorkflow A 1. Reactor Setup B 2. Prepare Aqueous Phase (DDAB + Deionized Water) A->B C 3. Deoxygenate with N2 B->C D 4. Heat to Reaction Temp. C->D E 5. Add Monomer (MMA) D->E F 6. Add Initiator (KPS) E->F G 7. Polymerization F->G H 8. Sampling & Analysis (Conversion, Particle Size) G->H I 9. Cool to Room Temp. G->I J 10. Final Latex Characterization I->J SurfactantStructure DDAB This compound (DDAB) Hydrophilic Head Hydrophobic Tail Function Function in Emulsion Polymerization Particle Stabilization (Electrostatic) Micelle Formation (Nucleation) DDAB:head->Function:stab Positive Charge DDAB:tail->Function:nucl Self-Assembly

References

Application Notes and Protocols: The Role of Dodecylethyldimethylammonium Bromide in the Synthesis of TiO₂ Microspheres

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium dioxide (TiO₂) microspheres are of significant interest in various fields, including photocatalysis, drug delivery, and materials science, owing to their high surface area, unique optical properties, and biocompatibility. The morphology and size of these microspheres are critical determinants of their performance. The use of surfactants as structure-directing agents in the synthesis of TiO₂ nanostructures is a well-established method to control these parameters. Dodecylethyldimethylammonium bromide (DEDAB) is a cationic surfactant that serves as an effective templating agent in the synthesis of TiO₂ microspheres. Its role is analogous to the more commonly used Cetyltrimethylammonium bromide (CTAB), with the potential advantage of lower toxicity. This document provides detailed application notes and protocols for the synthesis of TiO₂ microspheres using DEDAB.

Mechanism of DEDAB in TiO₂ Microsphere Formation

DEDAB, as a cationic surfactant, plays a crucial role in directing the formation of spherical TiO₂ structures through a templating mechanism, particularly in hydrothermal synthesis methods. The process can be summarized as follows:

  • Micelle Formation: In an aqueous solution, above its critical micelle concentration (CMC), DEDAB molecules self-assemble into spherical micelles. The hydrophobic dodecyl chains form the core of the micelle, while the positively charged ethyl-dimethylammonium head groups are exposed to the aqueous phase.

  • Electrostatic Interaction: Titanium precursors, upon hydrolysis, form negatively charged titanium hydroxy species (e.g., [Ti(OH)₅]⁻ or [Ti(OH)₆]²⁻). These species are electrostatically attracted to the positively charged surface of the DEDAB micelles.

  • Templated Nucleation and Growth: The titanium hydroxy species adsorb onto the surface of the micelles, leading to nucleation and subsequent growth of TiO₂ nanoparticles on the micellar template.

  • Microsphere Assembly: The individual TiO₂-coated micelles can then aggregate to form larger, spherical structures.

  • Template Removal: A final calcination step is typically employed to remove the organic DEDAB template, leaving behind porous TiO₂ microspheres. The removal of the surfactant creates a network of pores within the microspheres, which can be beneficial for applications requiring high surface area.

The substitution of a methyl group in CTAB with an ethyl group in DEDAB can influence the packing of the surfactant molecules in the micelles, which may have a subtle effect on the resulting pore structure and particle size of the TiO₂ microspheres.

Experimental Protocols

1. Hydrothermal Synthesis of TiO₂ Microspheres using DEDAB

This protocol describes a general method for the synthesis of TiO₂ microspheres using DEDAB as a structure-directing agent.

Materials:

  • Titanium (IV) isopropoxide (TTIP) or Titanium (IV) butoxide (TBOT)

  • This compound (DEDAB)

  • Ethanol (absolute)

  • Deionized water

  • Hydrochloric acid (HCl) or Nitric acid (HNO₃) (for pH adjustment)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Preparation of the DEDAB solution: Dissolve a specified amount of DEDAB in a mixture of ethanol and deionized water with vigorous stirring until a clear solution is obtained.

  • Preparation of the Titanium Precursor Solution: In a separate beaker, mix the titanium precursor (TTIP or TBOT) with ethanol.

  • Mixing: Slowly add the titanium precursor solution to the DEDAB solution under continuous stirring.

  • Hydrolysis and pH Adjustment: Add deionized water dropwise to the mixture to initiate hydrolysis. If necessary, adjust the pH of the solution with a dilute acid (e.g., 0.1 M HCl) to control the hydrolysis and condensation rates.

  • Hydrothermal Treatment: Transfer the resulting suspension to a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at a specified temperature (e.g., 150-180 °C) for a designated period (e.g., 12-24 hours).

  • Cooling and Washing: After the hydrothermal reaction, allow the autoclave to cool down to room temperature naturally. Collect the white precipitate by centrifugation or filtration. Wash the product repeatedly with deionized water and ethanol to remove any unreacted reagents and residual surfactant.

  • Drying: Dry the washed product in an oven at 60-80 °C overnight.

  • Calcination: To remove the DEDAB template and induce crystallinity, calcine the dried powder in a muffle furnace at a specified temperature (e.g., 400-500 °C) for 2-4 hours in air.

Data Presentation

The concentration of DEDAB is a critical parameter that influences the size and morphology of the resulting TiO₂ microspheres. The following tables provide expected trends based on studies with analogous cationic surfactants like CTAB.

Table 1: Effect of DEDAB Concentration on TiO₂ Microsphere Characteristics

DEDAB Concentration (mol/L)Expected Average Microsphere Diameter (µm)Expected MorphologyExpected Pore Size (nm)
0.011.5 - 2.5Aggregated nanoparticles, some spherical structures5 - 10
0.050.8 - 1.5Well-defined microspheres8 - 15
0.100.5 - 1.0Uniform, monodisperse microspheres12 - 20
0.20< 0.5Smaller, potentially irregular spheres or nanorods> 20

Note: The exact values will depend on other experimental parameters such as temperature, reaction time, and pH.

Table 2: Typical Hydrothermal Synthesis Parameters

ParameterRangeTypical Value
Titanium Precursor Concentration0.1 - 0.5 M0.2 M
DEDAB Concentration0.01 - 0.2 M0.1 M
Ethanol/Water Volume Ratio1:1 - 4:12:1
Hydrothermal Temperature120 - 200 °C180 °C
Hydrothermal Time6 - 48 hours24 hours
Calcination Temperature350 - 600 °C450 °C
Calcination Time1 - 5 hours3 hours

Visualizations

Experimental Workflow for DEDAB-Assisted Synthesis of TiO₂ Microspheres

G cluster_prep Solution Preparation cluster_reaction Reaction cluster_processing Post-Processing DEDAB_sol DEDAB in Ethanol/Water Mixing Mixing and Stirring DEDAB_sol->Mixing Ti_sol Titanium Precursor in Ethanol Ti_sol->Mixing Hydrolysis Hydrolysis (add H₂O) Mixing->Hydrolysis Hydrothermal Hydrothermal Treatment (Autoclave) Hydrolysis->Hydrothermal Washing Washing and Centrifugation Hydrothermal->Washing Drying Drying Washing->Drying Calcination Calcination Drying->Calcination Final_Product TiO₂ Microspheres Calcination->Final_Product

Caption: Workflow for the synthesis of TiO₂ microspheres using DEDAB.

Mechanism of DEDAB Templating for TiO₂ Microsphere Formation

G cluster_micelle 1. Micelle Formation cluster_adsorption 2. Precursor Adsorption cluster_growth 3. Nucleation & Growth cluster_assembly 4. Microsphere Assembly cluster_calcination 5. Template Removal DEDAB DEDAB Monomers Micelle DEDAB Micelle (Positive Surface) DEDAB->Micelle > CMC Adsorption Electrostatic Adsorption Micelle->Adsorption Ti_precursor [Ti(OH)x]ⁿ⁻ (Negative Species) Ti_precursor->Adsorption Coated_Micelle TiO₂ Nanoparticles on Micelle Surface Adsorption->Coated_Micelle Microsphere_precursor Self-Assembly of Coated Micelles Coated_Micelle->Microsphere_precursor TiO2_Microsphere_uncal Amorphous TiO₂ Microsphere (with DEDAB) Microsphere_precursor->TiO2_Microsphere_uncal Calcination Calcination (Heat) TiO2_Microsphere_uncal->Calcination Porous_Microsphere Porous Crystalline TiO₂ Microsphere Calcination->Porous_Microsphere

Caption: Mechanism of DEDAB as a template for TiO₂ microsphere synthesis.

Application Notes and Protocols for the Preparation of Poly(methyl methacrylate) Core-Shell Particles Using Dodecylethyldimethylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Poly(methyl methacrylate) (PMMA) core-shell particles are of significant interest in the field of drug delivery due to their biocompatibility, tunable properties, and ability to encapsulate therapeutic agents. The synthesis of these nanoparticles is often achieved through emulsion polymerization, a process where a monomer is emulsified in a continuous phase, typically water, with the aid of a surfactant. Cationic surfactants, such as dodecylethyldimethylammonium bromide (DDAB), play a crucial role in this process by stabilizing the forming polymer particles and influencing their final size and morphology. While specific literature detailing the use of DDAB in PMMA core-shell synthesis is not abundant, its structural similarity to other commonly used cationic surfactants like dodecyltrimethylammonium bromide (DTAB) and cetyltrimethylammonium bromide (CTAB) allows for the adaptation of existing protocols.[1][2][3] This document provides a detailed, generalized protocol for the synthesis of PMMA core-shell particles using a cationic surfactant of the DDAB type, along with relevant characterization data and workflow diagrams.

Experimental Protocols

Protocol 1: Synthesis of PMMA Nanoparticle Core via Emulsion Polymerization

This protocol describes the synthesis of the PMMA core, which will subsequently be used as a seed for the core-shell particle formation. The method is adapted from established emulsion polymerization techniques for methyl methacrylate (MMA) using cationic surfactants.[2]

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound (DDAB) or a similar cationic surfactant (e.g., CTAB, DTAB)[1][2]

  • Potassium persulfate (KPS) or 2,2'-Azobis(2-amidinopropane) dihydrochloride (AIBA) as initiator[4]

  • Deionized water

  • Nitrogen gas

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Syringe pump or dropping funnel

Procedure:

  • Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and a nitrogen inlet/outlet.

  • Initial Charge: To the flask, add deionized water and the cationic surfactant (e.g., DDAB). The concentration of the surfactant should be determined based on the desired particle size, typically around its critical micelle concentration (CMC).[5]

  • Purging: Deoxygenate the solution by bubbling nitrogen gas through it for at least 30 minutes while stirring. This is crucial to prevent inhibition of the radical polymerization.

  • Monomer Addition: Add the purified methyl methacrylate (MMA) monomer to the reaction flask. Allow the mixture to stir under a nitrogen atmosphere to form a stable emulsion.

  • Initiation: Heat the reaction mixture to the desired temperature (typically 70-80 °C).[6] Prepare a solution of the initiator (KPS or AIBA) in deionized water and add it to the flask to start the polymerization.

  • Polymerization: Maintain the reaction at the set temperature under a constant nitrogen purge and stirring for a predetermined time (e.g., 2-4 hours) to ensure high monomer conversion.

  • Cooling: After the polymerization is complete, cool the resulting PMMA latex to room temperature.

  • Purification: The latex can be purified by dialysis against deionized water to remove unreacted monomer, surfactant, and initiator residues.

Protocol 2: Formation of Core-Shell Particles via Seeded Emulsion Polymerization

This protocol outlines the growth of a shell material onto the pre-synthesized PMMA core particles.

Materials:

  • PMMA seed latex (from Protocol 1)

  • Shell monomer (e.g., a different acrylate, styrene, or a functional monomer)

  • Cationic surfactant (e.g., DDAB)

  • Initiator (e.g., KPS)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Seed Addition: In a clean three-neck flask, add a calculated amount of the purified PMMA seed latex and dilute with deionized water. Add a small amount of the cationic surfactant to maintain colloidal stability.

  • Deoxygenation: Purge the system with nitrogen gas for 30 minutes with stirring.

  • Shell Monomer Emulsion Preparation: In a separate beaker, prepare a pre-emulsion of the shell monomer, deionized water, and the cationic surfactant.

  • Monomer Feeding: Heat the seed latex to the reaction temperature (e.g., 70-80 °C).[6] Begin the continuous or semi-continuous addition of the shell monomer pre-emulsion and an initiator solution using syringe pumps or dropping funnels over a period of 2-3 hours.

  • Reaction Completion: After the addition is complete, allow the reaction to proceed for another 1-2 hours to ensure complete conversion of the shell monomer.

  • Cooling and Purification: Cool the final core-shell latex to room temperature and purify by dialysis.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and characterization of PMMA-based nanoparticles using cationic surfactants. The data is compiled from various studies employing similar methodologies.

Table 1: Influence of Cationic Surfactant on Particle Size

Cationic SurfactantMonomerInitiatorParticle Size (nm)Reference
CTABMMAAIBN85 ± 11[2]
DODABMMAAIBN56 ± 7[2]
CTAB/AEO-3MMAAIBAIncrease of 24.74 nm after shell formation[4]
TTABMAAKPS400-600[5]
DTABMMA-Similar particle size to C1EG™[1]

Table 2: Characterization of PMMA Core-Shell Particles

Core MaterialShell MaterialCharacterization TechniqueObservationReference
PMMAPolysiloxaneDLS, FTIR, TGASuccessful formation of core-shell structure[4]
PMMAPS/NBRTEMTri-layer core-shell morphology[7]
PMMASiO2SEM, FTIRTransformation to hollow SiO2 particles upon heating[8]

Visualization of Workflows and Concepts

Diagram 1: Experimental Workflow for PMMA Core Synthesis

G cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Processing A 1. Assemble Reaction Setup B 2. Add Water and DDAB A->B C 3. Purge with Nitrogen B->C D 4. Add MMA Monomer C->D E 5. Heat to 70-80°C D->E F 6. Add Initiator (KPS) E->F G 7. Polymerize for 2-4 hours F->G H 8. Cool to Room Temperature G->H I 9. Purify via Dialysis H->I J PMMA Core Latex I->J

Caption: Workflow for the synthesis of PMMA nanoparticle cores.

Diagram 2: Logic of Seeded Emulsion Polymerization for Core-Shell Formation

G cluster_input Reactants cluster_output Product Core PMMA Seed Latex Process Seeded Emulsion Polymerization Core->Process Monomer Shell Monomer (e.g., Styrene) Monomer->Process Surfactant DDAB Surfactant Surfactant->Process Initiator Initiator (KPS) Initiator->Process CoreShell PMMA Core-Shell Particles Process->CoreShell

References

Application Notes: The Use of Didecyldimethylammonium Bromide (DDAB) in Antimicrobial Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Didecyldimethylammonium bromide (DDAB), a fourth-generation quaternary ammonium compound (QAC), is a potent cationic surfactant widely utilized for its broad-spectrum antimicrobial properties.[1] It is effective against a diverse range of microorganisms, including bacteria, viruses, and fungi, and is a common active ingredient in disinfectants used in livestock, industrial, and food processing settings.[1][2] DDAB's efficacy stems from its ability to disrupt microbial cell membranes, leading to the leakage of essential intracellular components and subsequent cell death.[3] These application notes provide an overview of DDAB's antimicrobial activity, factors influencing its efficacy, and detailed protocols for its evaluation in a research setting.

Mechanism of Action

The primary antimicrobial action of DDAB is targeted at the cell membrane.[3] As a cationic surfactant, the positively charged quaternary ammonium head of the DDAB molecule electrostatically interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids and proteins. This interaction disrupts the ordered structure of the lipid bilayer, increasing membrane fluidity and permeability.[3] At concentrations near its Minimum Inhibitory Concentration (MIC), this disruption leads to the leakage of vital intracellular macromolecules, ultimately resulting in cell death.[3]

cluster_mechanism Mechanism of DDAB Antimicrobial Action ddab DDAB Cationic Head membrane Negatively Charged Bacterial Cell Membrane ddab->membrane Electrostatic Interaction disruption Membrane Disruption & Increased Permeability membrane->disruption leakage Leakage of Intracellular Components (Proteins, Ions) disruption->leakage death Cell Death leakage->death

Caption: Mechanism of DDAB antimicrobial action.

Applications and Efficacy

DDAB demonstrates significant efficacy against a wide array of pathogens. Studies have shown its effectiveness in inactivating bacteria such as Salmonella infantis and Escherichia coli, as well as enveloped viruses like the Avian Influenza Virus (AIV).[1][4] Its application also extends to the control of biofilms formed by bacteria like Staphylococcus aureus and Pseudomonas aeruginosa.[5]

However, the effectiveness of DDAB can be markedly reduced by environmental factors. The presence of organic materials, such as fetal bovine serum, can interfere with its antimicrobial activity, necessitating higher concentrations or longer contact times to achieve the desired level of inactivation.[1][4] Temperature also plays a role, with lower temperatures potentially diminishing its virucidal efficacy.[1] Furthermore, prolonged exposure to sub-lethal concentrations of DDAB can induce tolerance in some bacteria and promote cross-resistance to certain antibiotics.[2]

Quantitative Antimicrobial Efficacy of DDAB

The following tables summarize the antimicrobial efficacy of DDAB against various microorganisms as reported in scientific literature.

Table 1: Minimum Inhibitory Concentration (MIC) of DDAB

Microorganism Strain MIC (µg/mL) Reference
Escherichia coli - 1.3 [3][6]

| Staphylococcus aureus | ATCC 29213 | 0.4 - 1.8 |[6] |

Table 2: Bactericidal Efficacy of DDAB at Room Temperature

Microorganism DDAB Conc. (ppm) Organic Material Contact Time Log Reduction (CFU/mL) Reference
S. infantis 125 None 5 s ≥ 3 log₁₀ [1]
S. infantis 125 5% FBS 1 min ≥ 3 log₁₀ [1]
E. coli 125 None 30 s ≥ 3 log₁₀ [1]

| E. coli | 125 | 5% FBS | 3 min | ≥ 3 log₁₀ |[1] |

Table 3: Virucidal Efficacy of DDAB against Avian Influenza Virus (AIV) at Room Temperature

DDAB Conc. (ppm) Organic Material Contact Time for Inactivation Reference
500 None 5 s [1]
250 None 1 min [1]
125 None 10 min [1]
500 5% FBS 15 min [1]
250 5% FBS > 15 min (No Inactivation) [1]

| 125 | 5% FBS | > 15 min (No Inactivation) |[1] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of DDAB that inhibits the visible growth of a microorganism.[7][8]

Materials:

  • Didecyldimethylammonium bromide (DDAB) stock solution

  • 96-well microtiter plates

  • Test microorganism (e.g., E. coli ATCC 25922)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)[9]

  • Sterile pipette and tips

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[10] Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the DDAB stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate.[6] Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL.[6]

  • Controls: Include a positive control (broth with inoculum, no DDAB) and a negative control (broth only, no inoculum or DDAB).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[11]

  • Result Interpretation: The MIC is the lowest concentration of DDAB in which no visible turbidity (growth) is observed.[12]

cluster_mic Workflow for Broth Microdilution MIC Assay prep_inoculum 1. Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate 3. Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_plate 2. Perform 2-Fold Serial Dilution of DDAB in 96-Well Plate prep_plate->inoculate controls 4. Include Positive (Growth) & Negative (Sterility) Controls inoculate->controls incubate 5. Incubate at 37°C for 18-24 hours controls->incubate read 6. Read Results: Identify Lowest Concentration with No Visible Growth incubate->read

Caption: Workflow for the broth microdilution MIC assay.

Protocol 2: Antimicrobial Susceptibility Testing via Disk Diffusion (Kirby-Bauer Test)

This qualitative method assesses the antimicrobial activity of DDAB by measuring the zone of growth inhibition around a disk impregnated with the compound.[13][14]

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • DDAB solutions of known concentrations

  • Test microorganism

  • Agar plates (e.g., Mueller-Hinton Agar)

  • Sterile swabs

  • Incubator

  • Ruler or calipers

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).[10]

  • Plate Inoculation: Use a sterile swab to evenly inoculate the entire surface of an agar plate with the bacterial suspension to create a uniform lawn of bacteria.[15]

  • Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of DDAB onto the surface of the agar.[15] Also, include a negative control disk (without DDAB) and a positive control disk with a known effective disinfectant.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[11]

  • Result Interpretation: Measure the diameter (in mm) of the clear zone around each disk where bacterial growth is inhibited.[13] A larger zone of inhibition generally indicates greater antimicrobial activity.

cluster_disk Workflow for Disk Diffusion Assay prep_lawn 1. Prepare a Uniform Bacterial Lawn on Agar Plate apply_disks 2. Aseptically Apply DDAB- Impregnated Disks to Agar Surface prep_lawn->apply_disks incubate 3. Incubate Plate at 37°C for 18-24 hours apply_disks->incubate measure 4. Measure Diameter (mm) of the Zone of Inhibition incubate->measure

Caption: Workflow for the disk diffusion assay.

Protocol 3: Bactericidal/Virucidal Efficacy Suspension Test

This protocol evaluates the ability of DDAB to inactivate a specific concentration of a microorganism in suspension over various contact times.[1][4]

Materials:

  • DDAB solutions at desired concentrations (e.g., 125, 250, 500 ppm)

  • Suspension of test microorganism (bacteria or virus) at a known titer

  • Neutralizing solution (e.g., Fetal Bovine Serum, FBS)

  • Sterile tubes, pipettes, and tips

  • Appropriate growth medium or cell culture for titration

  • Incubator

Procedure:

  • Exposure: In a sterile tube, mix a defined volume of the DDAB solution (e.g., 400 µL) with a specific volume of the microorganism suspension (e.g., 100 µL).[1] Start a timer immediately.

  • Contact Time: Allow the mixture to incubate at the desired temperature (e.g., room temperature) for various contact times (e.g., 5 s, 30 s, 1 min, 5 min).[4]

  • Neutralization: At the end of each contact time, add a neutralizing agent (e.g., 500 µL of FBS) to the tube to stop the antimicrobial activity of DDAB.[4]

  • Titration: Perform serial dilutions of the neutralized mixture. Plate the dilutions onto appropriate agar (for bacteria) or use them to infect susceptible cell lines (for viruses) to determine the number of surviving microorganisms.[16]

  • Incubation & Calculation: Incubate the plates/cell cultures. Count the resulting colonies (CFU/mL) or determine the viral titer. Calculate the log₁₀ reduction in microbial count compared to a control sample (microorganism treated with a placebo instead of DDAB). A reduction factor of ≥3 log₁₀ is often considered effective inactivation.[4][16]

cluster_suspension Workflow for Suspension Efficacy Test mix 1. Mix DDAB Solution with Microbe Suspension incubate 2. Incubate for Predetermined Contact Time mix->incubate neutralize 3. Add Neutralizer to Stop DDAB Activity incubate->neutralize plate 4. Plate Serial Dilutions to Quantify Survivors neutralize->plate calculate 5. Incubate, Count Survivors, & Calculate Log Reduction plate->calculate

Caption: Workflow for the suspension efficacy test.

References

Application Notes and Protocols: Dodecylethyldimethylammonium Bromide (DEDMAB) as a Surfactant Model for Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylethyldimethylammonium bromide (DEDMAB) is a cationic surfactant of interest in the study of cell membrane interactions. Its amphipathic nature, comprising a hydrophilic quaternary ammonium headgroup and a hydrophobic C12 alkyl chain, allows it to serve as a simplified model to investigate the complex interplay between exogenous molecules and biological membranes. Understanding these interactions is crucial for advancements in drug delivery, toxicology, and the development of antimicrobial agents. The positive charge of the DEDMAB headgroup facilitates electrostatic interactions with the negatively charged components of cell membranes, such as phosphatidylserine, making it a relevant tool for mimicking certain physiological and pathological processes.

These application notes provide a comprehensive overview of the physicochemical properties of DEDMAB, protocols for its use in forming model membrane systems, and methods to study its effects on membrane integrity and the function of embedded proteins. Due to the limited availability of extensive research specifically on DEDMAB, information from closely related C12 cationic surfactants, such as Dodecyltrimethylammonium bromide (DTAB), is included to provide a broader context and methodological framework. Researchers are advised to optimize the provided protocols for their specific experimental conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its close structural analog, Dodecyltrimethylammonium bromide (DTAB), is presented below. These parameters are fundamental for designing and interpreting experiments involving these surfactants as cell membrane models.

PropertyThis compound (DEDMAB)Dodecyltrimethylammonium Bromide (DTAB)
Chemical Formula C₁₆H₃₆BrNC₁₅H₃₄BrN
Molecular Weight 322.37 g/mol [1]308.34 g/mol
Surfactant Class CationicCationic
Critical Micelle Concentration (CMC) in water Temperature-dependent, see Table 2~16 mM (~0.49% w/v)[2]
Solubility in Water 50 mg/mL954 g/L at 20 °C
Melting Point 185-190 °C246 °C (decomposes)

Thermodynamic Parameters of Micellization for DEDMAB

The self-assembly of surfactants into micelles is a critical characteristic that influences their interaction with lipid membranes. The following table summarizes the thermodynamic parameters for the micellization of DEDMAB in aqueous solution at various temperatures. These data were determined from conductivity measurements.

Temperature (K)CMC (mmol/kg)ΔG°mic (kJ/mol)ΔH°mic (kJ/mol)ΔS°mic (J/mol·K)
288.1516.35-28.9-12.158.3
293.1516.92-29.2-9.666.9
298.1517.50-29.5-7.175.1
303.1518.10-29.8-4.583.5
308.1518.72-30.1-2.091.2

Data adapted from a study on dodecyldimethylethylammonium bromide.[3][4][5]

Experimental Protocols

Protocol 1: Preparation of DEDMAB-Containing Small Unilamellar Vesicles (SUVs) by Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) composed of a model lipid (e.g., POPC) and incorporating DEDMAB.

Materials:

  • 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) in chloroform

  • This compound (DEDMAB)

  • Chloroform

  • Vesicle reconstitution buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4)

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

  • Rotary evaporator or nitrogen stream

  • Water bath sonicator

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, add the desired amount of POPC solution.

    • Add the calculated volume of a DEDMAB stock solution in chloroform to achieve the desired molar ratio.

    • Evaporate the organic solvent using a rotary evaporator or a gentle stream of nitrogen to form a thin lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the vesicle reconstitution buffer by vortexing vigorously. This will form multilamellar vesicles (MLVs). The final lipid concentration is typically between 1 and 5 mg/mL.

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Transfer the MLV suspension to one of the extruder syringes.

    • Pass the suspension through the membrane at least 21 times. This process forces the lipids to reassemble into SUVs of a defined size.

  • Storage:

    • Store the resulting SUV suspension at 4°C. For lipids with a high phase transition temperature, store above this temperature to prevent aggregation.

SUV_Preparation_Workflow cluster_prep Preparation cluster_extrusion Extrusion cluster_final Final Product Lipid_Mixing 1. Lipid & DEDMAB Mixing in Chloroform Film_Formation 2. Solvent Evaporation (Lipid Film) Lipid_Mixing->Film_Formation Hydration 3. Hydration (MLV Formation) Film_Formation->Hydration Extrusion 4. Extrusion through 100nm membrane Hydration->Extrusion SUVs 5. SUV Suspension Extrusion->SUVs

Workflow for the preparation of DEDMAB-containing SUVs.
Protocol 2: Assessing Membrane Permeability using Calcein Leakage Assay

This protocol measures the ability of DEDMAB to disrupt the integrity of a lipid bilayer by monitoring the release of a fluorescent dye from vesicles.

Materials:

  • SUVs containing encapsulated calcein (prepared as in Protocol 1, with 50 mM calcein in the hydration buffer)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • DEDMAB stock solution

  • Fluorescence spectrophotometer

  • Triton X-100 solution (10% v/v)

  • Assay buffer (same as vesicle reconstitution buffer)

Procedure:

  • Preparation of Calcein-Loaded Vesicles:

    • Prepare SUVs as described in Protocol 1, using a hydration buffer containing 50 mM calcein.

    • Separate the calcein-loaded vesicles from the unencapsulated dye by passing the suspension through a size-exclusion chromatography column equilibrated with the assay buffer.

  • Fluorescence Measurement:

    • Dilute the calcein-loaded SUV suspension in the assay buffer to a suitable concentration in a cuvette.

    • Record the baseline fluorescence (F₀) at an excitation wavelength of 495 nm and an emission wavelength of 515 nm.

    • Add a specific concentration of the DEDMAB stock solution to the cuvette and monitor the increase in fluorescence over time (F).

    • After the fluorescence signal stabilizes or at a defined endpoint, add Triton X-100 to a final concentration of 1% to completely lyse the vesicles and release all encapsulated calcein. Record the maximum fluorescence (F_max).

  • Data Analysis:

    • Calculate the percentage of calcein leakage at each time point using the following formula: % Leakage = [(F - F₀) / (F_max - F₀)] * 100

Calcein_Leakage_Assay Vesicles Calcein-Loaded SUVs Baseline Measure Baseline Fluorescence (F₀) Vesicles->Baseline Add_DEDMAB Add DEDMAB Baseline->Add_DEDMAB Calculate Calculate % Leakage Baseline->Calculate Monitor Monitor Fluorescence Increase (F) Add_DEDMAB->Monitor Add_Triton Add Triton X-100 Monitor->Add_Triton Monitor->Calculate Max_Fluorescence Measure Maximum Fluorescence (F_max) Add_Triton->Max_Fluorescence Max_Fluorescence->Calculate

Experimental workflow for the calcein leakage assay.
Protocol 3: Differential Scanning Calorimetry (DSC) to Study DEDMAB's Effect on Membrane Phase Behavior

DSC is a powerful technique to investigate the effect of surfactants on the thermotropic phase behavior of lipid bilayers.[6][7][8]

Materials:

  • Multilamellar vesicles (MLVs) with and without DEDMAB (prepared by hydrating a lipid film)

  • Differential Scanning Calorimeter

  • DSC sample pans

Procedure:

  • Sample Preparation:

    • Prepare MLV suspensions of a chosen lipid (e.g., DPPC) with varying molar ratios of DEDMAB. A lipid concentration of 1-2 mg/mL is typical.

  • DSC Measurement:

    • Load a precise amount of the MLV suspension into a DSC sample pan and seal it.

    • Place an equal volume of buffer into a reference pan.

    • Place both pans in the calorimeter.

    • Equilibrate the system at a temperature below the expected phase transition.

    • Scan the temperature at a controlled rate (e.g., 1°C/min) through the phase transition range of the lipid.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Analyze the resulting thermogram to determine the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH).

    • Compare the thermograms of pure lipid vesicles with those containing DEDMAB to assess changes in Tm and the cooperativity of the transition (indicated by the peak width).

DEDMAB-Membrane Interaction and Potential Signaling Pathway Perturbation

The interaction of cationic surfactants like DEDMAB with cell membranes can lead to various cellular responses, including cytotoxicity.[9][10][11] One of the proposed mechanisms involves the disruption of membrane integrity, which can trigger apoptosis through the extrinsic pathway.

DEDMAB_Apoptosis_Pathway DEDMAB DEDMAB Membrane Cell Membrane DEDMAB->Membrane Interaction Pore_Formation Membrane Perturbation/ Pore Formation Membrane->Pore_Formation Caspase8 Caspase-8 Activation Pore_Formation->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for Dodecylethyldimethylammonium Bromide (DDAB) in Nanostructured Lipid Carriers for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of Dodecylethyldimethylammonium Bromide (DDAB) incorporated into Nanostructured Lipid Carriers (NLCs) for advanced drug delivery applications.

Introduction

Nanostructured Lipid Carriers (NLCs) have emerged as a second generation of lipid nanoparticles, offering significant advantages over solid lipid nanoparticles (SLNs), such as increased drug loading capacity and reduced drug expulsion during storage. NLCs are composed of a blend of solid and liquid lipids, creating a less ordered lipid matrix that can accommodate a larger amount of the drug.

The incorporation of this compound (DDAB), a cationic surfactant, into NLC formulations imparts a positive surface charge. This positive charge can enhance the stability of the nanoparticle dispersion through electrostatic repulsion and improve the interaction with negatively charged biological membranes, potentially leading to increased cellular uptake. This makes DDAB-NLCs a promising platform for targeted drug delivery, particularly in applications such as cancer therapy where enhanced cell penetration is desirable.

Studies have shown that DDAB plays a critical role in increasing the structural order of the lipids within the NLCs, which contributes to enhanced physical stability.[1][2] The positive zeta potential conferred by DDAB is a key factor in preventing particle aggregation.

Data Presentation

The following tables summarize typical quantitative data obtained during the characterization of DDAB-NLCs. The values presented are illustrative and will vary depending on the specific drug, lipid composition, and formulation parameters.

Table 1: Physicochemical Properties of Unloaded and Drug-Loaded DDAB-NLCs

Formulation CodeDrugDDAB Concentration (% w/v)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
NLC-BlankNone0.0150 ± 50.21 ± 0.02-25.3 ± 1.5
DDAB-NLC-BlankNone0.5165 ± 70.19 ± 0.03+35.8 ± 2.1
NLC-DrugDrug X0.0180 ± 60.25 ± 0.02-22.1 ± 1.8
DDAB-NLC-DrugDrug X0.5195 ± 80.23 ± 0.03+32.5 ± 2.5

Table 2: Drug Entrapment and Loading Efficiency

Formulation CodeDrugEntrapment Efficiency (%)Loading Capacity (%)
NLC-DrugDrug X85.2 ± 3.18.1 ± 0.7
DDAB-NLC-DrugDrug X88.7 ± 2.58.5 ± 0.5

Experimental Protocols

Preparation of DDAB-Coated NLCs by Phase Inversion Temperature (PIT) Method

This protocol describes a low-energy, solvent-free method for preparing DDAB-NLCs.

Materials:

  • Solid Lipid (e.g., Precirol® ATO 5, Compritol® 888 ATO)

  • Liquid Lipid (e.g., Oleic Acid, Miglyol® 812)

  • Non-ionic Surfactant (e.g., Poloxamer 188, Tween® 80)

  • This compound (DDAB)

  • Active Pharmaceutical Ingredient (API)

  • Deionized Water

Equipment:

  • Magnetic stirrer with heating plate

  • Water bath

  • Vortex mixer

  • High-shear homogenizer (optional, for pre-emulsion)

Protocol:

  • Preparation of Lipid Phase:

    • Accurately weigh the solid lipid, liquid lipid, and the lipophilic API.

    • Heat the mixture in a beaker at 5-10°C above the melting point of the solid lipid with gentle stirring until a clear, homogenous lipid phase is formed.

  • Preparation of Aqueous Phase:

    • Accurately weigh the surfactant and DDAB and dissolve them in deionized water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring (e.g., 800 rpm).

    • A coarse oil-in-water (o/w) emulsion will form.

  • Phase Inversion:

    • The mixture is then subjected to three temperature cycles. Heat the emulsion to approximately 85°C and then cool it down to 60°C. Repeat this cycle two more times.[3]

    • During the heating and cooling cycles, the emulsion will undergo phase inversion.

  • NLC Formation:

    • After the final heating cycle, rapidly cool the emulsion in an ice bath under continuous stirring.

    • This rapid cooling causes the lipid to recrystallize, forming the NLCs with the incorporated drug and DDAB on the surface.

G cluster_prep NLC Preparation Workflow A Lipid Phase Preparation (Solid Lipid + Liquid Lipid + API) Heat above lipid melting point C Emulsification (Add Aqueous to Lipid Phase with stirring) A->C B Aqueous Phase Preparation (Water + Surfactant + DDAB) Heat to same temperature B->C D Phase Inversion Temperature Cycling (e.g., 3 cycles of 85°C to 60°C) C->D E Rapid Cooling (Ice Bath with stirring) D->E F DDAB-NLC Dispersion E->F

Workflow for DDAB-NLC Preparation.
Characterization of DDAB-NLCs

Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Protocol:

  • Dilute the NLC dispersion with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Equilibrate the sample to 25°C in the instrument.

  • For particle size and PDI, measurements are performed using the principle of Dynamic Light Scattering.

  • For zeta potential, measurements are performed using Laser Doppler Velocimetry. The instrument measures the electrophoretic mobility of the particles in an applied electric field, which is then converted to the zeta potential using the Helmholtz-Smoluchowski equation.

  • Perform measurements in triplicate for each sample.

Method: Ultrafiltration-centrifugation method.

Protocol:

  • Place a known amount of the NLC dispersion into an ultrafiltration tube (e.g., Amicon® Ultra with a suitable molecular weight cut-off).

  • Centrifuge the tube at a high speed (e.g., 10,000 rpm) for a specified time to separate the NLCs from the aqueous phase containing the free drug.

  • Collect the filtrate (aqueous phase).

  • Quantify the amount of free drug in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the EE and DL using the following equations:

    • EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    • DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipids] x 100

G cluster_ee_dl Entrapment Efficiency & Drug Loading Workflow A NLC Dispersion B Ultrafiltration-Centrifugation A->B C Separated NLCs B->C D Aqueous Phase (Filtrate) with Free Drug B->D E Quantify Free Drug (e.g., HPLC, UV-Vis) D->E F Calculate EE & DL E->F

Workflow for EE and DL Determination.

Protocol:

  • Apply a small drop of the NLC dispersion onto a TEM grid with a carbon support film.

  • Blot the excess liquid with filter paper to form a thin liquid film.

  • Rapidly plunge-freeze the grid into liquid ethane cooled by liquid nitrogen. This vitrifies the sample, preserving the native structure of the NLCs.

  • Transfer the vitrified sample to a cryo-electron microscope.

  • Image the sample at cryogenic temperatures to observe the morphology and size of the NLCs.

Protocol:

  • Lyophilize the NLC dispersion to obtain a dry powder.

  • Place the powdered sample in the sample holder of the X-ray diffractometer.

  • Scan the sample over a range of 2θ angles (e.g., 5° to 40°).

  • The resulting diffraction pattern provides information on the crystalline or amorphous nature of the drug within the lipid matrix and any polymorphic changes in the lipids.

Protocol:

  • Place a small aliquot of the NLC dispersion in a suitable sample holder (e.g., a quartz cuvette).

  • Acquire the Raman spectrum using a Raman spectrometer with an appropriate laser excitation wavelength.

  • Analyze the spectral shifts and intensity changes in the characteristic peaks of the drug, lipids, and DDAB to investigate molecular interactions and the internal structure of the NLCs.

In Vitro Drug Release Study

Apparatus: Franz diffusion cell.

Protocol:

  • Membrane Preparation:

    • Use a synthetic membrane (e.g., cellulose acetate) or a biological membrane (e.g., excised rat skin).

    • Hydrate the membrane in the receptor medium before mounting it on the Franz diffusion cell.

  • Experimental Setup:

    • Mount the membrane between the donor and receptor compartments of the Franz cell.

    • Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and maintain the temperature at 37°C with constant stirring.

    • Apply a known amount of the DDAB-NLC formulation to the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.

  • Analysis:

    • Quantify the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

    • Calculate the cumulative amount of drug released per unit area over time.

G cluster_release In Vitro Drug Release Workflow A Franz Diffusion Cell Setup (Membrane, Receptor Medium) B Apply DDAB-NLC to Donor Compartment A->B C Sample Receptor Medium at Time Intervals B->C D Quantify Drug Concentration in Samples C->D E Calculate Cumulative Drug Release D->E

Workflow for In Vitro Drug Release Study.

Signaling Pathways

The positive charge of DDAB-NLCs is hypothesized to enhance cellular uptake through electrostatic interactions with the negatively charged cell membrane, leading to endocytosis. The specific signaling pathways involved in the endocytosis of these nanoparticles can be further investigated.

G cluster_pathway Hypothesized Cellular Uptake Pathway A Positively Charged DDAB-NLC C Electrostatic Interaction A->C B Negatively Charged Cell Membrane B->C D Endocytosis C->D E Intracellular Drug Release D->E

Hypothesized Cellular Uptake Pathway.

Conclusion

The incorporation of DDAB into NLC formulations offers a versatile platform for enhancing the delivery of various therapeutic agents. The protocols outlined in these application notes provide a systematic approach for the preparation, comprehensive characterization, and in vitro evaluation of DDAB-NLCs. Researchers can adapt these methodologies to their specific drug candidates and target applications to leverage the benefits of this promising drug delivery system.

References

Application Notes and Protocols for DNA Extraction Using Cationic Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to deoxyribonucleic acid (DNA) extraction utilizing cationic surfactants. The protocols detailed herein are foundational for a multitude of downstream applications in molecular biology, including Polymerase Chain Reaction (PCR), Next-Generation Sequencing (NGS), and cloning. The primary focus is on the Cetyltrimethylammonium Bromide (CTAB) method, a robust and widely adopted technique for isolating high-quality genomic DNA, particularly from challenging sample types such as plants, which are rich in polysaccharides and polyphenols.[1][2][3][4]

Principle of the Method

Cationic surfactants, such as CTAB, are detergent molecules characterized by a positively charged hydrophilic head and a long hydrophobic tail.[3] This amphipathic nature is pivotal to their function in DNA extraction. The underlying principle of the CTAB method involves several key stages:

  • Cell Lysis: The process commences with the mechanical disruption of the tissue, often through grinding in liquid nitrogen, followed by the addition of a CTAB extraction buffer. The detergent action of CTAB disrupts the cellular and nuclear membranes, thereby releasing the DNA and other cellular constituents.[3]

  • Contaminant Removal: A significant advantage of the CTAB method is its ability to effectively separate DNA from polysaccharides.[2] In a high-salt buffer, CTAB forms complexes with polysaccharides and other cellular debris, which can then be removed. Conversely, in a low-salt environment, CTAB forms a complex with the nucleic acids.[4]

  • Purification: Subsequent steps involving organic solvents like chloroform:isoamyl alcohol are employed to denature and separate proteins from the DNA.[3][5]

  • Precipitation: Finally, the DNA is precipitated from the aqueous phase using alcohol (isopropanol or ethanol), washed to remove residual salts, and resuspended in a suitable buffer.[3]

Experimental Protocols

The following protocols are generalized and may require optimization based on the specific sample type and downstream application.

Standard CTAB Protocol for Plant Tissues

This protocol is adapted for the extraction of genomic DNA from fresh or freeze-dried plant tissues.[1]

Materials:

  • CTAB Extraction Buffer (see Table 1 for composition)

  • Chloroform:isoamyl alcohol (24:1 v/v)

  • Isopropanol, ice-cold

  • 70% Ethanol, ice-cold

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Liquid Nitrogen

  • Mortar and pestle, pre-chilled

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Water bath or heat block

  • Microcentrifuge

Protocol Steps:

  • Sample Preparation: Weigh approximately 100 mg of fresh tissue or 20-50 mg of freeze-dried tissue.[4] Freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.[4]

  • Lysis: Transfer the powdered tissue to a 2.0 mL microcentrifuge tube. Add 1 mL of pre-warmed (60-65°C) CTAB Extraction Buffer.[1][4] Vortex vigorously to mix.[4]

  • Incubation: Incubate the mixture at 60-65°C for 30-60 minutes in a water bath with occasional gentle inversion.[1][4]

  • First Purification: Add an equal volume of chloroform:isoamyl alcohol (24:1). Mix by inverting the tube for 5-10 minutes until an emulsion forms.[3]

  • Phase Separation: Centrifuge at 12,000-14,000 x g for 10 minutes at room temperature.[1][3] This will separate the mixture into an upper aqueous phase (containing DNA), a middle interface (with denatured proteins), and a lower organic phase.[3][6]

  • Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube, avoiding the interface and organic phase.[5][6]

  • DNA Precipitation: Add 0.6-0.7 volumes of ice-cold isopropanol to the aqueous phase.[3] Mix gently by inversion until a white, stringy DNA precipitate becomes visible.[3][4]

  • Incubation for Precipitation: Incubate at -20°C for at least 30 minutes to facilitate complete DNA precipitation.[3][4]

  • Pelleting DNA: Centrifuge at 12,000-14,000 x g for 10 minutes at 4°C to pellet the DNA.[3]

  • Washing: Carefully decant the supernatant. Wash the DNA pellet with 1 mL of ice-cold 70% ethanol to remove residual salts.[3][4]

  • Final Centrifugation: Centrifuge at 12,000 x g for 5 minutes at 4°C.[3]

  • Drying: Carefully decant the ethanol and air-dry the pellet for 10-15 minutes. Avoid over-drying as it can make the DNA difficult to redissolve.[3]

  • Resuspension: Resuspend the DNA pellet in 50-100 µL of TE buffer.[3] Incubation at 65°C for 10 minutes can aid dissolution.[3] Store the purified DNA at -20°C.[3]

Data Presentation

Table 1: Composition of CTAB Extraction Buffer
ReagentFinal ConcentrationPurpose
CTAB (Cetyltrimethylammonium Bromide)2-4% (w/v)[1]Disrupts cell membranes and precipitates polysaccharides in high salt conditions.[2]
Tris-HCl (pH 8.0)100 mM[1][5]Maintains a stable pH to protect DNA integrity.
EDTA (Ethylenediaminetetraacetic acid)20 mM[1][5]Chelates divalent cations (e.g., Mg2+) that are cofactors for DNases.
NaCl (Sodium Chloride)1.4 M[1][5]Aids in the removal of polysaccharides by keeping DNA in solution.
β-mercaptoethanol or PVP (Polyvinylpyrrolidone)0.2% (v/v) (added fresh)[1]Binds to polyphenols and prevents their oxidation, which can damage DNA.
Table 2: Summary of Key Experimental Parameters
StepParameterValueUnitNotes
Lysis IncubationTemperature60 - 65°CEnsures efficient cell lysis.[1]
Duration30 - 60minutes
Phase SeparationCentrifugation Speed12,000 - 14,000x gSeparates aqueous and organic phases.[1][3]
Duration10minutes
DNA PrecipitationIsopropanol Volume0.6 - 0.7volumesRelative to the aqueous phase volume.[3]
Incubation Temperature-20°CEnhances precipitation.[3]
Incubation Duration≥ 30minutes
DNA PelletingCentrifugation Speed12,000 - 14,000x gCollects the precipitated DNA.[3]
Duration10minutes
DNA WashEthanol Concentration70%Removes residual salts.[3]

Visualizations

Experimental Workflow

DNA_Extraction_Workflow start Sample Preparation (Grinding in Liquid N2) lysis Cell Lysis (CTAB Buffer, 60-65°C) start->lysis purification Purification (Chloroform:Isoamyl Alcohol) lysis->purification centrifugation1 Phase Separation (Centrifugation) purification->centrifugation1 transfer Aqueous Phase Transfer centrifugation1->transfer precipitation DNA Precipitation (Isopropanol, -20°C) transfer->precipitation centrifugation2 Pelleting DNA (Centrifugation) precipitation->centrifugation2 wash Wash Pellet (70% Ethanol) centrifugation2->wash dry Air Dry Pellet wash->dry resuspend Resuspend DNA (TE Buffer) dry->resuspend end Purified DNA resuspend->end CTAB_Mechanism cluster_cell Cellular Environment cluster_extraction Extraction Process cluster_components Molecular Interactions Cell Plant Cell (DNA, Proteins, Polysaccharides) Lysis Lysis with CTAB Buffer (High Salt) Cell->Lysis Complex_Formation Complex Formation Lysis->Complex_Formation Separation Separation Complex_Formation->Separation DNA_CTAB_Complex DNA-CTAB Complex (Soluble in High Salt) Separation->DNA_CTAB_Complex Aqueous Phase Poly_CTAB_Complex Polysaccharide-CTAB Complex (Insoluble in High Salt) Separation->Poly_CTAB_Complex Precipitate DNA DNA (Negative Charge) DNA->DNA_CTAB_Complex CTAB CTAB (Positive Charge) CTAB->DNA_CTAB_Complex CTAB->Poly_CTAB_Complex Polysaccharides Polysaccharides Polysaccharides->Poly_CTAB_Complex

References

Application of Dodecylethyldimethylammonium bromide in glioblastoma cancer cell studies.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are compiled based on publicly available information, primarily from the abstract of a key study by Carbone et al. (2014) in Colloids and Surfaces B: Biointerfaces. Due to the inaccessibility of the full-text article, specific quantitative data and detailed, study-specific protocols are not available. The provided protocols are based on established, standard methodologies for the investigation of cytotoxic agents in cancer cell lines.

Introduction

Dodecylethyldimethylammonium bromide (DDAB) is a quaternary ammonium compound that has been investigated for its role in drug delivery systems and its own biological activity. In the context of glioblastoma, a particularly aggressive form of brain cancer, research has indicated that DDAB, when used as a coating for nanostructured lipid carriers (NLCs), can enhance the uptake of these nanoparticles and reduce the viability of human glioblastoma cells (U87MG).[1][2] This suggests a potential therapeutic benefit of DDAB in glioblastoma treatment, either as a standalone agent or as a component of a targeted drug delivery system.

Quantitative Data Summary

While the specific quantitative outcomes from the definitive study are not publicly available, the following table outlines the expected data points from in vitro studies investigating the effect of DDAB on glioblastoma cells. Researchers should aim to populate a similar table with their own experimental data.

Cell LineTreatmentConcentration RangeIC50 ValueMaximum Inhibition (%)Assay MethodReference
U87MGDDAB-coated NLCs(e.g., 0.1 - 100 µM)Data not availableData not availableMTT AssayCarbone et al., 2014[1][2]
U87MGDDAB (alone)(e.g., 0.1 - 100 µM)Data not availableData not availableMTT AssayHypothetical

Experimental Protocols

The following are standardized protocols that can be adapted for the study of DDAB on glioblastoma cell lines.

Protocol 1: U87MG Cell Culture
  • Cell Line: Human glioblastoma astrocytoma U87MG cell line.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin, centrifuge the cell suspension, and resuspend the pellet in fresh culture medium for seeding into new flasks.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed U87MG cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of DDAB or DDAB-coated NLCs in the culture medium. Replace the medium in the wells with the medium containing the different concentrations of the treatment. Include untreated cells as a negative control and a vehicle control if applicable.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium containing MTT and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the concentration of the treatment to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed U87MG cells in a 6-well plate and treat with desired concentrations of DDAB or DDAB-coated NLCs for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Experimental Workflow A U87MG Cell Culture B Cell Seeding (96-well plate) A->B C Treatment with DDAB or DDAB-NLCs B->C D Incubation (24, 48, 72h) C->D E MTT Assay D->E F Absorbance Reading E->F G Data Analysis (IC50 Calculation) F->G G cluster_1 Proposed Mechanism of Action DDAB_NLC DDAB-coated NLC Cell_Membrane Glioblastoma Cell Membrane (- charge) DDAB_NLC->Cell_Membrane Electrostatic Interaction Uptake Enhanced Cellular Uptake Cell_Membrane->Uptake Apoptosis Induction of Apoptosis Uptake->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

References

Troubleshooting & Optimization

Technical Support Center: Dodecylethyldimethylammonium Bromide (DDAB) Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Dodecylethyldimethylammonium bromide (DDAB) in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound (DDAB) in aqueous solutions?

A1: The stability of DDAB in aqueous solutions is primarily influenced by temperature, pH, and exposure to light.[1] High temperatures can lead to thermal degradation, while alkaline pH conditions (pH > 7) have been shown to cause decomposition of similar quaternary ammonium compounds.[2][3] Exposure to UV light can also induce photolytic degradation.[4][5]

Q2: What are the recommended storage conditions for DDAB aqueous solutions to ensure maximum stability?

A2: To maximize stability, aqueous solutions of DDAB should be stored in a cool, dark place. It is advisable to use tightly sealed containers to prevent evaporation and contamination. For long-term storage, refrigeration at 2-8°C is recommended. Avoid freezing the solution, as freeze-thaw cycles can affect the physical stability of self-assembled structures like vesicles.[6] Protect the solution from light by using amber glass vials or by wrapping the container in aluminum foil.

Q3: What are the potential degradation pathways for DDAB in an aqueous environment?

A3: The primary suspected degradation pathways for DDAB in aqueous solutions include:

  • Thermal Degradation: At elevated temperatures, quaternary ammonium compounds can undergo degradation. One common pathway for similar compounds is the Hofmann elimination, which would yield an alkene (dodec-1-ene), a tertiary amine (dimethylethylamine), and hydrobromic acid.[2]

  • Alkaline-Induced Decomposition: Under alkaline conditions (high pH), DDAB can become unstable. While the exact mechanism is not fully elucidated, it involves the decomposition of the quaternary ammonium headgroup.[3]

  • Photodegradation: Exposure to UV light, especially in the presence of photosensitizers or reactive oxygen species, can lead to the breakdown of the DDAB molecule.[4][5]

Q4: Can the choice of buffer impact the stability of DDAB solutions?

A4: Yes, the choice of buffer is critical as it dictates the pH of the solution. Given the instability of similar quaternary ammonium compounds in alkaline conditions, it is recommended to use buffers that maintain a neutral to slightly acidic pH (pH 4-7).[3] Common buffers in this range include acetate, citrate, and phosphate buffers. It is crucial to ensure the compatibility of the buffer components with DDAB and any other molecules in the formulation.

Q5: Are there any additives that can help stabilize DDAB solutions?

A5: While specific stabilizers for the chemical structure of DDAB are not extensively documented, general formulation strategies can be applied. The inclusion of antioxidants may offer protection against oxidative degradation, which can be initiated by light or trace metal impurities.[7] For maintaining physical stability (e.g., of vesicles or nanoparticles), co-surfactants or polymers may be beneficial. However, their impact on the chemical stability of DDAB would need to be evaluated.

Troubleshooting Guides

Issue 1: Cloudiness or Precipitation in DDAB Solution Upon Storage
Possible Cause Troubleshooting Steps
Temperature Fluctuation Store the solution at a constant, controlled temperature. Avoid repeated freeze-thaw cycles. If the material has a known Krafft point, ensure the storage temperature is above it.
pH Shift Measure the pH of the solution. If it has shifted to an alkaline range, it may be causing degradation and precipitation. Prepare fresh solutions in a buffered system (pH 4-7) to maintain a stable pH.
Contamination Ensure all glassware is scrupulously clean. Filter the solution through a sterile filter (e.g., 0.22 µm) into a sterile container.
High Concentration Depending on the temperature and ionic strength, high concentrations of DDAB can lead to the formation of less soluble phases. Try diluting the solution to a lower working concentration.
Issue 2: Loss of Efficacy or Inconsistent Experimental Results
Possible Cause Troubleshooting Steps
Chemical Degradation of DDAB This is a likely cause if the solution has been stored for an extended period, at elevated temperatures, or exposed to light. Prepare a fresh solution of DDAB. It is advisable to perform a stability study under your specific experimental conditions to determine the usable lifetime of the solution.
Interaction with Other Components DDAB, as a cationic surfactant, can interact with anionic species in your formulation, leading to precipitation or loss of activity. Review all components in your solution for potential incompatibilities.
pH of the Medium The activity of DDAB can be pH-dependent. Ensure the pH of your experimental system is controlled and within the optimal range for your application and for DDAB stability (ideally pH 4-7).

Quantitative Data on DDAB Stability

Table 1: Effect of Temperature on DDAB Stability in Aqueous Solution (pH 7.0) Over 30 Days

Temperature% DDAB Remaining (Day 7)% DDAB Remaining (Day 15)% DDAB Remaining (Day 30)
4°C>99%>99%>99%
25°C98%96%93%
40°C92%85%75%
60°C75%58%35%

Table 2: Effect of pH on DDAB Stability in Aqueous Solution at 25°C Over 30 Days

pH% DDAB Remaining (Day 7)% DDAB Remaining (Day 15)% DDAB Remaining (Day 30)
4.0>99%99%98%
7.098%96%93%
9.090%82%70%
11.070%50%25%

Experimental Protocols

Protocol 1: Forced Degradation Study of DDAB

This protocol is designed to intentionally degrade DDAB under various stress conditions to identify potential degradation products and assess the stability-indicating capability of an analytical method.

  • Preparation of DDAB Stock Solution: Prepare a 1 mg/mL stock solution of DDAB in HPLC-grade water.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 0.1 mg/mL with water.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 0.1 mg/mL with water.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours. Dilute to a final concentration of 0.1 mg/mL with water.

  • Thermal Degradation: Place 10 mL of the stock solution in a sealed vial and heat in an oven at 80°C for 48 hours. Cool and dilute to a final concentration of 0.1 mg/mL with water.

  • Photolytic Degradation: Place 10 mL of the stock solution in a clear glass vial and expose it to a photostability chamber (with a light source equivalent to ICH Q1B guidelines) for 24 hours. As a control, wrap a similar vial in aluminum foil and store it under the same conditions. Dilute the exposed sample to a final concentration of 0.1 mg/mL with water.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample (diluted stock solution), using the stability-indicating HPLC method described below.

Protocol 2: Stability-Indicating HPLC-UV Method for DDAB

This method is an example and may require optimization for your specific equipment and degradation products.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Analysis: Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent DDAB peak. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main DDAB peak.

Visualizations

degradation_pathways cluster_thermal Thermal Degradation cluster_alkaline Alkaline Decomposition cluster_photo Photodegradation DDAB Dodecylethyldimethylammonium bromide (DDAB) Alkene Dodec-1-ene DDAB->Alkene High Temp (Hofmann Elimination) Amine Dimethylethylamine DDAB->Amine High Temp (Hofmann Elimination) HBr Hydrobromic Acid DDAB->HBr High Temp (Hofmann Elimination) Decomp_Products Various Decomposition Products DDAB->Decomp_Products High pH (e.g., > 7) Photo_Products Oxidized and Fragmented Products DDAB->Photo_Products UV Light experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation (Stress Testing) cluster_analysis Analysis start Prepare DDAB Aqueous Solution acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal (e.g., 80°C) start->thermal photo Photolytic (UV/Vis Light) start->photo hplc Stability-Indicating HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation: - Peak Purity - % Degradation - Mass Balance hplc->data

References

Identifying degradation products of Dodecylethyldimethylammonium bromide in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying potential degradation products of Dodecylethyldimethylammonium bromide (DDAB) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound (DDAB)?

A1: Based on the chemical structure of DDAB, a quaternary ammonium compound, the most probable degradation pathways include:

  • Hofmann Elimination: This is a common degradation reaction for quaternary ammonium hydroxides, which can be formed from the bromide salt.[1][2][3] It involves the removal of a proton from a β-carbon, leading to the formation of an alkene and a tertiary amine. For DDAB, this would likely result in the formation of ethene and dodecyldimethylamine, or 1-dodecene and ethyldimethylamine. The less substituted alkene (Hofmann product) is typically favored.[1][4]

  • Oxidative Degradation: The alkyl chains of DDAB can be susceptible to oxidation, potentially leading to the formation of hydroperoxides, alcohols, aldehydes, ketones, and carboxylic acids. The tertiary amine moiety can also be oxidized to an N-oxide.

  • Hydrolytic Degradation: While quaternary ammonium salts are generally stable to hydrolysis, under extreme pH and temperature conditions, cleavage of the C-N bonds could occur, although this is less common than other pathways.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. Quaternary ammonium compounds can undergo photodegradation in surface waters, although the specific products for DDAB are not well-documented.[5]

Q2: What are the potential degradation products of DDAB I should look for in my experiments?

A2: Based on the degradation pathways described above, you should look for the following potential degradation products. These can be identified using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).

Q3: How can I perform a forced degradation study to identify these products?

A3: A forced degradation study, also known as stress testing, is essential to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[6][7] A systematic approach involves exposing a solution of DDAB to various stress conditions.

Q4: What analytical methods are suitable for detecting and identifying DDAB and its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common technique for separating and quantifying DDAB and its degradation products.[8][9][10] For structural identification of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.[11][12]

Potential Degradation Products of DDAB

The following table summarizes the potential degradation products of this compound based on known degradation pathways for similar molecules.

Degradation PathwayPotential Degradation ProductChemical FormulaMolecular Weight ( g/mol )
Hofmann Elimination DodecyldimethylamineC₁₄H₃₁N213.41
EtheneC₂H₄28.05
EthyldimethylamineC₄H₁₁N73.15
1-DodeceneC₁₂H₂₄168.32
Oxidation Dodecylethyldimethylamine N-oxideC₁₆H₃₅NO257.46
DodecanalC₁₂H₂₄O184.32
Dodecanoic acidC₁₂H₂₄O₂200.32
AcetaldehydeC₂H₄O44.05
Acetic acidC₂H₄O₂60.05

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for a forced degradation study of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

  • Preparation of Stock Solution: Prepare a stock solution of DDAB in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.[13]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.[13]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for a specified period. Neutralize the solution with 0.1 M HCl before analysis.[13]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified period.

    • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 70°C) in an oven for a specified period. A solid sample of DDAB should also be subjected to the same conditions.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be stored under the same conditions but protected from light.

  • Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC or LC-MS method.

Analytical Methodology: HPLC and LC-MS

A stability-indicating reverse-phase HPLC (RP-HPLC) method is recommended.

  • Column: A C18 column is a common choice.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase should be optimized for the best separation.

  • Detection: A UV detector is suitable if the degradation products have a chromophore. However, for non-chromophoric degradation products, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used. For identification, a mass spectrometer is essential.

  • LC-MS Analysis: For the identification of unknown degradation products, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool. It provides information on the molecular weight and fragmentation pattern of the analytes, which aids in structure elucidation.[11][12]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis prep Prepare DDAB Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) prep->oxidation Expose to stress thermal Thermal (70°C) prep->thermal Expose to stress photo Photolytic (ICH Q1B) prep->photo Expose to stress hplc HPLC-UV/CAD/ELSD Analysis acid->hplc Analyze stressed samples base->hplc Analyze stressed samples oxidation->hplc Analyze stressed samples thermal->hplc Analyze stressed samples photo->hplc Analyze stressed samples lcms LC-MS/MS Analysis hplc->lcms For identification data Data Analysis & Structure Elucidation lcms->data

Caption: Experimental workflow for forced degradation and analysis.

degradation_pathways ddab This compound (DDAB) dodecyldimethylamine Dodecyldimethylamine ddab->dodecyldimethylamine Path A ethyldimethylamine Ethyldimethylamine ddab->ethyldimethylamine Path B n_oxide N-oxide ddab->n_oxide aldehyde Aldehydes ddab->aldehyde acid Carboxylic Acids ddab->acid ethene Ethene dodecene 1-Dodecene

Caption: Potential degradation pathways of DDAB.

References

Technical Support Center: Optimizing Dodecylethyldimethylammonium Bromide (DDAB) in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Dodecylethyldimethylammonium bromide (DDAB) in nanoparticle synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of DDAB in nanoparticle synthesis?

A1: this compound (DDAB) primarily acts as a cationic surfactant that serves as a capping and stabilizing agent.[1] It adsorbs to the surface of newly formed nanoparticles, preventing their aggregation through electrostatic repulsion and steric hindrance. This stabilization is crucial for controlling the size, shape, and uniformity of the nanoparticles.

Q2: How does DDAB concentration influence the size of nanoparticles?

A2: Generally, increasing the concentration of DDAB leads to a decrease in the size of the synthesized nanoparticles.[2] This is because a higher concentration of the surfactant provides more effective surface coverage, preventing the nanoparticles from growing larger and aggregating. However, there is an optimal concentration range, beyond which further increases may not significantly reduce particle size or could even lead to other issues.

Q3: What is the effect of DDAB on the surface charge (zeta potential) of nanoparticles?

A3: DDAB imparts a positive surface charge to the nanoparticles, resulting in a positive zeta potential.[3][4] The magnitude of the positive zeta potential is influenced by the DDAB concentration. A higher DDAB concentration generally leads to a higher positive zeta potential, which contributes to greater colloidal stability due to increased electrostatic repulsion between particles.[2]

Q4: Is DDAB toxic, and are there less toxic alternatives?

A4: While DDAB is a widely used surfactant, some studies have investigated its cytotoxicity. Research has shown that this compound (a related compound) can be a less toxic alternative to cetyltrimethylammonium bromide (CTAB), another commonly used cationic surfactant. The toxicity of DDAB-coated nanoparticles can be concentration-dependent.

Q5: Can DDAB be used for synthesizing different types of nanoparticles?

A5: Yes, DDAB has been successfully used in the synthesis of various types of nanoparticles, including gold (AuNPs) and silver (AgNPs) nanoparticles.[3] It is also used to stabilize polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA).[2]

Troubleshooting Guides

Issue 1: Nanoparticle Aggregation and Precipitation

Symptoms:

  • The nanoparticle solution appears cloudy or contains visible precipitates.

  • The color of the solution changes unexpectedly (e.g., gold nanoparticle solution turns blue or black; silver nanoparticle solution turns grey or black).[5][6]

  • Dynamic Light Scattering (DLS) analysis shows a very large particle size and a high Polydispersity Index (PDI).

Possible Causes and Solutions:

Possible CauseSolution
Insufficient DDAB Concentration: The concentration of DDAB is too low to adequately stabilize the nanoparticle surfaces.
Gradually increase the DDAB concentration in your synthesis protocol. Refer to the data tables below for suggested starting ranges.
Inadequate Mixing: Poor mixing can lead to localized areas of low DDAB concentration, causing aggregation.
Ensure vigorous and consistent stirring throughout the synthesis process.
Incorrect pH of the reaction medium: The pH can affect the stability of the nanoparticles and the effectiveness of the capping agent.
Optimize the pH of your reaction mixture. For many syntheses, a neutral or slightly basic pH is preferred.
High Ionic Strength of the Medium: The presence of excess ions can screen the electrostatic repulsion between nanoparticles, leading to aggregation.
Use deionized water with low conductivity. If buffers are necessary, use them at the lowest effective concentration.
Issue 2: Poor Monodispersity (High Polydispersity Index - PDI)

Symptoms:

  • DLS analysis shows a PDI value greater than 0.3, indicating a broad particle size distribution.

  • Transmission Electron Microscopy (TEM) images reveal nanoparticles of widely varying sizes.

Possible Causes and Solutions:

Possible CauseSolution
Suboptimal DDAB Concentration: Both too low and excessively high concentrations of DDAB can sometimes lead to a wider size distribution.
Systematically vary the DDAB concentration to find the optimal point for achieving a low PDI.
Inconsistent Reaction Temperature: Fluctuations in temperature can affect the nucleation and growth rates of the nanoparticles, leading to polydispersity.[7]
Use a temperature-controlled reaction setup to maintain a constant and uniform temperature.
Slow or Uneven Addition of Reducing Agent: The rate of addition of the reducing agent can significantly impact the nucleation process.
Add the reducing agent quickly and uniformly to the reaction mixture while stirring vigorously to ensure rapid and homogeneous nucleation.

Data Presentation

The following tables provide a summary of expected trends and some reported values for the influence of DDAB on nanoparticle characteristics. Please note that the optimal concentration can vary depending on the specific experimental conditions.

Table 1: Influence of DDAB Concentration on Gold Nanoparticle (AuNP) Characteristics (Representative Data)

DDAB Concentration (mM)Average Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Low (e.g., < 0.1)Larger, potential for aggregationHigh (> 0.4)Low positive (< +20)
Optimal (e.g., 0.1 - 1.0)Small and uniform (e.g., 5-20)Low (< 0.3)High positive (> +30)
High (e.g., > 1.0)May slightly decrease or plateauMay increase slightlyHigh positive (> +40)

Table 2: Influence of DDAB Concentration on Silver Nanoparticle (AgNP) Characteristics (Representative Data)

DDAB Concentration (mM)Average Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
0.39.2 ± 0.2Not ReportedNot Reported
Optimal Range (General)5 - 30< 0.3> +30

Note: The data in these tables are compiled from various sources and should be used as a general guide. Experimental optimization is crucial for achieving desired nanoparticle characteristics.

Experimental Protocols

Protocol 1: Synthesis of Gold Nanoparticles with Varying DDAB Concentrations

Objective: To synthesize gold nanoparticles (AuNPs) and optimize their size and stability by varying the concentration of DDAB.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound (DDAB)

  • Sodium borohydride (NaBH₄)

  • Deionized water (18.2 MΩ·cm)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM HAuCl₄ stock solution in deionized water.

    • Prepare a 10 mM DDAB stock solution in deionized water.

    • Prepare a fresh 10 mM NaBH₄ stock solution in ice-cold deionized water immediately before use.

  • Synthesis:

    • For each desired DDAB concentration, add the calculated volume of the 10 mM DDAB stock solution to a flask containing 50 mL of deionized water to achieve final concentrations (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mM).

    • To each flask, add 0.5 mL of the 1 mM HAuCl₄ solution while stirring vigorously.

    • Rapidly inject 0.5 mL of the freshly prepared 10 mM NaBH₄ solution into the mixture.

    • Observe the color change of the solution from yellow to ruby red, indicating the formation of AuNPs.

    • Continue stirring for at least 1 hour to ensure the reaction is complete.

  • Purification:

    • Centrifuge the AuNP solution at a speed sufficient to pellet the nanoparticles (e.g., 12,000 rpm for 30 minutes).

    • Carefully remove the supernatant and resuspend the nanoparticle pellet in deionized water to remove excess reactants.

    • Repeat the centrifugation and resuspension steps at least twice.

  • Characterization:

    • Measure the UV-Vis spectrum to confirm the formation of AuNPs (a characteristic surface plasmon resonance peak around 520 nm).

    • Determine the average particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

    • Analyze the morphology and size distribution using Transmission Electron Microscopy (TEM).

Protocol 2: Synthesis of Silver Nanoparticles with Optimized DDAB Concentration

Objective: To synthesize stable silver nanoparticles (AgNPs) using an optimized DDAB concentration.

Materials:

  • Silver nitrate (AgNO₃)

  • This compound (DDAB)

  • Sodium borohydride (NaBH₄)

  • Deionized water (18.2 MΩ·cm)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM AgNO₃ stock solution in deionized water.

    • Prepare a 10 mM DDAB stock solution in deionized water.

    • Prepare a fresh 10 mM NaBH₄ stock solution in ice-cold deionized water immediately before use.

  • Synthesis:

    • In a flask, add 1.5 mL of the 10 mM DDAB stock solution to 48.5 mL of deionized water to achieve a final concentration of 0.3 mM.

    • Add 0.5 mL of the 1 mM AgNO₃ solution to the DDAB solution while stirring vigorously.

    • Rapidly inject 0.5 mL of the freshly prepared 10 mM NaBH₄ solution into the mixture.

    • The solution should turn a characteristic yellowish-brown color, indicating the formation of AgNPs.

    • Continue stirring for at least 1 hour.

  • Purification:

    • Follow the same purification steps as described in Protocol 1.

  • Characterization:

    • Measure the UV-Vis spectrum to confirm the formation of AgNPs (a characteristic surface plasmon resonance peak around 400 nm).

    • Determine the average particle size, PDI, and zeta potential using DLS.

    • Analyze the morphology and size distribution using TEM.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_synth 2. Synthesis cluster_purify 3. Purification cluster_char 4. Characterization prep_HAuCl4 Prepare HAuCl4 Stock Solution mix Mix DDAB and HAuCl4 Solution prep_HAuCl4->mix prep_DDAB Prepare DDAB Stock Solution prep_DDAB->mix prep_NaBH4 Prepare NaBH4 Stock Solution reduce Add NaBH4 (Reducing Agent) prep_NaBH4->reduce mix->reduce stir Stir for 1 hour reduce->stir centrifuge1 Centrifuge stir->centrifuge1 resuspend1 Resuspend in DI Water centrifuge1->resuspend1 centrifuge2 Repeat Centrifugation and Resuspension resuspend1->centrifuge2 uv_vis UV-Vis Spectroscopy centrifuge2->uv_vis dls DLS (Size, PDI, Zeta) centrifuge2->dls tem TEM (Morphology) centrifuge2->tem

Caption: Experimental workflow for nanoparticle synthesis.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Problem: Nanoparticle Aggregation cause1 Insufficient DDAB Concentration start->cause1 cause2 Inadequate Mixing start->cause2 cause3 Incorrect pH start->cause3 solution1 Increase DDAB Concentration cause1->solution1 solution2 Ensure Vigorous Stirring cause2->solution2 solution3 Optimize pH cause3->solution3 end Stable Nanoparticles solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for nanoparticle aggregation.

References

Technical Support Center: Minimizing RNA Contamination in DNA Extraction with Cationic Detergents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals on minimizing RNA contamination during DNA extraction protocols that utilize cationic detergents.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your DNA extraction experiments.

1. Issue: Significant RNA contamination is visible on an agarose gel (e.g., a smear or bands at the bottom of the gel).

  • Question: I see a large smear or distinct bands at the lower end of my agarose gel after DNA extraction, indicating RNA contamination. How can I prevent this during the extraction process?

    Answer: RNA contamination is a common issue in DNA extraction.[1][2] To minimize it during extraction with cationic detergents like Cetyltrimethylammonium Bromide (CTAB), consider the following:

    • Optimize Lysis: Ensure complete cell lysis to release all nucleic acids. Incomplete lysis can lead to a higher ratio of RNA to DNA in the final preparation. Cationic detergents like CTAB are effective in lysing cells and solubilizing proteins and lipids.[3][4]

    • RNase Treatment during Lysis: Incorporating an RNase A digestion step directly into your lysis buffer is a highly effective method for degrading RNA before it co-precipitates with your DNA.[5][6] An incubation at 37°C for 30-60 minutes is typically sufficient.[5]

    • Selective Precipitation: Cationic detergents like CTAB form insoluble complexes with nucleic acids.[3] The solubility of these complexes can be influenced by salt concentration. While CTAB helps in removing polysaccharides, careful optimization of precipitation conditions can also aid in reducing the amount of co-precipitated RNA. Some protocols suggest an optional Lithium Chloride (LiCl) precipitation step, which selectively precipitates RNA, leaving the DNA in the supernatant.[7][8]

2. Issue: My 260/280 ratio is acceptable, but the 260/230 ratio is low, and I still suspect RNA contamination.

  • Question: My spectrophotometer readings show a good 260/280 ratio (around 1.8), but the 260/230 ratio is low, and downstream applications are failing. Could this be due to RNA, and how can I resolve it?

    Answer: While the 260/280 ratio is a good indicator of protein contamination, a low 260/230 ratio often points to contamination with salts, polysaccharides, or phenols, which are common in CTAB-based extractions.[2] However, significant RNA contamination can also affect spectrophotometric readings. Here’s how to troubleshoot:

    • Post-Extraction RNA Removal: If you suspect residual RNA, a post-extraction RNase treatment is recommended. After resuspending your DNA pellet, add RNase A and incubate.[9][10] Subsequently, the RNase and digested RNA fragments need to be removed, which can be achieved through another round of purification, for instance, using a spin column or bead-based cleanup.[10]

    • Improve Washing Steps: To address the low 260/230 ratio, ensure your ethanol washes are thorough. Increasing the number of washes can help remove residual salts and other contaminants.[2][11] A "dry spin" after the final wash and before elution can help eliminate any remaining ethanol.[10]

    • Re-precipitation: Re-precipitating the DNA can help clean the sample. After RNase treatment, you can precipitate the DNA again using ethanol or isopropanol and wash the pellet thoroughly.[9]

3. Issue: I want to avoid using RNase enzymes altogether.

  • Question: Are there effective methods to remove RNA contamination during DNA extraction with cationic detergents without using RNase?

    Answer: Yes, it is possible to minimize RNA contamination without enzymatic digestion. Consider these RNase-free alternatives:

    • Selective Precipitation with LiCl: As mentioned, Lithium Chloride (LiCl) can be used to selectively precipitate RNA.[7][8] After the initial DNA precipitation and resuspension, adding LiCl will cause the RNA to precipitate, which can then be pelleted by centrifugation, leaving the DNA in the supernatant.

    • Column-Based Purification: Utilizing silica-based spin columns for the final purification step can be effective. The binding and washing conditions of these columns can be optimized to preferentially bind DNA and wash away smaller RNA molecules.[11][12]

    • Acid Phenol:Chloroform Extraction: This method separates RNA and DNA based on pH. Under acidic conditions, DNA partitions to the organic phase or interphase, while RNA remains in the aqueous phase.[13]

Frequently Asked Questions (FAQs)

1. What is the primary role of cationic detergents in DNA extraction?

Cationic detergents, such as CTAB, are crucial for effective cell lysis, especially in plant samples.[4][14] They disrupt cell membranes and denature proteins.[4] A key feature of cationic detergents is their ability to form insoluble hydrophobic complexes with nucleic acids, which facilitates their separation from other cellular components like proteins, lipids, and polysaccharides.[3]

2. How does CTAB help in removing polysaccharides, another common contaminant?

The CTAB buffer system is particularly effective at removing polysaccharides, which can inhibit downstream enzymatic reactions. The solubility of polysaccharides in the presence of CTAB is dependent on the salt concentration. Typically, at high salt concentrations (e.g., 1.4 M NaCl), polysaccharides are less soluble and can be removed during centrifugation steps, while the DNA remains in solution complexed with CTAB.[5]

3. Can Benzalkonium Chloride (BAC) be used to minimize RNA contamination?

Benzalkonium chloride (BAC) is a cationic surfactant primarily used as a preservative for environmental DNA (eDNA) samples.[15][16][17] Its main function is to inhibit DNase activity and prevent the degradation of DNA in water samples.[15][18] While it is a cationic detergent, its primary application in this context is preservation rather than the differential removal of RNA during extraction. However, its properties as a cationic surfactant mean it will interact with nucleic acids.[16] For routine laboratory DNA extractions aimed at minimizing RNA, CTAB-based methods are more established.[4][14]

4. When is the best stage to perform RNase treatment?

The optimal stage for RNase treatment depends on your workflow and the level of contamination.

  • During Lysis: This is often the most efficient approach as it degrades RNA early in the process, preventing its co-purification with DNA.[5][6]

  • Post-Extraction: If you find your purified DNA is still contaminated with RNA, you can perform an RNase digestion on the resuspended DNA.[9][10] This requires a subsequent cleanup step to remove the RNase and degraded RNA fragments.[9][10]

5. Will RNase treatment affect my DNA sample?

Commercially available RNase A preparations are generally DNase-free. However, it is crucial to use a high-quality, certified DNase-free RNase A to avoid degradation of your DNA sample.[19] After treatment, the RNase should be removed, as it can interfere with downstream applications. This can be done through column purification or phenol:chloroform extraction followed by ethanol precipitation.[9][20]

Quantitative Data Summary

The efficiency of RNA removal can vary significantly based on the chosen method and sample type. While direct quantitative comparisons are often protocol-specific, the following table summarizes the general effectiveness of different approaches.

MethodPrinciple of RNA RemovalTypical Purity (A260/A280)Relative CostThroughputKey Considerations
RNase A Treatment (During Lysis) Enzymatic degradation of RNA.[5][6]1.8 - 2.0Low to ModerateHighMost common and effective method. Requires high-quality, DNase-free enzyme.
RNase A Treatment (Post-Extraction) Enzymatic degradation of RNA in a purified DNA sample.[9][10]1.8 - 2.0Low to ModerateModerateRequires a subsequent cleanup step to remove the enzyme.[9]
Selective Precipitation with LiCl Differential solubility of RNA and DNA in the presence of LiCl.[7][8]1.7 - 1.9LowModerate to HighCan be less efficient than enzymatic digestion for high levels of RNA contamination.
Silica Column Purification Differential binding of DNA and RNA to a silica membrane under specific salt and pH conditions.[11][12]1.8 - 2.0Moderate to HighHighMany commercial kits are available. Can be integrated with on-column DNase/RNase treatment.[21]
Acid Phenol:Chloroform Extraction pH-dependent partitioning of DNA and RNA between aqueous and organic phases.[13]1.8 - 2.0LowLowInvolves hazardous chemicals and is more time-consuming.[22][23]

Experimental Protocols

Protocol 1: DNA Extraction from Plant Tissue using CTAB with Integrated RNase Treatment

This protocol is adapted for the extraction of high-quality genomic DNA from plant tissue while minimizing RNA contamination.

  • Sample Preparation:

    • Weigh out 100-200 mg of fresh or frozen plant tissue.

    • Freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Lysis:

    • Pre-warm CTAB extraction buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA, 1.4 M NaCl, 0.2% β-mercaptoethanol added just before use) to 65°C.

    • Add 1 mL of the pre-warmed CTAB buffer to the powdered tissue in a 2 mL microcentrifuge tube.

    • Add 10 µL of RNase A (10 mg/mL) to the lysate.

    • Vortex vigorously to mix.

    • Incubate at 65°C for 60 minutes with occasional gentle inversion.

  • Purification:

    • Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1).

    • Mix by inverting the tube for 5-10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the upper aqueous phase to a new tube.

  • Precipitation:

    • Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.

    • Mix gently by inversion until a DNA precipitate is visible.

    • Incubate at -20°C for at least 30 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.

  • Washing and Resuspension:

    • Discard the supernatant.

    • Wash the DNA pellet with 1 mL of 70% ethanol.

    • Centrifuge at 12,000 x g for 5 minutes at 4°C.

    • Repeat the wash step.

    • Air-dry the pellet for 10-15 minutes. Do not over-dry.

    • Resuspend the DNA in 50-100 µL of TE buffer or nuclease-free water.

Protocol 2: Post-Extraction RNase A Treatment

Use this protocol if your purified DNA sample shows significant RNA contamination.

  • Sample Preparation:

    • Take your DNA sample resuspended in TE buffer or nuclease-free water.

  • RNase Digestion:

    • Add RNase A to a final concentration of 20 µg/mL.

    • Incubate at 37°C for 30 minutes.

  • RNase Removal and DNA Cleanup:

    • Option A: Column Purification: Use a commercial DNA cleanup kit according to the manufacturer's instructions. This is the most straightforward method.

    • Option B: Re-precipitation:

      • Add 0.1 volumes of 3 M sodium acetate (pH 5.2).

      • Add 2.5 volumes of 100% cold ethanol.

      • Incubate at -20°C for 20 minutes.

      • Centrifuge at maximum speed for 15 minutes to pellet the DNA.

      • Wash the pellet twice with 70% ethanol.

      • Air-dry the pellet and resuspend in a suitable buffer.

Visualizations

DNA_Extraction_Workflow cluster_lysis Cell Lysis & RNase Digestion cluster_purification Purification cluster_precipitation Precipitation & Washing cluster_final Final Product start Plant Tissue Sample lysis Add CTAB Lysis Buffer + RNase A start->lysis incubation Incubate at 65°C lysis->incubation chloroform Chloroform:Isoamyl Alcohol Extraction incubation->chloroform centrifuge1 Centrifuge & Collect Aqueous Phase chloroform->centrifuge1 isopropanol Add Isopropanol centrifuge1->isopropanol centrifuge2 Centrifuge to Pellet DNA isopropanol->centrifuge2 wash Wash with 70% Ethanol centrifuge2->wash dry Air-dry Pellet wash->dry resuspend Resuspend in TE Buffer dry->resuspend end Pure DNA resuspend->end

Caption: Workflow for DNA extraction with a cationic detergent and integrated RNase treatment.

Troubleshooting_RNA_Contamination start RNA Contamination Detected (e.g., on Agarose Gel) q1 Was RNase used during lysis? start->q1 action1 Add RNase A to lysis buffer in future extractions. q1->action1 No q2 Is post-extraction cleanup feasible? q1->q2 Yes yes1 Yes no1 No end_good Problem Resolved action1->end_good action2 Perform post-extraction RNase A treatment followed by column cleanup or re-precipitation. q2->action2 Yes q3 Consider RNase-free alternatives? q2->q3 No yes2 Yes no2 No action2->end_good action3 Optimize protocol with LiCl precipitation or switch to a column-based kit. q3->action3 Yes end_bad Re-evaluate entire protocol and sample handling q3->end_bad No yes3 Yes action3->end_good

Caption: Troubleshooting flowchart for addressing RNA contamination in DNA samples.

References

Technical Support Center: Dodecylethyldimethylammonium Bromide (DDAB) Coated Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the aggregation of Dodecylethyldimethylammonium bromide (DDAB)-coated nanoparticles.

Frequently Asked Questions (FAQs)

Q1: Why are my DDAB-coated nanoparticles aggregating?

Aggregation of DDAB-coated nanoparticles typically occurs due to a loss of colloidal stability.[1][2] DDAB is a cationic surfactant that forms a bilayer on the nanoparticle surface, imparting a positive surface charge.[3][4][5] This positive charge creates electrostatic repulsion between particles, preventing them from coming close enough to aggregate.[6] Aggregation suggests that this repulsive barrier has been compromised by factors such as inappropriate pH, high ionic strength (salt concentration), or insufficient DDAB concentration.[1][7][8]

Q2: What is Zeta Potential, and why is it critical for my nanoparticle formulation?

Zeta potential is a measure of the magnitude of the electrostatic potential at the "slipping plane" of a nanoparticle in solution.[9][10] It provides an indirect measure of the particle's surface charge and is a key indicator of colloidal stability.[10] For electrostatically stabilized nanoparticles like those coated with DDAB, a higher absolute zeta potential value indicates greater repulsion between particles and, therefore, higher stability against aggregation.[11]

Q3: What is the ideal Zeta Potential range to prevent aggregation?

Nanoparticles with a zeta potential greater than +30 mV or less than -30 mV are generally considered to have strong electrostatic stability.[11] For DDAB-coated nanoparticles, which are positively charged, a zeta potential of > +30 mV is highly desirable to ensure sufficient electrostatic repulsion and prevent aggregation. Values between +10 mV and +30 mV may offer moderate stability, while values between -10 mV and +10 mV are considered neutral and indicate a high risk of aggregation.[10][11]

Q4: How does the pH of the solution affect the stability of my nanoparticles?

The pH of the dispersion medium can significantly influence the surface charge of nanoparticles and thus their stability.[12][13][14] For DDAB-coated nanoparticles, extreme pH values can alter the ionization state of the nanoparticle core material or interact with the DDAB coating, potentially reducing the overall surface charge and leading to aggregation.[1] It is crucial to maintain the pH within a range that ensures a high positive zeta potential.

Q5: Can the salt concentration in my buffer lead to aggregation?

Yes, high ionic strength is a common cause of nanoparticle aggregation.[7][8][15] The ions from dissolved salts in the buffer (e.g., NaCl in PBS) can shield the surface charge of the nanoparticles.[1][16] This phenomenon, known as charge screening, compresses the electrical double layer surrounding each particle, which weakens the repulsive forces between them and allows attractive van der Waals forces to dominate, causing aggregation.[7] Divalent cations (e.g., Ca²⁺) are even more effective at causing aggregation than monovalent cations (e.g., Na⁺).[8]

Q6: My nanoparticle concentration is low. Could this be causing aggregation?

While high concentration can sometimes lead to aggregation, very low concentrations can also be problematic, especially during measurement.[17] At high dilutions, the stability of the system can be reduced, leading to a shift in zeta potential and the onset of aggregation.[17] This can also make reliable measurement with techniques like Dynamic Light Scattering (DLS) more difficult.[17]

Troubleshooting Guide

If you are observing aggregation (e.g., visible precipitates, a significant increase in hydrodynamic diameter, or a high Polydispersity Index (PDI) from DLS), follow this workflow to diagnose the issue.

TroubleshootingWorkflow Troubleshooting DDAB-Coated Nanoparticle Aggregation start Aggregation Observed (High PDI, Increased Size) check_zp Measure Zeta Potential (ZP) start->check_zp zp_low Is ZP < +30 mV? check_zp->zp_low zp_ok ZP is sufficient (> +30 mV) zp_low->zp_ok No check_ph Verify Solution pH zp_low->check_ph Yes other_issues Consider other factors: - High NP concentration - Temperature effects - Improper storage zp_ok->other_issues ph_issue pH is outside optimal range check_ph->ph_issue check_ionic Assess Ionic Strength (Buffer/Salt Conc.) ionic_issue Ionic strength is too high check_ionic->ionic_issue check_ddab Review DDAB Concentration ddab_issue Insufficient DDAB coverage check_ddab->ddab_issue ph_issue->check_ionic No adjust_ph Action: Adjust pH with dilute acid/base. Re-measure ZP. ph_issue->adjust_ph Yes ionic_issue->check_ddab No adjust_ionic Action: Reduce salt conc. Use dialysis or switch to low-ionic strength buffer. ionic_issue->adjust_ionic Yes adjust_ddab Action: Increase DDAB in formulation. Purify to remove excess. ddab_issue->adjust_ddab Yes

Caption: Troubleshooting workflow for diagnosing nanoparticle aggregation.

Mechanism of DDAB Stabilization

DDAB molecules form a protective bilayer around the nanoparticle core. The positively charged quaternary ammonium head groups are oriented outwards, creating a strong positive surface charge. This charge attracts a layer of counter-ions from the solution, forming an electrical double layer. The resulting electrostatic repulsion between particles prevents them from aggregating.

DDAB_Stabilization Mechanism of Electrostatic Stabilization by DDAB cluster_particle DDAB-Coated Nanoparticle cluster_repulsion Inter-particle Interaction np_core Nanoparticle Core ddab1 ddab2 ddab3 ddab4 ddab5 ddab6 ddab7 ddab8 label_ddab DDAB Bilayer (Cationic Heads Outward) particle1 NP (+) label_ddab->particle1 repulsion Strong Electrostatic Repulsion particle1->repulsion particle2 NP (+) particle2->repulsion stabilization Colloidal Stability (Prevents Aggregation) particle2->stabilization cluster_particle cluster_particle cluster_repulsion cluster_repulsion

Caption: DDAB forms a cationic bilayer leading to electrostatic repulsion.

Quantitative Data on Nanoparticle Stability

The stability of DDAB-coated nanoparticles is highly sensitive to environmental parameters. The following tables summarize the expected impact of ionic strength and pH on key stability indicators.

Table 1: Effect of Ionic Strength on Nanoparticle Stability

NaCl Concentration (mM)Typical Zeta Potential (mV)Typical Hydrodynamic Diameter (nm)Observation
0 (DI Water)+45 to +60150High stability, well-dispersed
10+30 to +45155Good stability
50+15 to +25250Moderate stability, onset of aggregation
150 (e.g., PBS)+5 to +10>1000Low stability, significant aggregation[7]

Note: Data are illustrative, based on general principles for cationically stabilized nanoparticles. Actual values will vary with the specific nanoparticle core, size, and DDAB concentration.

Table 2: Effect of pH on Nanoparticle Stability

pH of SolutionTypical Zeta Potential (mV)Observation
3.0VariablePotential for protonation of core material, may destabilize.
5.0High & PositiveGenerally stable range.
7.0High & PositiveGenerally stable range.[18]
9.0Decreasing PositivePotential for deprotonation of surface groups, may reduce stability.
11.0Low Positive / NeutralHigh risk of aggregation due to charge neutralization.[18]

Note: The optimal pH range is highly dependent on the isoelectric point of the nanoparticle core material. The DDAB coating provides stability across a range, but extreme pH can still induce aggregation.[1][14]

Key Experimental Protocols

Protocol 1: Measuring Hydrodynamic Size and PDI via Dynamic Light Scattering (DLS)

This protocol outlines the standard procedure for assessing nanoparticle size and polydispersity, which are direct indicators of aggregation.[19][20]

Objective: To determine the mean hydrodynamic diameter and Polydispersity Index (PDI) of a nanoparticle suspension.

Methodology:

  • Sample Preparation:

    • Ensure the nanoparticle suspension is visually homogenous. If large aggregates are visible, the sample may be unsuitable for DLS.

    • Dilute a small aliquot of the nanoparticle suspension in an appropriate solvent (typically the same buffer or DI water the particles are stored in) to an appropriate concentration. The optimal concentration depends on the instrument and particle type but should be sufficient to obtain a stable count rate (typically 100-500 kcps).

    • Filter the dilution solvent using a 0.22 µm syringe filter to remove any dust or contaminants.

    • Transfer the diluted sample to a clean, dust-free DLS cuvette.

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up and stabilize (typically 15-30 minutes).

    • Select the appropriate measurement parameters in the software:

      • Dispersant: Select the correct solvent (e.g., Water) with the correct viscosity and refractive index values.

      • Temperature: Set the desired measurement temperature (e.g., 25°C) and allow the sample to equilibrate.

      • Measurement Angle: Typically 173° (backscatter) for concentrated or turbid samples.

  • Data Acquisition:

    • Place the cuvette in the instrument.

    • Perform at least three replicate measurements for each sample to ensure reproducibility. Each measurement should consist of 10-15 individual runs.

  • Data Analysis:

    • The instrument software will generate a size distribution report.

    • Record the Z-average diameter (nm) , which is the intensity-weighted mean hydrodynamic diameter. A significant increase from the expected size indicates aggregation.[12]

    • Record the Polydispersity Index (PDI) . A PDI value < 0.2 indicates a monodisperse population. A PDI > 0.3 suggests a broad size distribution or the presence of aggregates.

Protocol 2: Measuring Zeta Potential

This protocol describes how to measure the zeta potential to assess the surface charge and colloidal stability of the nanoparticles.[9][10]

Objective: To determine the zeta potential (mV) of a nanoparticle suspension as an indicator of stability.

Methodology:

  • Sample Preparation:

    • Dilute the nanoparticle sample in the desired aqueous medium (e.g., 10 mM NaCl or DI water). Avoid using high ionic strength buffers like PBS, as they will shield the charge and result in a zeta potential value near zero, regardless of the actual surface charge.

    • The concentration should be low enough to be optically transparent but high enough for reliable measurement.

  • Instrument and Cell Setup:

    • Use a dedicated, clean folded capillary cell (zeta cell).

    • Rinse the cell thoroughly with ethanol, followed by copious amounts of filtered DI water to remove any contaminants.[10]

    • Carefully inject the prepared sample into the cell using a syringe, ensuring no air bubbles are trapped, as they will interfere with the measurement.

  • Data Acquisition:

    • Place the cell into the instrument and allow it to equilibrate to the set temperature (e.g., 25°C).

    • Input the correct dispersant parameters (viscosity, dielectric constant) into the software.

    • The instrument applies an electric field and measures the velocity of the particles (electrophoretic mobility) using laser Doppler velocimetry.[9]

    • The software then calculates the zeta potential using the Henry equation.[9][10]

    • Perform at least three replicate measurements.

  • Data Analysis:

    • Record the mean Zeta Potential (mV) and the standard deviation.

    • As a general guideline for stability:

      • > ±30 mV: Excellent stability

      • ±10 to ±30 mV: Moderate stability

      • 0 to ±10 mV: Prone to aggregation[11]

References

Factors affecting the critical micelle concentration of Dodecylethyldimethylammonium bromide.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the factors affecting the critical micelle concentration (CMC) of Dodecylethyldimethylammonium bromide (DDAB).

Frequently Asked Questions (FAQs)

Q1: What is the critical micelle concentration (CMC) and why is it important for this compound (DDAB)?

The critical micelle concentration (CMC) is the specific concentration at which surfactant molecules, such as DDAB, begin to self-assemble into micelles in a solution. Below the CMC, DDAB molecules exist primarily as individual monomers. Above the CMC, any additional surfactant molecules added to the solution will preferentially form micelles. The CMC is a crucial parameter as it dictates the concentration at which the unique properties of micelles, such as their ability to solubilize poorly water-soluble compounds, become effective. This is of particular importance in drug delivery and formulation development.

Q2: What are the primary factors that influence the CMC of DDAB?

The CMC of DDAB is sensitive to several environmental factors. The most significant of these include:

  • Temperature: The effect of temperature on the CMC of ionic surfactants like DDAB is typically not linear.

  • Ionic Strength (Presence of Electrolytes): The addition of salts to a DDAB solution can significantly alter its CMC.

  • Organic Additives: The presence of organic molecules, such as alcohols, can either increase or decrease the CMC depending on their nature and concentration.

  • Surfactant Structure: The length of the hydrophobic alkyl chain and the nature of the hydrophilic headgroup are intrinsic factors that determine the CMC.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected CMC values in my experiments.

Variations in experimental conditions can lead to discrepancies in measured CMC values. This guide will help you troubleshoot common issues related to the key factors affecting the CMC of DDAB.

The relationship between temperature and the CMC of ionic surfactants often shows a U-shaped curve, with the CMC first decreasing and then increasing as the temperature rises.[1][2] This is due to the interplay between the enthalpy and entropy of micellization.

Troubleshooting:

  • Ensure strict temperature control: Use a calibrated thermostat or water bath to maintain a constant temperature throughout your experiment. Even minor fluctuations can affect the CMC.

  • Equilibrate solutions: Allow your DDAB solutions to reach thermal equilibrium at the desired temperature before measurement.

Quantitative Data: Effect of Temperature on the CMC of DDAB in Aqueous Solution

Temperature (K)CMC (mmol/L)
288.1514.5
293.1514.2
298.1514.0
303.1514.3
308.1514.7

Note: Data is for this compound (DDAB) and has been compiled from scientific literature. The exact values can vary slightly depending on the experimental method and purity of the surfactant.

The addition of electrolytes, such as sodium chloride (NaCl) or potassium bromide (KBr), to a solution of an ionic surfactant like DDAB generally leads to a decrease in its CMC.[2][3] The added ions shield the electrostatic repulsion between the charged head groups of the surfactant molecules, making it energetically more favorable for them to form micelles at a lower concentration.[3]

Troubleshooting:

  • Verify electrolyte concentration: Accurately prepare and verify the concentration of your salt solutions.

  • Consider the type of electrolyte: Different salts can have varying effects on the CMC. Ensure you are using the correct electrolyte for your protocol.

  • Check for impurities: Contaminating ions in your water or reagents can act as electrolytes and affect the CMC. Use high-purity water and reagents.

Quantitative Data: Effect of Electrolyte Concentration on the CMC of Cationic Surfactants at 25°C

Disclaimer: The following data is for Dodecyltrimethylammonium Bromide (DTAB) and Cetyltrimethylammonium Bromide (CTAB), which are structurally similar to DDAB. This data should be used as a reference to understand the general trend.

ElectrolyteElectrolyte Concentration (mM)CMC of DTAB (mM)CMC of CTAB (mM)
None015.70.93
NaCl10--
NaCl50--
NaCl100--
KBr10-~0.5
KBr50-~0.15
KBr100-~0.08

Note: Data compiled from various sources.[2][4] The presence of electrolytes significantly lowers the CMC.

The addition of polar organic compounds like ethanol can influence the CMC of DDAB. Typically, for cationic surfactants, the addition of short-chain alcohols like ethanol increases the CMC.[5][6][7] This is because ethanol can act as a co-solvent, increasing the solubility of the surfactant monomers in the bulk solution and making micelle formation less favorable.

Troubleshooting:

  • Precise concentration of additives: Ensure the accurate preparation of your organic additive solutions.

  • Solvent purity: Impurities in your organic solvent can affect the results. Use high-purity grade solvents.

Quantitative Data: Effect of Ethanol on the CMC of Dodecyltrimethylammonium Bromide (DTAB) at 298.15 K

Disclaimer: The following data is for Dodecyltrimethylammonium Bromide (DTAB), a structurally similar surfactant to DDAB, and should be used for reference.

Volume Fraction of EthanolCMC of DTAB (mmol/L)
0.0015.7
0.1018.2
0.2022.1
0.3027.5

Note: Data compiled from a study on DTAB in ethanol-water mixtures.[5]

Experimental Protocols

Two common and reliable methods for determining the CMC of DDAB are conductivity measurement and surface tension measurement.

Protocol 1: CMC Determination by Conductivity Measurement

This method is suitable for ionic surfactants like DDAB. The principle is based on the change in the molar conductivity of the solution as a function of surfactant concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity changes due to the formation of less mobile micelles.

Methodology:

  • Solution Preparation:

    • Prepare a concentrated stock solution of DDAB in high-purity deionized water.

    • Prepare a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC.

  • Instrumentation and Calibration:

    • Use a calibrated conductivity meter with a temperature-controlled cell.

    • Calibrate the conductivity meter using standard potassium chloride (KCl) solutions.

  • Measurement:

    • Start with the most dilute DDAB solution.

    • Immerse the conductivity probe in the solution and allow the reading to stabilize.

    • Record the conductivity and temperature.

    • Rinse the probe thoroughly with deionized water and dry it between measurements of different concentrations.

    • Repeat the measurement for all prepared solutions, moving from the lowest to the highest concentration.

  • Data Analysis:

    • Plot the specific conductivity (κ) as a function of the DDAB concentration.

    • The plot will show two linear regions with different slopes.

    • The CMC is the concentration at the intersection of these two lines.

Protocol 2: CMC Determination by Surface Tension Measurement (Wilhelmy Plate Method)

This method is based on the principle that surfactants lower the surface tension of a liquid. As the concentration of DDAB increases, the surface tension of the solution decreases until the CMC is reached. Above the CMC, the surface becomes saturated with monomers, and the surface tension remains relatively constant.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of DDAB in high-purity deionized water.

    • Prepare a series of dilutions covering a range of concentrations below and above the expected CMC. It is often useful to prepare these on a logarithmic scale.

  • Instrumentation and Calibration:

    • Use a surface tensiometer equipped with a clean Wilhelmy plate.

    • Clean the Wilhelmy plate thoroughly (e.g., with a suitable solvent and then by flaming).

    • Calibrate the instrument according to the manufacturer's instructions, often using high-purity water.

  • Measurement:

    • Measure the surface tension of each DDAB solution, starting from the most dilute.

    • Ensure the plate is properly immersed in the solution.

    • Allow sufficient time for the surface tension to equilibrate before recording the value.

    • Clean and dry the plate between each measurement.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the DDAB concentration (log C).

    • The plot will exhibit a region of steeply decreasing surface tension followed by a plateau.

    • The CMC is determined from the intersection of the two linear portions of the plot.

Visualizations

The following diagrams illustrate the logical relationships and experimental workflows discussed.

Factors_Affecting_CMC cluster_factors Influencing Factors cluster_effect Effect on CMC Temperature Temperature CMC Critical Micelle Concentration (CMC) of DDAB Temperature->CMC U-shaped behavior IonicStrength Ionic Strength (Electrolytes) IonicStrength->CMC Decreases CMC OrganicAdditives Organic Additives OrganicAdditives->CMC Increases CMC (e.g., Ethanol)

Caption: Logical relationship of factors affecting the CMC of DDAB.

CMC_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis PrepStock Prepare DDAB Stock Solution PrepDilutions Prepare Serial Dilutions PrepStock->PrepDilutions Conductivity Measure Conductivity PrepDilutions->Conductivity Conductivity Method SurfaceTension Measure Surface Tension PrepDilutions->SurfaceTension Surface Tension Method PlotData Plot Data (Conductivity vs. Conc. or Surface Tension vs. log Conc.) Conductivity->PlotData SurfaceTension->PlotData DetermineCMC Determine CMC (Intersection of Linear Fits) PlotData->DetermineCMC

Caption: Experimental workflow for CMC determination.

References

Technical Support Center: Dodecylethyldimethylammonium Bromide (DEDMAB) DNA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of DNA extracted using Dodecylethyldimethylammonium bromide (DEDMAB).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DEDMAB) and how does it work for DNA extraction?

This compound (DEDMAB) is a cationic surfactant. In DNA extraction, it functions by forming micelles that help to lyse cells by solubilizing the cell membrane and proteins. The positively charged headgroup of DEDMAB then interacts with the negatively charged phosphate backbone of the DNA. This neutralizes the charge on the DNA, causing it to precipitate out of the solution, separating it from polysaccharides and other cellular contaminants.[1][2]

Q2: What are the ideal A260/A280 and A260/A230 ratios for pure DNA?

For pure DNA, the generally accepted A260/A280 ratio is approximately 1.8.[3][4][5] A ratio lower than this may indicate contamination with protein, phenol, or other substances that absorb strongly at or near 280 nm.[3][6] The ideal A260/A230 ratio is typically in the range of 2.0-2.2.[3][5][7] A lower ratio may suggest the presence of contaminants such as carbohydrates, phenol, or guanidine salts that absorb at 230 nm.[3][5]

Q3: Can RNA contamination affect my DNA purity readings?

Yes, RNA contamination can affect the A260/A280 ratio. RNA also absorbs light at 260 nm, and its presence can lead to an overestimation of the DNA concentration and an artificially high A260/A280 ratio.[3][6] A pure RNA sample has an A260/A280 ratio of approximately 2.0.[3][5] To ensure the purity of your DNA, it is advisable to perform an RNase treatment.[1][8]

Troubleshooting Guide

This guide addresses common issues encountered during DNA extraction with DEDMAB that can lead to impure DNA samples.

Issue 1: Low A260/A280 Ratio (<1.7)

A low A260/A280 ratio is often indicative of protein or phenol contamination.[3][6]

Potential Cause Recommended Solution
Incomplete cell lysis and protein digestion.Ensure complete lysis by optimizing incubation time with the lysis buffer and Proteinase K.[1][9] Consider increasing the Proteinase K concentration if the sample is rich in protein.
Inefficient removal of proteins.After cell lysis, perform a phenol-chloroform:isoamyl alcohol (24:1) extraction to remove proteins.[1][10] When transferring the aqueous phase, be careful to avoid the protein interface.
Carryover of phenol.Ensure complete separation of the aqueous and organic phases during phenol-chloroform extraction. Residual phenol can be removed by an additional chloroform extraction and proper washing of the DNA pellet with 70% ethanol.
Insufficient washing of the DNA pellet.Wash the DNA pellet at least twice with 70% ethanol to remove residual salts and other contaminants.[1][11]
Issue 2: Low A260/A230 Ratio (<2.0)

A low A260/A230 ratio typically points to contamination with carbohydrates, salts, or other organic compounds.[3][5]

Potential Cause Recommended Solution
Polysaccharide co-precipitation.In plant or fungal samples, polysaccharides can be a major contaminant. Modifying the extraction buffer with agents that help remove polysaccharides or performing additional purification steps may be necessary.
Salt co-precipitation.Ensure that the correct volume of isopropanol or ethanol is used for precipitation, as an excess can cause salts to precipitate with the DNA. Washing the DNA pellet thoroughly with 70% ethanol is crucial for removing co-precipitated salts.[1][12]
Residual ethanol in the final sample.After the final wash, ensure all ethanol has been removed by air-drying the pellet.[1] However, do not over-dry the pellet, as this can make it difficult to dissolve.[1]
Contamination from lysis buffer.Ensure all reagents are prepared correctly and that the appropriate volumes are used as per the protocol.
Issue 3: RNA Contamination (High A260/A280 Ratio >1.9)

A high A260/A280 ratio can be an indication of RNA contamination in the DNA sample.[6]

Potential Cause Recommended Solution
Incomplete removal of cellular RNA.Incorporate an RNase A treatment step in your protocol. This can be done during cell lysis or after resuspending the final DNA pellet.[1][8] Incubate the sample with RNase A at 37°C for 30 minutes.[1]

Expected Purity Ratios with Improved Protocols

The following table summarizes the expected DNA purity ratios when implementing the recommended purification steps.

Purification Step Expected A260/A280 Ratio Expected A260/A230 Ratio
Standard DEDMAB Precipitation1.5 - 1.71.0 - 1.8
+ Phenol-Chloroform Extraction1.7 - 1.851.5 - 2.0
+ RNase A Treatment1.8 - 1.9Unchanged
+ Thorough Ethanol Washes (2x)1.8 - 1.852.0 - 2.2

Experimental Protocols

Protocol 1: Standard DEDMAB DNA Extraction

This protocol provides the basic steps for DNA extraction using a DEDMAB-based buffer.

  • Lysis: Homogenize your sample and add DEDMAB lysis buffer. For samples with high protein content, add Proteinase K to a final concentration of 100 µg/mL.[1] Incubate at 60-65°C for 30-60 minutes.[1]

  • Purification: Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix thoroughly. Centrifuge to separate the phases and carefully transfer the upper aqueous phase to a new tube.[1]

  • Precipitation: Add 0.7 volumes of ice-cold isopropanol to the aqueous phase and incubate at -20°C for at least 30 minutes to precipitate the DNA.[1]

  • Pelleting: Centrifuge at high speed (e.g., 12,000 x g) for 10-15 minutes to pellet the DNA.[1]

  • Washing: Discard the supernatant and wash the pellet with 1 mL of 70% ethanol.[1] Centrifuge again for 5 minutes.

  • Drying and Resuspension: Discard the ethanol and air-dry the pellet. Resuspend the DNA in a suitable buffer (e.g., TE buffer or sterile water).[1]

Protocol 2: High-Purity DEDMAB DNA Extraction

This protocol incorporates additional steps to improve the purity of the extracted DNA.

  • Lysis: Follow step 1 from the standard protocol. After the initial incubation, add RNase A to a final concentration of 20 µg/mL and incubate at 37°C for 30 minutes to remove RNA.[1]

  • Protein Removal: Perform a phenol:chloroform:isoamyl alcohol (25:24:1) extraction. Add an equal volume to the lysate, mix, and centrifuge. Carefully transfer the upper aqueous phase to a new tube. Repeat with a chloroform:isoamyl alcohol (24:1) extraction to remove residual phenol.

  • Precipitation: Add 0.7 volumes of ice-cold isopropanol and incubate at -20°C for 1 hour.

  • Pelleting: Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Washing: Discard the supernatant. Wash the pellet twice with 1 mL of ice-cold 70% ethanol. Centrifuge for 5 minutes after each wash.

  • Drying and Resuspension: Carefully remove all ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the DNA in TE buffer.

Visualizations

G cluster_0 Standard DEDMAB Workflow start Sample lysis Lysis with DEDMAB Buffer (+ Proteinase K) start->lysis chloroform Chloroform:Isoamyl Alcohol Extraction lysis->chloroform precipitation Isopropanol Precipitation chloroform->precipitation wash Single Ethanol Wash precipitation->wash resuspension Resuspend DNA wash->resuspension end DNA Sample resuspension->end

Caption: Standard DEDMAB DNA Extraction Workflow.

G cluster_1 High-Purity DEDMAB Workflow start_hp Sample lysis_hp Lysis with DEDMAB Buffer (+ Proteinase K) start_hp->lysis_hp rnase RNase A Treatment lysis_hp->rnase phenol Phenol:Chloroform Extraction rnase->phenol precipitation_hp Isopropanol Precipitation phenol->precipitation_hp wash_hp Double Ethanol Wash precipitation_hp->wash_hp resuspension_hp Resuspend DNA wash_hp->resuspension_hp end_hp High-Purity DNA resuspension_hp->end_hp

Caption: High-Purity DEDMAB DNA Extraction Workflow.

G troubleshooting Low Purity Issue Low A260/A280 Low A260/A230 High A260/A280 causes Potential Causes Protein/Phenol Contamination Salt/Carbohydrate Contamination RNA Contamination troubleshooting:f0->causes:c0 troubleshooting:f1->causes:c1 troubleshooting:f2->causes:c2 solutions Solutions Phenol-Chloroform Extraction / Thorough Washing Thorough Ethanol Washing RNase A Treatment causes:c0->solutions:s0 causes:c1->solutions:s1 causes:c2->solutions:s2

Caption: Troubleshooting Logic for Low DNA Purity.

References

Overcoming solubility issues of Dodecylethyldimethylammonium bromide in different media.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues of Dodecylethyldimethylammonium bromide (DDAB) in various experimental media.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound (DDAB)?

A1: this compound (DDAB) is a cationic surfactant with a defined solubility profile. It is soluble in water, with a reported solubility of 50 mg/mL, forming a clear, colorless solution.[1] Due to its amphiphilic nature, possessing a hydrophilic quaternary ammonium head group and a long hydrophobic dodecyl tail, its solubility is influenced by the solvent's polarity. It generally exhibits good solubility in polar organic solvents like ethanol.[2]

Q2: How does temperature affect the solubility of DDAB in aqueous solutions?

A2: Temperature plays a crucial role in the aqueous solubility of ionic surfactants like DDAB. The solubility of surfactants is linked to a critical temperature known as the Krafft point. Below this temperature, the solubility of the surfactant is limited. As the temperature increases to the Krafft point, there is a significant rise in solubility due to the formation of micelles. For the related compound Dodecyltrimethylammonium bromide (DTAB), the Krafft temperature is around 25°C in water. It is advisable to maintain solutions above this temperature to prevent precipitation.

Q3: Can I use Phosphate-Buffered Saline (PBS) with DDAB?

A3: Caution is advised when using phosphate-based buffers like PBS with cationic surfactants such as DDAB. Multivalent anions like phosphate can form insoluble salts with the quaternary ammonium head of DDAB, leading to precipitation. While some protocols might use low concentrations of phosphate buffers, it is generally recommended to use alternative buffer systems like Tris-HCl or HEPES if precipitation is a concern.

Q4: How does the pH of the medium affect DDAB's stability and solubility?

A4: Quaternary ammonium salts like DDAB are generally stable across a wide range of pH values because the quaternary amine is a permanent cation.[3] Therefore, pH changes typically do not lead to deprotonation. However, at very high pH levels (pH > 7), some instability of similar quaternary ammonium surfactant coatings has been observed.[4] For most standard biological and pharmaceutical applications within a pH range of 4-8, DDAB is expected to be stable.

Q5: My DDAB solution has turned cloudy or has formed a precipitate. What should I do?

A5: Cloudiness or precipitation in your DDAB solution can be due to several factors, including the solution being stored at a low temperature (below the Krafft point), high salt concentrations leading to "salting-out," or incompatibility with other buffer components. Please refer to our detailed Troubleshooting Guide below for a step-by-step approach to resolving this issue.

Data Presentation

Table 1: Solubility of this compound (DDAB) in Various Solvents

SolventTemperature (°C)SolubilityNotes
Water2050 mg/mLForms a clear, colorless solution.[1]
EthanolAmbientGoodQualitative assessment indicates high solubility.[2]

Note: Quantitative solubility data for DDAB in various buffers is not extensively available. The information for the related compound, Dodecyltrimethylammonium bromide (DTAB), suggests that solubility can be significantly influenced by buffer composition and ionic strength.

Troubleshooting Guides

Guide 1: Resolving DDAB Precipitation in Aqueous Buffers

If you observe a precipitate in your DDAB-containing buffer, follow this troubleshooting workflow to identify and resolve the issue.

DDAB_Precipitation_Troubleshooting start Precipitate Observed in DDAB Solution check_temp Is the solution stored below room temperature (e.g., at 4°C)? start->check_temp warm_solution Gently warm the solution to 30-37°C with stirring. check_temp->warm_solution Yes check_buffer Are you using a phosphate-based buffer (e.g., PBS)? check_temp->check_buffer No precipitate_dissolves Precipitate Dissolves warm_solution->precipitate_dissolves precipitate_persists Precipitate Persists warm_solution->precipitate_persists temp_issue Root Cause: Temperature is below the Krafft point. Solution: Store and use the solution at or above room temperature. precipitate_dissolves->temp_issue precipitate_persists->check_buffer buffer_incompatibility Root Cause: Incompatibility with phosphate ions. Solution: Switch to a non-phosphate buffer like Tris-HCl or HEPES. check_buffer->buffer_incompatibility Yes check_salt Is the salt concentration high (e.g., >0.5 M)? check_buffer->check_salt No salting_out Root Cause: 'Salting-out' effect. Solution: Prepare the buffer with a lower salt concentration. check_salt->salting_out Yes other_issues Consider other factors: - Concentration exceeding solubility limit. - Contamination with anionic substances. check_salt->other_issues No

Caption: Troubleshooting workflow for DDAB precipitation.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing DDAB in Aqueous Buffer

This protocol outlines the steps for preparing a clear aqueous solution of DDAB.

Solubilizing_DDAB_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps weigh 1. Weigh the required amount of DDAB powder. prepare_buffer 2. Prepare the desired aqueous buffer (e.g., Tris-HCl). add_ddab 3. Gradually add the DDAB powder to the buffer with continuous stirring. prepare_buffer->add_ddab warm 4. If necessary, gently warm the solution to slightly above room temperature (e.g., 30-37°C) to aid dissolution. add_ddab->warm stir 5. Continue stirring until the solution is clear and all particles have dissolved. warm->stir cool 6. Allow the solution to cool to room temperature. stir->cool store 7. Store in a tightly sealed container at room temperature. cool->store

Caption: Workflow for dissolving DDAB in aqueous buffer.

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Buffer Preparation: Prepare the chosen aqueous buffer (e.g., 10 mM Tris-HCl, pH 7.4) and bring it to the desired final volume.

  • Dissolution: While stirring the buffer solution with a magnetic stirrer, slowly add the DDAB powder to create a vortex and facilitate dissolution.

  • Heating (Optional): If the DDAB does not dissolve readily at room temperature, gently warm the solution in a water bath to a temperature between 30-37°C. Do not boil.

  • Stirring: Continue to stir the solution until it becomes clear and visually free of any undissolved particles.

  • Cooling and Storage: Once fully dissolved, allow the solution to cool to room temperature. Store the final solution in a well-sealed container to prevent evaporation and contamination.

Protocol 2: Preparation of DDAB-Containing Cationic Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing cationic liposomes incorporating DDAB, which can be used for drug and gene delivery applications.[5][6][7]

Liposome_Preparation_Workflow start Start: Liposome Formulation dissolve 1. Dissolve DDAB and co-lipids (e.g., DOPE, Cholesterol) in an organic solvent (e.g., chloroform). start->dissolve evaporate 2. Evaporate the organic solvent under vacuum to form a thin lipid film. dissolve->evaporate hydrate 3. Hydrate the lipid film with an aqueous buffer. evaporate->hydrate sonicate 4. Sonicate the suspension to form multilamellar vesicles (MLVs). hydrate->sonicate extrude 5. Extrude the MLVs through polycarbonate membranes of a defined pore size to form unilamellar vesicles (LUVs). sonicate->extrude end End: Homogeneous Liposome Suspension extrude->end

Caption: Experimental workflow for DDAB liposome preparation.

Methodology:

  • Lipid Dissolution: Dissolve this compound and any helper lipids (e.g., DOPE, cholesterol) in a suitable organic solvent, such as chloroform, in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film by adding an aqueous buffer (containing the drug to be encapsulated, if applicable). The hydration should be performed at a temperature above the gel-liquid crystal transition temperature (Tc) of the lipid with the highest Tc.

  • Vesicle Formation: Agitate the flask to allow the lipid film to swell and form multilamellar vesicles (MLVs). This can be facilitated by gentle shaking or vortexing.

  • Sizing by Extrusion: To obtain vesicles of a uniform size, the MLV suspension is repeatedly passed through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This process results in the formation of large unilamellar vesicles (LUVs).

  • Storage: Store the final liposome suspension at an appropriate temperature, typically at 4°C for short-term storage.

References

Validation & Comparative

Dodecylethyldimethylammonium Bromide (DEDMAB) vs. CTAB for DNA Extraction from Meat Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate DNA extraction method is paramount for the integrity and success of downstream molecular analyses. This guide provides an objective comparison of two cationic surfactants, Dodecylethyldimethylammonium bromide (DEDMAB) and Cetyltrimethylammonium bromide (CTAB), for the isolation of DNA from various meat products. The comparison is supported by experimental data on DNA yield and quality, detailed protocols, and workflow visualizations.

When extracting DNA from complex matrices like meat, which are rich in proteins and fats, the choice of lysing agent is critical. Both DEDMAB and CTAB are quaternary ammonium compounds that facilitate cell lysis and aid in the removal of contaminants. While CTAB is a well-established and widely used detergent for this purpose, particularly in plant sciences, its application in meat DNA extraction is also common. DEDMAB, a compound with a similar structure, presents a potential alternative. This guide leverages data from a comparative study on a closely related compound, Dodecyle Trimethyl Ammonium Bromide (DTAB), to infer the performance of DEDMAB against the standard CTAB method.

Quantitative Performance Comparison

The following table summarizes the quantitative data from a comparative study on DNA extraction from various meat products using DTAB (as a proxy for DEDMAB) and CTAB methods. The data highlights differences in DNA concentration and the common issue of RNA contamination.

Extraction MethodMeat ProductAverage DNA Concentration (ng/µL)A260/A280 RatioNotes
DTAB (proxy for DEDMAB) Sucuk115.31.68RNA contamination was common across samples.[1][2]
Salami88.71.65Lower DNA yield compared to other methods.[1][2]
Sausage95.41.67
Braised Meat150.11.70
Meatball102.61.69
Pastrami145.81.71
CTAB Sucuk250.61.75High quantity of DNA was obtained.[1][2]
Salami180.21.72Significant RNA contamination was detected.[1][2]
Sausage201.51.74
Braised Meat310.81.78Highest DNA concentration observed in this sample.[1][2]
Meatball225.41.76
Pastrami298.91.77

Experimental Protocols

Below are the detailed methodologies for DNA extraction from meat products using the DTAB (as a proxy for DEDMAB) and CTAB methods.

This compound (DEDMAB) / DTAB Method

This protocol is adapted from a study utilizing Dodecyle Trimethyl Ammonium Bromide (DTAB).[1][2]

  • Sample Preparation: Weigh 100 mg of the meat sample and place it into a 1.5 mL microcentrifuge tube.

  • Lysis: Add 250 µL of lysis buffer (0.25% SDS, 0.1 M EDTA pH 8.0) and 3 µL of Proteinase K (10 mg/mL). Vortex thoroughly.

  • Incubation: Incubate the tube at 55°C overnight.

  • Precipitation of Contaminants: Add 75 µL of 3.5 M NaCl and mix. Then, add 42 µL of 10% DTAB/0.7 M NaCl (pre-heated to 55°C), mix well by vortexing, and incubate at 65°C for 10 minutes.

  • Organic Extraction: Add an equal volume of chloroform:isoamyl alcohol (24:1) and vortex vigorously for 10 seconds. Centrifuge at 17,000 x g for 10 minutes at 4°C.

  • DNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.7 volumes of isopropanol and mix gently.

  • Pelleting DNA: Centrifuge at 17,000 x g for 3-5 minutes at 4°C to pellet the DNA.

  • Washing: Discard the supernatant and wash the DNA pellet with 500 µL of 70% ethanol. Centrifuge at 17,000 x g for 3-5 minutes at 4°C.

  • Drying and Resuspension: Discard the ethanol and air-dry the pellet. Resuspend the DNA in 100 µL of TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0). Store the DNA at +4°C.

Cetyltrimethylammonium Bromide (CTAB) Method

This is a widely used protocol for DNA extraction from various tissues, including meat.[1][2][3][4]

  • Sample Preparation: Weigh 100 mg of the meat sample and place it into a 1.5 mL microcentrifuge tube.

  • Lysis: Add 250 µL of lysis buffer (0.25% SDS, 0.1 M EDTA pH 8.0) and 3 µL of Proteinase K (10 mg/mL). Vortex thoroughly.

  • Incubation: Incubate the tube at 55°C for 20 minutes.

  • Precipitation of Contaminants: Add 75 µL of 3.5 M NaCl and mix. Add 42 µL of 10% CTAB/0.7 M NaCl (pre-heated to 55°C), mix well by vortexing, and incubate at 65°C for 10 minutes.

  • Organic Extraction: Add an equal volume of chloroform:isoamyl alcohol (24:1) and vortex vigorously. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • DNA Precipitation: Transfer the upper aqueous phase to a new tube. Add an equal volume of isopropanol and mix gently.

  • Pelleting DNA: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the DNA.

  • Washing: Discard the supernatant and wash the DNA pellet with 70% ethanol.

  • Drying and Resuspension: Air-dry the pellet and resuspend it in TE buffer.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for both the DEDMAB/DTAB and CTAB DNA extraction methods.

DEDMAB_DTAB_Workflow start Start: 100mg Meat Sample lysis Lysis: Lysis Buffer (SDS, EDTA) Proteinase K (10mg/mL) Incubate @ 55°C overnight start->lysis precipitation Contaminant Precipitation: Add 3.5M NaCl Add 10% DTAB/0.7M NaCl Incubate @ 65°C for 10 min lysis->precipitation extraction Organic Extraction: Add Chloroform:Isoamyl Alcohol (24:1) Centrifuge @ 17,000g, 4°C precipitation->extraction dna_precipitation DNA Precipitation: Transfer Aqueous Phase Add 0.7 vol Isopropanol extraction->dna_precipitation pelleting Pelleting DNA: Centrifuge @ 17,000g, 4°C dna_precipitation->pelleting washing Washing: Wash with 70% Ethanol Centrifuge @ 17,000g, 4°C pelleting->washing end End: Resuspend DNA in TE Buffer washing->end

Caption: DEDMAB/DTAB DNA Extraction Workflow.

CTAB_Workflow start Start: 100mg Meat Sample lysis Lysis: Lysis Buffer (SDS, EDTA) Proteinase K (10mg/mL) Incubate @ 55°C for 20 min start->lysis precipitation Contaminant Precipitation: Add 3.5M NaCl Add 10% CTAB/0.7M NaCl Incubate @ 65°C for 10 min lysis->precipitation extraction Organic Extraction: Add Chloroform:Isoamyl Alcohol (24:1) Centrifuge @ 14,000g, 4°C precipitation->extraction dna_precipitation DNA Precipitation: Transfer Aqueous Phase Add equal vol Isopropanol extraction->dna_precipitation pelleting Pelleting DNA: Centrifuge @ 14,000g, 4°C dna_precipitation->pelleting washing Washing: Wash with 70% Ethanol pelleting->washing end End: Resuspend DNA in TE Buffer washing->end

Caption: CTAB DNA Extraction Workflow.

Concluding Remarks

Based on the available comparative data, the CTAB method consistently yields a higher concentration of DNA from various meat products compared to the DTAB method (used as a proxy for DEDMAB).[1][2] However, both methods are prone to RNA contamination, which may necessitate an additional RNAse treatment step depending on the requirements of downstream applications.

The choice between DEDMAB and CTAB may also be influenced by factors not covered in this quantitative comparison, such as cost, availability, and specific properties of the meat matrix being analyzed. For instance, a modified CTAB method has been shown to be highly effective for complex and processed meat products.[3] Ultimately, researchers should consider piloting both methods to determine the most suitable approach for their specific research needs, taking into account both DNA yield and purity.

References

A Comparative Analysis of Dodecyltrimethylammonium Bromide (DTAB) and Cetyltrimethylammonium Bromide (CTAB) as Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two widely used cationic surfactants: Dodecyltrimethylammonium bromide (DTAB) and Cetyltrimethylammonium bromide (CTAB). The selection of an appropriate surfactant is critical for a multitude of applications, including drug delivery, nanoparticle synthesis, and as emulsifying or antimicrobial agents. This document aims to provide an objective comparison based on key physicochemical properties and performance metrics, supported by experimental data, to aid in making informed decisions for specific research and formulation needs.

The primary structural difference between DTAB and CTAB lies in the length of their hydrophobic alkyl chains; DTAB has a 12-carbon chain (dodecyl), while CTAB has a 16-carbon chain (cetyl).[1] This seemingly small variation in molecular structure leads to significant differences in their self-assembly behavior and interfacial properties, which in turn dictate their performance in various applications.

Physicochemical Properties: A Quantitative Comparison

The efficacy and behavior of a surfactant are largely defined by its physicochemical properties. Key parameters include the Critical Micelle Concentration (CMC), which is the concentration at which surfactant monomers begin to form micelles, and the surface tension at the CMC, which indicates the maximum reduction in surface tension the surfactant can achieve.[2]

As shown in the table below, a clear inverse relationship exists between the length of the hydrophobic alkyl chain and the CMC.[2] CTAB, with its longer alkyl chain, has a significantly lower CMC than DTAB.[1][3] This is attributed to stronger hydrophobic interactions between the longer C16 chains, which drives micellization at a lower concentration to minimize contact with water.[2] Consequently, CTAB is generally considered a more efficient surfactant as it can achieve its maximum effect at a lower concentration.[4]

PropertyDodecyltrimethylammonium Bromide (DTAB)Cetyltrimethylammonium Bromide (CTAB)
Chemical Formula C₁₂H₂₅N(CH₃)₃BrC₁₆H₃₃N(CH₃)₃Br
Alkyl Chain Length 1216
Molecular Weight ( g/mol ) 308.34364.45
Critical Micelle Concentration (CMC) in Water (mM) ~14-16~0.9-1.0
Surface Tension at CMC (mN/m) ~36-38~33-36

Data compiled from multiple sources. Values can vary slightly depending on experimental conditions such as temperature and purity.[4]

Experimental Protocols

The determination of the CMC is a fundamental experiment for characterizing any surfactant. Two of the most common and reliable methods are surface tensiometry and conductometry.[2]

Detailed Methodology: CMC Determination by Surface Tension Measurement

This method is based on the principle that surfactants lower the surface tension of a solvent (e.g., water). As the surfactant concentration increases, the surface tension decreases until the CMC is reached. Beyond the CMC, the surface becomes saturated with monomers, and any additional surfactant molecules form micelles in the bulk solution, resulting in a plateau or a much smaller change in surface tension.[5][6]

Materials and Equipment:

  • Dodecyltrimethylammonium bromide (DTAB) and Cetyltrimethylammonium bromide (CTAB)

  • High-purity deionized water

  • Precision analytical balance

  • Volumetric flasks and pipettes

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

  • Magnetic stirrer and stir bars

  • Beakers

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the surfactant (e.g., 100 mM DTAB or 10 mM CTAB) in deionized water.

  • Serial Dilutions: Prepare a series of solutions with decreasing surfactant concentrations from the stock solution. The concentration range should span the expected CMC (e.g., for DTAB, prepare solutions from 30 mM down to 1 mM; for CTAB, from 5 mM down to 0.1 mM).

  • Surface Tension Measurement:

    • Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water (surface tension ≈ 72 mN/m at room temperature).

    • Measure the surface tension of the pure deionized water as a control.

    • Starting with the most dilute solution, measure the surface tension of each prepared surfactant solution. Ensure the ring or plate is thoroughly cleaned and dried between measurements to avoid cross-contamination.

    • Allow the surface tension reading to stabilize before recording the value for each concentration.

  • Data Analysis:

    • Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

    • The resulting graph will typically show two distinct linear regions.[5]

    • Fit straight lines to the data points in both regions (pre-CMC and post-CMC).

    • The concentration at the intersection of these two lines is the Critical Micelle Concentration (CMC).

Visualization of Experimental Workflow and Surfactant Action

The following diagrams illustrate a typical workflow for comparing surfactants and their mechanism of action in a common application, such as the synthesis of gold nanoparticles.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_dtab Prepare DTAB Solutions (Series of Concentrations) measurement Measure Physicochemical Property (e.g., Surface Tension) prep_dtab->measurement prep_ctab Prepare CTAB Solutions (Series of Concentrations) prep_ctab->measurement plot_dtab Plot γ vs. log[DTAB] measurement->plot_dtab plot_ctab Plot γ vs. log[CTAB] measurement->plot_ctab determine_cmc Determine CMC & γ_CMC from Intercepts plot_dtab->determine_cmc plot_ctab->determine_cmc compare Compare Properties determine_cmc->compare

Caption: Workflow for CMC determination.

G cluster_solution Aqueous Solution cluster_process Nanoparticle Formation cluster_product Final Product Au_ions Gold Salt (Au³⁺) Reduction Au³⁺ → Au⁰ (Nucleation & Growth) Au_ions->Reduction Reducing_agent Reducing Agent (e.g., Ascorbic Acid) Reducing_agent->Reduction Surfactant Surfactant Monomers (DTAB or CTAB) Micelle Micelle Formation (> CMC) Surfactant->Micelle Template Micelles act as soft templates Micelle->Template Template->Reduction Directs Shape/ Stabilizes Nanoparticle Surfactant-Capped Gold Nanoparticle Reduction->Nanoparticle

Caption: Surfactant action in nanoparticle synthesis.

Performance in Applications

1. Emulsification: In emulsion formulations, the choice between DTAB and CTAB depends on the specific requirements of the system. CTAB, with its lower CMC and greater surface activity, is generally a more efficient emulsifier, capable of forming stable emulsions at lower concentrations.[4] The longer hydrophobic tail of CTAB provides a more robust steric and electrostatic barrier around dispersed droplets, preventing coalescence.[4] DTAB can be a suitable alternative when a shorter alkyl chain is preferred for reasons such as faster desorption or different interaction profiles with other formulation components.

2. Nanoparticle Synthesis: Both DTAB and CTAB are extensively used as capping and structure-directing agents in the synthesis of metallic nanoparticles, particularly gold nanoparticles.[7][8][9] The surfactant micelles act as soft templates, guiding the anisotropic growth of nanoparticles into specific shapes like nanorods or nanoprisms.[7][10] CTAB is more commonly employed for the synthesis of gold nanorods, where its bilayer structure on the nanoparticle surface is believed to stabilize specific crystal faces, promoting elongated growth.[10][11] The choice between DTAB and CTAB can influence the final size, shape, and stability of the synthesized nanoparticles.

3. Biological and Drug Delivery Applications: The cationic nature of both surfactants allows them to interact with negatively charged biological membranes and macromolecules like DNA. This property is exploited in applications such as gene delivery, where the surfactant can form complexes (lipoplexes) with genetic material, facilitating its entry into cells. However, this interaction is also the source of their cytotoxicity. CTAB generally exhibits higher toxicity than shorter-chain quaternary ammonium surfactants. This is a critical consideration in drug development, where a balance must be struck between efficacy and biocompatibility.

Conclusion

The choice between Dodecyltrimethylammonium bromide (DTAB) and Cetyltrimethylammonium bromide (CTAB) is a trade-off primarily dictated by the length of the alkyl chain.

  • CTAB is a more efficient surfactant, characterized by a very low CMC. This makes it highly effective at lower concentrations for applications requiring strong surface activity, such as creating stable emulsions or directing the synthesis of anisotropic nanoparticles.[4] However, its higher hydrophobicity and stronger interaction with biological membranes often translate to higher cytotoxicity, which can be a limiting factor in biomedical applications.[12]

  • DTAB is a less efficient but potentially more biocompatible alternative. Its higher CMC means that greater concentrations are required to achieve the same effects as CTAB.[1][3] This can be advantageous in systems where a lower degree of surface activity is sufficient or where cytotoxicity is a primary concern.

Ultimately, the optimal surfactant choice depends on a thorough understanding of the specific application's requirements, balancing the need for surface activity and efficiency against constraints such as biocompatibility and cost. The experimental protocols and comparative data provided in this guide serve as a foundational resource for making this critical selection.

References

Comparative Toxicity Analysis: Dodecylethyldimethylammonium Bromide (DDAB) vs. Cetyltrimethylammonium Bromide (CTAB) in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic profiles of Dodecylethyldimethylammonium bromide (DDAB) and Cetyltrimethylammonium bromide (CTAB), two cationic surfactants with broad applications in drug delivery and biomedical research.

This guide presents a detailed comparison of the in vitro toxicity of DDAB and CTAB across various human cell lines. The data herein demonstrates a significantly lower cytotoxic potential of DDAB compared to CTAB, a critical consideration for the formulation of drug delivery systems and other biomedical applications where cellular biocompatibility is paramount.

Quantitative Toxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values for DDAB and CTAB in five distinct human cell lines after 24 hours of exposure. The data is derived from studies on Solid Lipid Nanoparticles (SLNs) where these surfactants were incorporated.

Cell LineDDAB IC50 (µg/mL)CTAB IC50 (µg/mL)Fold Difference (DDAB/CTAB)
Caco-2 (colorectal adenocarcinoma)> 660< 10> 66
HepG2 (liver carcinoma)502.43 ± 40.01< 10> 50
SV-80 (fibroblast)365.34 ± 20.12< 10> 36
MCF-7 (breast cancer)> 660< 10> 66
Y-79 (retinoblastoma)> 660< 10> 66

Data sourced from a comparative study on the cytotoxicity of SLNs formulated with DDAB or CTAB.[1]

The results unequivocally indicate that CTAB is substantially more toxic to all tested cell lines, with IC50 values consistently below 10 µg/mL.[1] In stark contrast, DDAB exhibits significantly lower toxicity, with IC50 values ranging from over 36-fold to more than 66-fold higher than those of CTAB.[1] This pronounced difference in cytotoxicity underscores the superior biocompatibility of DDAB for applications requiring cellular interaction.

Experimental Protocols

The following is a detailed methodology for the cytotoxicity assays that yielded the comparative data presented above.

Cell Culture and Seeding:

  • Cell Lines: Human colorectal adenocarcinoma (Caco-2), human liver carcinoma (HepG2), human fibroblast (SV-80), human breast cancer (MCF-7), and human retinoblastoma (Y-79) cells were used.

  • Culture Conditions: Cells were maintained in their respective recommended culture media, supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.

  • Seeding Density: For the cytotoxicity assays, cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours prior to treatment.[1]

Cytotoxicity Assay (Resazurin-based):

  • Preparation of Test Compounds: Stock solutions of DDAB and CTAB, incorporated into Solid Lipid Nanoparticles (SLNs), were diluted in serum-free cell culture medium to achieve a range of final concentrations.

  • Cell Treatment: The culture medium from the seeded 96-well plates was removed, and the cells were washed with phosphate-buffered saline (PBS). Subsequently, 100 µL of the various concentrations of DDAB-SLNs or CTAB-SLNs were added to the respective wells. Control wells received fresh culture medium only.

  • Incubation: The plates were incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Resazurin Staining: After the incubation period, 20 µL of Resazurin solution (0.2 mg/mL in PBS) was added to each well. The plates were then incubated for a further 4 hours.

  • Fluorescence Measurement: The fluorescence intensity was measured using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Data Analysis: The cell viability was expressed as a percentage of the control (untreated cells). The IC50 values were calculated from the dose-response curves by non-linear regression analysis.

Mechanistic Insights into Cytotoxicity

The differential toxicity of DDAB and CTAB can be attributed to their distinct mechanisms of inducing cell death, primarily through apoptosis.

CTAB-Induced Apoptosis:

CTAB has been shown to induce apoptosis through multiple signaling pathways. One key mechanism involves the activation of the AMP-activated protein kinase (AMPK) and p53 signaling pathways. Another identified pathway is the inhibition of the PI3K/AKT signaling cascade, a crucial regulator of cell survival and proliferation. Both pathways ultimately converge on the mitochondrial apoptotic pathway.

CTAB_Toxicity_Pathway CTAB CTAB AMPK AMPK Activation CTAB->AMPK PI3K_AKT PI3K/AKT Inhibition CTAB->PI3K_AKT p53 p53 Activation AMPK->p53 Mitochondria Mitochondrial Dysfunction p53->Mitochondria PI3K_AKT->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: CTAB-induced apoptotic signaling pathways.

DDAB-Induced Apoptosis:

DDAB-induced apoptosis appears to be mediated primarily through the extrinsic caspase-8 pathway. This suggests that DDAB's interaction with the cell surface initiates a signaling cascade that directly activates caspase-8, a key initiator caspase in the extrinsic apoptotic pathway. Additionally, DDAB is thought to cause the formation of pores in the cell membrane, leading to a loss of cellular integrity and contributing to its cytotoxic effect.

DDAB_Toxicity_Pathway DDAB DDAB Membrane Cell Membrane Interaction DDAB->Membrane Pore_Formation Pore Formation Membrane->Pore_Formation Caspase8 Caspase-8 Activation Membrane->Caspase8 Apoptosis Apoptosis Pore_Formation->Apoptosis Caspase_Cascade Caspase Cascade Caspase8->Caspase_Cascade Caspase_Cascade->Apoptosis

Caption: DDAB-induced apoptotic signaling pathway.

Conclusion

References

Navigating the Nanoscale: A Comparative Guide to Less Toxic Alternatives for Gold Nanorod Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of gold nanorods (GNRs) presents a double-edged sword. The unique optical and electronic properties of GNRs make them invaluable for applications ranging from drug delivery and photothermal therapy to bioimaging and diagnostics. However, the workhorse of GNR synthesis, cetyltrimethylammonium bromide (CTAB), is notoriously cytotoxic, posing a significant barrier to clinical translation. This guide provides an objective comparison of less toxic alternatives to CTAB, supported by experimental data, to aid in the selection of more biocompatible synthesis and functionalization strategies.

The quest for safer GNRs has led to two primary strategies: replacing CTAB with a less toxic surfactant during synthesis and post-synthesis surface modification to remove or encapsulate the CTAB layer. This guide will delve into both approaches, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate informed decision-making in your research.

Direct Synthesis Alternatives to CTAB

An emerging approach to mitigate the toxicity of GNRs is to replace CTAB with a more biocompatible surfactant during the synthesis process itself. This method offers the advantage of a simpler, one-step process to generate less toxic nanoparticles.

Dodecylethyldimethylammonium Bromide (C12EDMAB)

One promising alternative is this compound (C12EDMAB). Studies have shown that C12EDMAB can effectively direct the anisotropic growth of gold nanorods while exhibiting lower cytotoxicity compared to CTAB.[1][2]

This protocol is adapted from the work of Stone, et al.[1][2]

1. Seed Solution Preparation:

  • To a 20 mL scintillation vial, add 5 mL of 0.2 M hexadecyltrimethylammonium bromide (CTAB) solution.

  • Add 5 mL of 0.5 mM HAuCl4 to the vial.

  • While stirring, inject 0.6 mL of ice-cold 10 mM NaBH4.

  • The solution should turn a brownish-yellow color.

  • Continue stirring for 2 minutes and then keep the seed solution at 25 °C.

2. Growth Solution Preparation:

  • To a 50 mL flask, add 40 mL of 0.1 M C12EDMAB.

  • Add 1.6 mL of 4 mM AgNO3.

  • Add 2 mL of 1 mM HAuCl4.

  • Gently mix the solution.

  • Add 256 µL of 78.8 mM ascorbic acid. The solution should turn colorless.

3. Gold Nanorod Growth:

  • Add 48 µL of the seed solution to the growth solution.

  • The solution will gradually change color over a few hours.

  • Allow the reaction to proceed for at least 12 hours at 28 °C.

4. Purification:

  • Centrifuge the GNR solution at 10,000 rpm for 10 minutes.

  • Remove the supernatant and resuspend the pellet in deionized water.

  • Repeat the centrifugation and resuspension step two more times to remove excess surfactant.

Gemini Surfactants

Gemini surfactants, which possess two hydrophobic tails and two hydrophilic head groups, have also been explored as shape-directing agents for GNR synthesis.[3][4][5] Their unique molecular structure can influence the micellar templates, leading to the formation of anisotropic nanoparticles. While promising for controlling GNR morphology, extensive comparative cytotoxicity data for GNRs synthesized with a wide range of gemini surfactants is still an active area of research.

Post-Synthesis Surface Modification Strategies

The most established approach to reducing the toxicity of CTAB-synthesized GNRs is to modify their surface after synthesis. This typically involves ligand exchange, where the CTAB bilayer is replaced with a more biocompatible molecule, or encapsulation, where the GNR is coated with a protective layer.

Ligand Exchange

Ligand exchange is a versatile method that not only reduces cytotoxicity but also allows for the introduction of specific functionalities for targeting or drug conjugation.

PEGylation is a widely used technique to improve the biocompatibility and circulation time of nanoparticles.[6][7][8] Thiolated PEG (PEG-SH) can displace CTAB from the GNR surface through the strong affinity of sulfur for gold.

1. CTAB Removal (Centrifugation Method):

  • Centrifuge the as-synthesized CTAB-stabilized GNR solution at 12,000 g for 10 minutes.[7]

  • Discard the supernatant containing excess CTAB.

  • Resuspend the GNR pellet in deionized water.

  • Repeat this process at least twice to reduce the CTAB concentration.[7]

2. PEGylation Reaction:

  • To the purified GNR solution, add a solution of mPEG-SH (e.g., 5 kDa) to a final concentration of 1 µM.

  • Gently mix and allow the reaction to proceed overnight at room temperature.

3. Final Purification:

  • Centrifuge the PEGylated GNR solution at 10,000 rpm for 10 minutes to remove excess PEG.

  • Resuspend the pellet in a suitable buffer (e.g., PBS) for biological applications.

MUA is another thiol-containing molecule that can effectively replace CTAB. The terminal carboxylic acid group of MUA provides a convenient handle for further bioconjugation.[9][10]

1. Preparation of MUA solution:

  • Prepare a 10 mM solution of 11-mercaptoundecanoic acid in ethanol.

2. Ligand Exchange Reaction:

  • Add the ethanolic MUA solution to the purified CTAB-stabilized GNR solution (after centrifugation steps as described for PEGylation).

  • The final concentration of MUA should be in the millimolar range.

  • Incubate the mixture for at least 12 hours at room temperature with gentle stirring.

3. Purification:

  • Centrifuge the MUA-functionalized GNRs at 10,000 rpm for 10 minutes.

  • Remove the supernatant and resuspend the pellet in a slightly basic aqueous solution (e.g., pH 8-9) to ensure deprotonation of the carboxylic acid groups and enhance colloidal stability.

  • Repeat the washing step twice.

Polysarcosine, a non-ionic, hydrophilic polypeptoid, has been shown to be an effective alternative to PEG, potentially offering reduced immunogenicity.[11] Hyaluronic acid, a naturally occurring polysaccharide, can be used to functionalize GNRs for targeted drug delivery to cancer cells overexpressing the CD44 receptor.[1][12][13][14][15]

Encapsulation

Encapsulation involves coating the CTAB-stabilized GNRs with a biocompatible shell, effectively creating a physical barrier between the toxic surfactant and the biological environment.

A mesoporous silica shell can be grown on the surface of GNRs. This shell not only masks the CTAB but also provides a high surface area for loading drugs.

1. Surface Priming:

  • To a solution of purified CTAB-stabilized GNRs, add a small amount of (3-mercaptopropyl)trimethoxysilane (MPTMS) and stir for 30 minutes. This creates a silica precursor layer on the gold surface.

2. Silica Shell Growth:

  • To the primed GNR solution, add tetraethyl orthosilicate (TEOS) as the silica source and a catalyst such as ammonia or NaOH.

  • Allow the reaction to proceed for several hours with gentle stirring. The thickness of the silica shell can be controlled by adjusting the concentration of TEOS and the reaction time.

3. CTAB Removal and Pore Generation:

  • Centrifuge the silica-coated GNRs and redisperse them in an acidic ethanol solution (e.g., with HCl).

  • Reflux the solution for several hours to extract the CTAB template from the silica pores.

4. Final Purification:

  • Centrifuge the extracted silica-coated GNRs and wash them repeatedly with ethanol and water.

Comparative Performance Data

The following tables summarize the quantitative data on the performance of different alternatives to CTAB, focusing on cytotoxicity.

Surfactant/CoatingCell LineAssayResultsReference
CTAB HT-29Not SpecifiedApparent cytotoxicity caused by free CTAB in solution.[16]
HaCaT, CRL-1490Cell ViabilityHighly toxic, leading to almost 100% cell death after 24h exposure.[17]
C12EDMAB HEp-2, A549Toxicity AssaysLower toxicity at select concentrations compared to CTAB-coated rods.[1][2]
PEG SKBR3, CHO, C2C12, HL60MTS AssaySuperior biocompatibility compared to PSS-coated nanorods.[6]
Not SpecifiedNot SpecifiedProcedure removed about 88.9% of CTAB.[7]
Polysarcosine Not SpecifiedNot SpecifiedAu@PS NRs had very low cytotoxicity.[11]
SDS LLC, HeLaCell ViabilitySignificant dose-dependent and time-dependent effect on cell viability.[18]
Hyaluronic Acid MCF-7In vitro studiesNanoparticles could be efficiently internalized and kill cancer cells under NIR irradiation.[12][14]
PDADMAC HeLaTrypan Blue>90% cell viability in nearly all cases, even at very high concentrations.[19]

Visualizing the Workflow

To better understand the experimental processes, the following diagrams, created using the DOT language, illustrate the key workflows.

GNR_Synthesis_Comparison cluster_direct_synthesis Direct Synthesis Alternatives cluster_post_synthesis Post-Synthesis Modification HAuCl4 HAuCl4 Growth_Solution_Alt Growth Solution HAuCl4->Growth_Solution_Alt 1 Reducing_Agent Reducing Agent (e.g., Ascorbic Acid) Reducing_Agent->Growth_Solution_Alt 3 Alternative_Surfactant Alternative Surfactant (C12EDMAB or Gemini) Alternative_Surfactant->Growth_Solution_Alt 2 Seed_Solution Gold Seed Solution GNR_Alternative Less Toxic GNRs Seed_Solution->GNR_Alternative 4. Add Seeds Growth_Solution_Alt->GNR_Alternative CTAB_GNRs CTAB-Stabilized GNRs Purification Purification (Centrifugation) CTAB_GNRs->Purification Ligand_Exchange Ligand Exchange (PEG, MUA, etc.) Purification->Ligand_Exchange Encapsulation Encapsulation (Silica, etc.) Purification->Encapsulation Final_GNR_Ligand Functionalized GNRs Ligand_Exchange->Final_GNR_Ligand Final_GNR_Encap Encapsulated GNRs Encapsulation->Final_GNR_Encap

Caption: Comparative workflows for synthesizing less toxic gold nanorods.

Signaling Pathways and Logical Relationships

The toxicity of CTAB is primarily attributed to its interaction with cell membranes and mitochondria. The positive charge of the quaternary ammonium headgroup of CTAB facilitates strong electrostatic interactions with the negatively charged phospholipid bilayer of cell membranes, leading to membrane disruption and increased permeability. Furthermore, CTAB can inhibit cellular respiration by interfering with mitochondrial function. The alternatives discussed in this guide aim to mitigate these effects by either replacing CTAB with less disruptive molecules or by shielding its positive charge.

CTAB_Toxicity_Mitigation cluster_ctab CTAB-Induced Toxicity cluster_alternatives Mitigation Strategies CTAB CTAB Cell_Membrane Cell Membrane (Negative Charge) CTAB->Cell_Membrane Electrostatic Interaction Mitochondria Mitochondria CTAB->Mitochondria Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitochondria->Mitochondrial_Dysfunction Cell_Death Cell Death Membrane_Disruption->Cell_Death Mitochondrial_Dysfunction->Cell_Death Less_Toxic_Surfactants Less Toxic Surfactants (e.g., C12EDMAB) Reduced_Interaction Reduced Membrane Interaction Less_Toxic_Surfactants->Reduced_Interaction Surface_Modification Surface Modification (PEG, Silica, etc.) Shielding Shielding of Positive Charge Surface_Modification->Shielding Improved_Biocompatibility Improved Biocompatibility Reduced_Interaction->Improved_Biocompatibility Shielding->Improved_Biocompatibility

Caption: Logical relationship of CTAB toxicity and mitigation strategies.

Conclusion

The development of less toxic gold nanorods is crucial for their successful application in the biomedical field. While CTAB remains a highly efficient shape-directing agent, its inherent cytotoxicity necessitates the exploration of viable alternatives. This guide has provided a comparative overview of direct synthesis replacements and post-synthesis modification strategies. The choice of the optimal method will depend on the specific application, required surface functionality, and the desired balance between synthesis simplicity and the degree of toxicity reduction. As research progresses, a deeper understanding of the structure-toxicity relationships of various surfactants and coatings will undoubtedly lead to the design of even safer and more effective gold nanorods for a new generation of nanomedicines.

References

A Head-to-Head Battle: Dodecylethyldimethylammonium Bromide (DEDMAB) vs. Sodium Dodecyl Sulfate (SDS) in Plant DNA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in molecular biology, genetic engineering, and drug development, the isolation of high-quality DNA from plant tissues is a critical first step. The unique composition of plant cells, with their rigid cell walls and high concentrations of secondary metabolites like polysaccharides and polyphenols, presents a significant challenge. Two common approaches to overcome these hurdles involve the use of cationic and anionic detergents.

This guide provides an objective comparison of the performance of two such detergents. While the query specified Dodecylethyldimethylammonium bromide (DEDMAB), the widely used and extensively documented cationic detergent in plant DNA extraction is Cetyltrimethylammonium bromide (CTAB). Given the lack of direct comparative studies involving DEDMAB, this guide will focus on the performance of the well-established CTAB method against the anionic detergent Sodium Dodecyl Sulfate (SDS) method. This comparison will serve as a valuable proxy for understanding the differential performance of cationic versus anionic detergents in this application.

Performance Comparison at a Glance

The choice between a cationic detergent-based method like CTAB and an anionic detergent-based method like SDS often depends on the plant species, the tissue type, and the intended downstream application. The CTAB method is renowned for its ability to yield high-purity DNA, particularly from tissues rich in polysaccharides, while the SDS method offers a simpler, often faster, and more cost-effective alternative.

Quantitative Data Summary

The following table summarizes quantitative data from various studies, highlighting the performance of each method in terms of DNA yield and purity.

ParameterCTAB MethodSDS MethodKey Considerations
DNA Yield Moderate to high, but can be variable depending on the plant species and tissue type.Can be higher than CTAB in some cases, particularly with certain tissues like soybean seeds.[1][2]The SDS method has been reported to have higher DNA yields in studies on feed products and soybean.[1][2]
DNA Purity (A260/A280) Generally yields high-purity DNA with ratios between 1.7 and 1.9.[3]Purity can be comparable to CTAB, with reported ratios of 1.862–1.954 in optimized protocols.[1][4]A ratio of ~1.8 is generally considered indicative of pure DNA, free from protein contamination.[5]
DNA Purity (A260/A230) Effective at removing polysaccharides and polyphenols, leading to good A260/A230 ratios.May result in lower A260/A230 ratios, indicating potential contamination with polysaccharides and other metabolites.A ratio between 2.0 and 2.2 is desirable, indicating minimal contamination from polysaccharides.
Time-Efficiency More time-consuming due to multiple incubation and centrifugation steps.[3]Generally faster than the CTAB method.[2][3]The SDS protocol often involves fewer steps, making it quicker for processing a large number of samples.[3]
Cost-Effectiveness Reagent costs are relatively low, but the longer protocol can increase labor costs.Also cost-effective in terms of reagents, with some studies noting it as a cheaper alternative.[2]Both methods are generally inexpensive compared to commercial kits.[5]

Experimental Protocols

Detailed methodologies for the CTAB and SDS DNA extraction protocols are provided below. These represent generalized protocols and may require optimization for specific plant species and tissues.

CTAB DNA Extraction Protocol

This protocol is adapted from various sources and is suitable for plant tissues with high polysaccharide content.[6][7]

Materials:

  • CTAB Extraction Buffer (2% w/v CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 1% PVP, 2% β-mercaptoethanol added just before use)

  • Chloroform:Isoamyl alcohol (24:1)

  • Isopropanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)

  • RNase A (10 mg/mL)

Procedure:

  • Grind 100-200 mg of plant tissue to a fine powder in liquid nitrogen.

  • Transfer the powder to a 2 mL microcentrifuge tube and add 1 mL of pre-warmed (65°C) CTAB extraction buffer.

  • Vortex thoroughly and incubate at 65°C for 30-60 minutes with occasional mixing.

  • Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix gently by inversion for 15 minutes.

  • Centrifuge at 12,000 rpm for 15 minutes at room temperature.

  • Carefully transfer the upper aqueous phase to a new tube.

  • Add 0.7 volumes of ice-cold isopropanol and mix gently. Incubate at -20°C for at least 30 minutes to precipitate the DNA.

  • Centrifuge at 12,000 rpm for 10 minutes to pellet the DNA.

  • Discard the supernatant and wash the pellet with 1 mL of ice-cold 70% ethanol.

  • Centrifuge at 12,000 rpm for 5 minutes. Discard the ethanol and air-dry the pellet for 10-15 minutes.

  • Resuspend the DNA in 50-100 µL of TE buffer.

  • Add RNase A and incubate at 37°C for 30 minutes to remove RNA contamination.

SDS DNA Extraction Protocol

This protocol is a faster and simpler method suitable for a variety of plant tissues.[1][3][4][8]

Materials:

  • SDS Extraction Buffer (100 mM Tris-HCl pH 8.0, 50 mM EDTA pH 8.0, 500 mM NaCl, 2% SDS)

  • Potassium Acetate (5 M, pH 5.2)

  • Isopropanol (100%, ice-cold)

  • 70% Ethanol (ice-cold)

  • TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)

  • RNase A (10 mg/mL)

Procedure:

  • Grind approximately 100 mg of plant tissue in a 2.0 mL tube.

  • Add 800 µL of SDS extraction buffer and vortex to mix.

  • Incubate at 65°C for 15-30 minutes.

  • Add 250 µL of ice-cold 5 M potassium acetate. Vortex and incubate on ice for 20 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add an equal volume of ice-cold isopropanol. Mix gently and incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the DNA.

  • Discard the supernatant and wash the pellet with 500 µL of ice-cold 70% ethanol.

  • Centrifuge at 14,000 rpm for 5 minutes. Discard the ethanol and air-dry the pellet.

  • Resuspend the DNA in 50-100 µL of TE buffer.

  • Add RNase A and incubate at 37°C for 30 minutes to remove RNA contamination.

Visualizing the Process

To better understand the workflow and the key differences between the two methods, the following diagrams are provided.

CTAB_Workflow start Plant Tissue Grinding extraction Add CTAB Buffer Incubate at 65°C start->extraction chloroform Chloroform:Isoamyl Alcohol Extraction extraction->chloroform centrifuge1 Centrifugation chloroform->centrifuge1 transfer Transfer Aqueous Phase centrifuge1->transfer precipitation Isopropanol Precipitation transfer->precipitation centrifuge2 Centrifugation precipitation->centrifuge2 wash 70% Ethanol Wash centrifuge2->wash dry Air Dry Pellet wash->dry resuspend Resuspend in TE Buffer dry->resuspend rnase RNase Treatment resuspend->rnase end Pure DNA rnase->end

Caption: Experimental workflow for the CTAB-based plant DNA extraction method.

SDS_Workflow start Plant Tissue Grinding extraction Add SDS Buffer Incubate at 65°C start->extraction potassium_acetate Add Potassium Acetate Incubate on Ice extraction->potassium_acetate centrifuge1 Centrifugation potassium_acetate->centrifuge1 transfer Transfer Supernatant centrifuge1->transfer precipitation Isopropanol Precipitation transfer->precipitation centrifuge2 Centrifugation precipitation->centrifuge2 wash 70% Ethanol Wash centrifuge2->wash dry Air Dry Pellet wash->dry resuspend Resuspend in TE Buffer dry->resuspend rnase RNase Treatment resuspend->rnase end Pure DNA rnase->end

Caption: Experimental workflow for the SDS-based plant DNA extraction method.

Logical_Comparison cluster_ctab CTAB Method cluster_sds SDS Method ctab_strength1 High Purity DNA sds_weakness1 Potential for Contaminants ctab_strength1->sds_weakness1 Superiority ctab_strength2 Effective Polysaccharide Removal ctab_strength2->sds_weakness1 Reduces ctab_weakness1 Longer Protocol ctab_weakness2 More Steps sds_strength1 Higher Yield (in some cases) sds_strength1->ctab_strength1 Comparable Purity (Optimized) sds_strength2 Faster Protocol sds_strength2->ctab_weakness1 Advantage sds_weakness2 Simpler Procedure

Caption: Logical comparison of the key strengths and weaknesses of the CTAB and SDS methods.

Concluding Remarks

Both the CTAB and SDS methods are powerful tools for plant DNA extraction. The CTAB method is often the preferred choice when high purity is paramount, especially when working with plants known to have high levels of polysaccharides and polyphenols.[3] Its main drawbacks are the longer protocol and the use of hazardous organic solvents.

The SDS method offers a simpler, faster, and more economical alternative, which can be advantageous for high-throughput applications.[2][3] However, it may require further optimization to achieve the desired purity for sensitive downstream applications like next-generation sequencing. For many routine PCR-based analyses, the quality of DNA from the SDS method is often sufficient.

Ultimately, the best method is the one that consistently provides DNA of the required quality and quantity for your specific research goals, taking into account the available resources and the nature of your plant samples.

References

A Comparative Analysis of the Genotoxicity of Dodecylethyldimethylammonium Bromide and Benzalkonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the genotoxic potential of two quaternary ammonium compounds: Dodecylethyldimethylammonium bromide (DDAB) and Benzalkonium chloride (BKC). This document synthesizes available experimental data, outlines methodologies for key genotoxicity assays, and presents visual representations of experimental workflows to facilitate a clear understanding of the current state of knowledge.

Executive Summary

This compound (DDAB) and Benzalkonium chloride (BKC) are cationic surfactants with broad-spectrum antimicrobial properties, leading to their widespread use as disinfectants and preservatives. While the genotoxicity of BKC has been the subject of numerous studies, yielding some conflicting results, there is a notable scarcity of publicly available genotoxicity data for DDAB from standardized assays. This guide presents the available data for a side-by-side comparison, highlighting the existing knowledge gaps for DDAB.

The available evidence suggests that BKC can induce DNA damage under certain experimental conditions, with some studies indicating positive results in comet and micronucleus assays, while others, particularly the Ames test, have shown negative results. For DDAB, the limited data comes from a single comparative study using the comet assay, which suggested that DDAB may induce DNA damage at lower concentrations than BKC in primary rat hepatocytes. However, without data from a broader range of genotoxicity tests, a comprehensive assessment of DDAB's genotoxic potential remains elusive.

Data Presentation: Quantitative Genotoxicity Data

The following tables summarize the available quantitative data from key genotoxicity assays for both DDAB and BKC.

Table 1: Ames Test Results

CompoundTest SystemConcentration RangeMetabolic ActivationResultReference
DDABSalmonella typhimuriumData Not AvailableData Not AvailableData Not Available
Benzalkonium ChlorideSalmonella typhimurium strains TA 98, TA 100, TA 1020.001 - 110 µ g/plate With and without S9 mixNegative[1]

Table 2: In Vitro Micronucleus Assay Results

CompoundCell LineConcentration RangeResultReference
DDABData Not AvailableData Not AvailableData Not Available
Benzalkonium ChlorideHuman peripheral blood lymphocytes1.0 and 3.0 mg/LSignificant increase in micronuclei[2]
Benzalkonium ChlorideVicia faba root tip cells10 mg/LSignificant induction of micronuclei[2]

Table 3: Comet Assay (Single Cell Gel Electrophoresis) Results

CompoundCell Line/SystemConcentration RangeEffectReference
DDABPrimary rat hepatocytes0.3 mg/LSignificant induction of DNA migration[2]
Benzalkonium ChloridePrimary rat hepatocytes1.0 mg/LModerate but significant induction of DNA migration[2]
Benzalkonium ChlorideHuman respiratory epithelial BEAS-2B cells0.002% - 0.02%Dose-dependent increase in tail moment[3]
Benzalkonium ChlorideHuman corneal epithelial cells≥ 0.00005%Dose-dependent increase in DNA single-strand breaks[4]
Benzalkonium Chloride3D cultured HepG2 cellsNot specifiedNegative in the presence and absence of metabolic activation[5][6]

Experimental Protocols

Detailed methodologies for the principal genotoxicity assays cited are provided below. These protocols are generalized and may be adapted based on the specific test substance and cell system.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Strain Selection: Several mutant strains of Salmonella typhimurium (e.g., TA98, TA100, TA102, TA1535, TA1537) are used, each sensitive to different types of mutagens.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Exposure: The bacterial culture, the test compound at various concentrations, and the S9 mix (if applicable) are combined in molten top agar.

  • Plating: The mixture is poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects chromosomal damage or damage to the mitotic apparatus. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes left behind during cell division.

  • Cell Culture: A suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y) is cultured.

  • Exposure: Cells are exposed to the test substance at various concentrations for a defined period.

  • Cytokinesis Block (optional but recommended): Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one nuclear division.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI, or acridine orange).

  • Scoring: The frequency of micronucleated cells (typically in binucleated cells if cytochalasin B is used) is determined by microscopic analysis. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Preparation: A single-cell suspension is prepared from the test system.

  • Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution (containing high salt and detergent) to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. An electric field is then applied, causing the broken DNA fragments to migrate away from the nucleus, forming a "comet" shape.

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide, SYBR Green) and visualized using a fluorescence microscope.

  • Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail. An increase in these parameters indicates DNA damage.

Signaling Pathways and Mechanisms of Genotoxicity

The precise signaling pathways involved in the genotoxicity of DDAB and BKC are not fully elucidated. However, for quaternary ammonium compounds in general, proposed mechanisms of toxicity often involve the induction of oxidative stress .[7][8] The cationic nature of these compounds can lead to interactions with negatively charged cell membranes, potentially disrupting mitochondrial function and leading to the generation of reactive oxygen species (ROS).[9] An excess of ROS can damage cellular macromolecules, including DNA, leading to strand breaks and other lesions that can be detected by assays like the comet assay.

For BKC, some studies have linked its cytotoxic effects to the apoptotic pathway.[3] It is plausible that at concentrations causing significant cellular stress, DNA damage could be a secondary effect of apoptosis-related endonuclease activity.

Visualizations

Experimental Workflow Diagrams

Ames_Test_Workflow Ames Test Experimental Workflow cluster_prep Preparation cluster_exp Exposure & Incubation cluster_analysis Analysis A Select Salmonella strains D Mix bacteria, test compound, (S9 mix), and top agar A->D B Prepare S9 mix (for metabolic activation) B->D C Prepare test compound dilutions C->D E Pour onto minimal glucose agar plates D->E F Incubate at 37°C E->F G Count revertant colonies F->G H Analyze dose-response relationship G->H

Caption: Workflow for the Ames Test.

Micronucleus_Assay_Workflow In Vitro Micronucleus Assay Workflow cluster_prep Cell Culture & Exposure cluster_processing Processing cluster_analysis Analysis A Culture mammalian cells B Expose cells to test compound A->B C Add Cytochalasin B (optional) B->C D Harvest and fix cells C->D E Stain with DNA dye D->E F Microscopic analysis E->F G Score frequency of micronucleated cells F->G

Caption: Workflow for the In Vitro Micronucleus Assay.

Comet_Assay_Workflow Comet Assay Workflow cluster_prep Preparation cluster_processing Lysis & Electrophoresis cluster_analysis Analysis A Prepare single-cell suspension B Embed cells in agarose on slide A->B C Lyse cells to form nucleoids B->C D Alkaline unwinding of DNA C->D E Electrophoresis D->E F Stain DNA E->F G Visualize comets (microscopy) F->G H Quantify DNA damage G->H

Caption: Workflow for the Comet Assay.

Conclusion

The comparative genotoxicity of this compound and Benzalkonium chloride is an area that requires further investigation, primarily due to the significant lack of data for DDAB. While BKC has been shown to induce DNA damage in some eukaryotic cell systems, its mutagenicity in bacterial systems appears to be negative. The limited evidence for DDAB suggests a potential for genotoxicity, possibly at lower concentrations than BKC, but this is based on a single study using one type of assay.

References

The Efficacy of Dodecylethyldimethylammonium Bromide: A Comparative Analysis with Other Quaternary Ammonium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimicrobial agents, quaternary ammonium compounds (QACs) stand as a cornerstone for disinfection and sanitization across various industries, including healthcare, pharmaceuticals, and food safety. Their broad-spectrum efficacy against a wide range of microorganisms makes them a subject of continuous research and development. This guide provides a comparative analysis of the efficacy of Dodecylethyldimethylammonium bromide (DDAB) against other commonly used QACs, namely Benzalkonium chloride (BAC), Cetyltrimethylammonium bromide (CTAB), and Didodecyldimethylammonium bromide (DDAC).

Comparative Efficacy of Quaternary Ammonium Compounds

The antimicrobial efficacy of QACs is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. Lower MIC and MBC values are indicative of higher antimicrobial potency.

Data Presentation

The following tables summarize the available MIC and MBC values for Benzalkonium chloride, Cetyltrimethylammonium bromide, and Didodecyldimethylammonium bromide against common bacterial strains. This data has been compiled from various scientific sources and should be used for comparative purposes.

Table 1: Minimum Inhibitory Concentration (MIC) of Select Quaternary Ammonium Compounds

MicroorganismBenzalkonium chloride (BAC) (µg/mL)Cetyltrimethylammonium bromide (CTAB) (µg/mL)Didodecyldimethylammonium chloride (DDAC) (µg/mL)
Staphylococcus aureus1 - 101 - 160.5 - 5
Escherichia coli10 - 6432 - 1285 - 32
Pseudomonas aeruginosa32 - 256128 - 51216 - 128
Enterococcus faecalis2 - 168 - 641 - 8
Candida albicans2 - 324 - 641 - 16

Note: MIC values can vary depending on the specific strain, testing methodology, and experimental conditions.

Table 2: Minimum Bactericidal Concentration (MBC) of Select Quaternary Ammonium Compounds

MicroorganismBenzalkonium chloride (BAC) (µg/mL)Cetyltrimethylammonium bromide (CTAB) (µg/mL)Didodecyldimethylammonium chloride (DDAC) (µg/mL)
Staphylococcus aureus2 - 324 - 641 - 16
Escherichia coli32 - 256128 - 51216 - 128
Pseudomonas aeruginosa128 - 1024512 - 204864 - 512
Enterococcus faecalis8 - 6432 - 2564 - 32
Candida albicans8 - 12816 - 2564 - 64

Note: MBC values are typically higher than MIC values and can also vary between studies.

Experimental Protocols

Accurate and reproducible data are paramount in comparative efficacy studies. The following are detailed methodologies for determining the MIC and MBC of antimicrobial compounds.

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)
  • Preparation of Reagents and Media:

    • Prepare a stock solution of the quaternary ammonium compound in a suitable solvent (e.g., sterile deionized water or ethanol).

    • Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

    • Prepare a bacterial or fungal inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure:

    • Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.

    • Add 100 µL of the QAC stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

    • Inoculate each well (except for the sterility control) with 10 µL of the prepared microbial suspension.

    • Include a positive control (broth with inoculum, no QAC) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the QAC that shows no visible growth (turbidity) in the well.

Minimum Bactericidal Concentration (MBC) Assay Protocol
  • Procedure:

    • Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth.

    • Spot-plate the aliquot onto a sterile agar plate (e.g., Mueller-Hinton Agar for bacteria).

    • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Interpretation of Results:

    • The MBC is the lowest concentration of the QAC that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).

Visualizations

To further elucidate the concepts and workflows discussed, the following diagrams are provided.

Experimental_Workflow_for_QAC_Efficacy_Testing cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination prep_qac Prepare QAC Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_qac->serial_dilution prep_media Prepare Culture Media prep_media->serial_dilution prep_inoculum Prepare Microbial Inoculum inoculation Inoculate Wells prep_inoculum->inoculation serial_dilution->inoculation incubation_mic Incubate Plate inoculation->incubation_mic read_mic Read MIC Results incubation_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubation_mbc Incubate Agar Plates subculture->incubation_mbc read_mbc Read MBC Results incubation_mbc->read_mbc

Caption: Experimental workflow for determining MIC and MBC of QACs.

Signaling_Pathway_of_QAC_Action qac Quaternary Ammonium Compound (Cationic) cell_membrane Microbial Cell Membrane (Anionic) qac->cell_membrane Electrostatic Interaction disruption Membrane Disruption & Increased Permeability cell_membrane->disruption Hydrophobic Interaction & Insertion leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids) disruption->leakage denaturation Denaturation of Essential Proteins & Enzymes disruption->denaturation cell_death Cell Death leakage->cell_death denaturation->cell_death

Validating the antimicrobial effectiveness of Dodecylethyldimethylammonium bromide.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Introduction

Dodecylethyldimethylammonium bromide (DDAB) is a quaternary ammonium compound (QAC) that demonstrates broad-spectrum antimicrobial activity against a range of microorganisms, including bacteria and fungi.[1][2] As a cationic surfactant, its mechanism of action primarily involves the disruption of microbial cell membranes, leading to cell death.[1] This guide provides a comparative analysis of the antimicrobial effectiveness of DDAB against other commonly used QACs, such as Benzalkonium Chloride (BAC), Didecyldimethylammonium Chloride (DDAC), and Cetylpyridinium Chloride (CPC). The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of DDAB as a potential antimicrobial agent in various applications.

Comparative Efficacy Data

The antimicrobial efficacy of QACs is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound (DDAB) and Alternatives Against Bacteria

MicroorganismAntimicrobial AgentMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureusDDAB Lower than BAKLower than BAK[3]
Benzalkonium Chloride (BAK)--[3]
Didecyldimethylammonium Chloride (DDAC)0.4 - 1.8-[1]
Escherichia coliDDAB Lower than BAKLower than BAK[3]
Benzalkonium Chloride (BAK)--[3]
Didecyldimethylammonium Chloride (DDAC)1.3-[4]
Pseudomonas aeruginosaDDAB Not explicitly stated, but has bacteriostatic effect-[5]
Didecyldimethylammonium Chloride (DDAC)8 - 128 mg/L-[6]

Note: Specific MIC/MBC values for DDAB from the cited study[3] were not available in the abstract. The study indicates DDAB is more potent than BAK. Data for DDAC is provided as a reference for a structurally similar twin-chain QAC.

Table 2: Antifungal Activity of this compound (DDAB) and Related Compounds

MicroorganismAntimicrobial AgentMIC (µg/mL)MFC (µg/mL)Reference
Candida albicansGlutaraldehyde-DDAB combinationEffective-[7]
Polymethylene-α,ω-bis(N,N-dimethyl-N-dodecylammonium bromides)--[8]
Aspergillus nigerPolymethylene-α,ω-bis(N,N-dimethyl-N-dodecylammonium bromides)--[8]
Penicillium chrysogenumPolymethylene-α,ω-bis(N,N-dimethyl-N-dodecylammonium bromides)--[8]

Note: The provided data for antifungal activity is for a combination product containing DDAB or for structurally related compounds, highlighting the potential of this chemical class against fungi.

Mechanism of Action

The antimicrobial action of this compound, like other QACs, is initiated by the electrostatic interaction between the positively charged quaternary nitrogen atom and the negatively charged components of the microbial cell surface. This is followed by the insertion of the hydrophobic alkyl chains into the lipid bilayer of the cell membrane, leading to a loss of membrane integrity and leakage of essential intracellular components, ultimately resulting in cell death.

Mechanism of Action of this compound (DDAB) DDAB DDAB Molecule (Cationic Head, Hydrophobic Tails) CellSurface Bacterial Cell Surface (Negatively Charged) DDAB->CellSurface Electrostatic Interaction Membrane Cytoplasmic Membrane (Lipid Bilayer) CellSurface->Membrane Adsorption Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Hydrophobic Tail Penetration Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Disruption->Leakage Death Cell Death Leakage->Death

Caption: DDAB's antimicrobial mechanism of action.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Antimicrobial Agent Stock Solution:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide) at a concentration at least 10 times the highest concentration to be tested.

2. Preparation of Inoculum:

  • A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Broth Microdilution Assay:

  • The assay is performed in a 96-well microtiter plate.

  • A serial two-fold dilution of the antimicrobial agent is prepared directly in the wells containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Each well is then inoculated with the standardized microbial suspension.

  • Positive (microorganism and broth without antimicrobial agent) and negative (broth only) controls are included.

4. Incubation:

  • The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).

5. Determination of MIC:

  • The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.

Minimum Bactericidal Concentration (MBC) Determination

This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

1. Subculturing from MIC Assay:

  • Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from each well of the MIC plate that showed no visible growth.

2. Plating:

  • The aliquots are plated onto an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria).

3. Incubation:

  • The agar plates are incubated under suitable conditions to allow for the growth of any surviving microorganisms.

4. Determination of MBC:

  • The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Experimental Workflow for MIC and MBC Determination cluster_0 MIC Determination cluster_1 MBC Determination Stock Prepare Antimicrobial Stock Solution SerialDilution Perform Serial Dilution in 96-Well Plate Stock->SerialDilution Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Wells with Microbial Suspension Inoculum->Inoculate SerialDilution->Inoculate IncubateMIC Incubate Plate Inoculate->IncubateMIC ReadMIC Determine MIC (No Visible Growth) IncubateMIC->ReadMIC Subculture Subculture from Wells with No Growth ReadMIC->Subculture Proceed if MIC is determined Plate Plate onto Agar Medium Subculture->Plate IncubateMBC Incubate Agar Plates Plate->IncubateMBC ReadMBC Determine MBC (≥99.9% Killing) IncubateMBC->ReadMBC

Caption: Workflow for determining MIC and MBC.

References

A comparative analysis of cationic lipids for gene therapy applications.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Cationic Lipids for Gene Therapy Applications

For researchers and professionals in the field of gene therapy, the selection of an appropriate delivery vector is paramount to success. Cationic lipids have emerged as a leading class of non-viral vectors, offering advantages in terms of safety, versatility, and ease of production. This guide provides a comparative analysis of commonly used cationic lipids, focusing on their performance in terms of transfection efficiency and cytotoxicity, supported by experimental data and detailed protocols.

Performance Comparison of Cationic Lipids

The efficacy of a cationic lipid-based gene delivery system is a balance between its ability to efficiently introduce genetic material into target cells (transfection efficiency) and its inherent toxicity to those cells (cytotoxicity). The following tables summarize quantitative data from various studies to facilitate a comparison of key cationic lipids.

Table 1: In Vitro Transfection Efficiency and Cytotoxicity of Various Cationic Lipid Formulations

Cationic Lipid FormulationHelper Lipid(s)Cell LineTransfection Efficiency (%)Cytotoxicity AssayCytotoxicity ResultsReference
DOTAPDOPEMultiple (14 cell lines)Cell-line dependentLuminescence-based viabilityModerate cytotoxicity, mitigated by optimizing lipid-to-nucleic acid ratio.[1][1]
DOTMADOPEMultiple (14 cell lines)Cell-line dependentLuminescence-based viabilityModerate cytotoxicity, mitigated by optimizing lipid-to-nucleic acid ratio.[1][1]
DC-CholDOPENIH 3T3, A17Lower than multicomponent lipoplexesNot specifiedNot specified
Attractene™Not specifiedAGS29LDH leakage<5%[2]
X-tremeGENE HP™Not specifiedAGS36.9LDH leakage6-9%[2]
Spermine-C14PCHeLaHigh (3,047 ± 26 cells/cm²)Cell viability assay>80% viability at optimal ratio[3]
Spermine-C16PCHeLaModerate (2,248 ± 32 cells/cm²)Cell viability assay>80% viability at optimal ratio[3]
Spermine-C18PCHeLaLower (1,816 ± 64 cells/cm²)Cell viability assay>80% viability at optimal ratio[3]
DOTAPCholesterolHEK293~49.4 (at 1:3 molar ratio)Not specifiedDose-dependent cytotoxicity[4]

Note: Direct comparison between studies should be made with caution due to variations in experimental conditions, such as lipid-to-DNA ratios, specific nucleic acid cargo, and incubation times.

Key Signaling and Experimental Pathways

To understand the performance of cationic lipids, it is crucial to visualize the pathways involved in gene delivery and the workflows of key experimental assays.

Cellular_Uptake_and_Endosomal_Escape cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Lipoplex Cationic Lipoplex (+ charge) Cell_Membrane Cell Membrane (- charge) Lipoplex->Cell_Membrane Electrostatic Interaction Endosome Early Endosome Cell_Membrane->Endosome Endocytosis Late_Endosome Late Endosome / Lysosome Endosome->Late_Endosome Maturation Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (Proton Sponge Effect / Lipid Mixing) Late_Endosome->Cytoplasm Endosomal Escape (Limited) Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import (for DNA) Protein Therapeutic Protein Cytoplasm->Protein Translation mRNA mRNA Nucleus->mRNA Transcription mRNA->Cytoplasm Export

Caption: Cellular uptake and endosomal escape of cationic lipoplexes for gene delivery.

Transfection_Workflow cluster_prep Lipoplex Formation cluster_transfection Cell Transfection cluster_assay Analysis DNA Nucleic Acid (DNA/RNA) Mix Mix and Incubate DNA->Mix Cationic_Lipid Cationic Lipid Solution Cationic_Lipid->Mix Add_Complex Add Lipoplex to Cells Mix->Add_Complex Cells Plate Cells Cells->Add_Complex Incubate Incubate (24-48h) Add_Complex->Incubate Assay Perform Assay (e.g., Luciferase, GFP) Incubate->Assay Measure Quantify Gene Expression Assay->Measure

Caption: General workflow for in vitro transfection using cationic lipids.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental findings. Below are protocols for key assays used to evaluate cationic lipid performance.

Protocol 1: Preparation of Cationic Liposomes and Lipoplex Formation

This protocol describes the thin-film hydration method for preparing cationic liposomes and subsequent complexation with nucleic acids.

Materials:

  • Cationic lipid (e.g., DOTAP)

  • Helper lipid (e.g., DOPE)

  • Chloroform

  • Nuclease-free water or buffer (e.g., HEPES-buffered saline)

  • Glass vials

  • Nitrogen or Argon gas

  • Vacuum system

  • Bath sonicator

  • Nucleic acid (plasmid DNA or mRNA)

Procedure:

  • Lipid Film Hydration: a. Dissolve the cationic lipid and helper lipid in chloroform in a glass vial at the desired molar ratio. b. Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the vial. c. Place the vial under a vacuum for at least 1 hour to remove any residual solvent.

  • Liposome Formation: a. Hydrate the lipid film with nuclease-free water or buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs). b. To create small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the solution becomes clear.

  • Lipoplex Formation: a. Dilute the nucleic acid and the cationic liposome suspension separately in a suitable buffer (e.g., serum-free medium). b. Add the lipid suspension to the nucleic acid solution and mix gently by pipetting. c. Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

Protocol 2: In Vitro Transfection

This protocol outlines the general steps for transfecting mammalian cells in culture.

Materials:

  • Cultured mammalian cells (e.g., HEK293, HeLa)

  • Complete culture medium

  • Serum-free medium (e.g., Opti-MEM)

  • Prepared lipoplexes

  • 6- or 24-well plates

Procedure:

  • Cell Seeding: a. The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection: a. On the day of transfection, remove the culture medium from the cells. b. Wash the cells once with phosphate-buffered saline (PBS). c. Add the lipoplex-containing solution to the cells. d. Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator. e. After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.

  • Gene Expression Analysis: a. Incubate the cells for 24-72 hours post-transfection to allow for gene expression. b. Analyze gene expression using an appropriate method, such as a luciferase reporter assay or fluorescence microscopy for fluorescent reporter proteins like GFP.

Protocol 3: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells treated with cationic lipid formulations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well plate reader

Procedure:

  • After the desired incubation period with the lipid formulations, add 10 µL of MTT solution to each well of a 96-well plate containing the cells in 100 µL of medium.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage relative to untreated control cells.

Protocol 4: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay measures the release of lactate dehydrogenase from cells with damaged plasma membranes, another indicator of cytotoxicity.

Materials:

  • Cell culture supernatants from treated cells

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well plate

  • Plate reader

Procedure:

  • Following treatment with the cationic lipid formulations, carefully collect the cell culture supernatant from each well.

  • Transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • The amount of LDH released is proportional to the absorbance and indicates the level of cytotoxicity.

Protocol 5: Luciferase Reporter Assay for Transfection Efficiency

This assay is a highly sensitive method for quantifying the expression of a transfected reporter gene.

Materials:

  • Transfected cells (with a luciferase reporter plasmid)

  • Luciferase assay lysis buffer

  • Luciferase substrate

  • Luminometer

Procedure:

  • After 24-48 hours of transfection, wash the cells with PBS.

  • Lyse the cells by adding the luciferase assay lysis buffer and incubating for a specified time.

  • Transfer the cell lysate to a luminometer tube or a white-walled 96-well plate.

  • Add the luciferase substrate to the lysate.

  • Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase protein expressed, which reflects the transfection efficiency.

References

A Comparative Guide to the Self-Aggregation of Dodecylethyldimethylammonium Bromide (DDAB) and Cetyltrimethylammonium Bromide (CTAB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the self-aggregation behavior of two cationic surfactants, Dodecylethyldimethylammonium bromide (DDAB) and Cetyltrimethylammonium bromide (CTAB). Understanding the differences in their micellar properties is crucial for various applications, including drug delivery, gene therapy, and materials science. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying principles.

Executive Summary

This compound (DDAB) and Cetyltrimethylammonium bromide (CTAB) are both quaternary ammonium surfactants that self-assemble in aqueous solutions to form micelles. However, their structural differences—DDAB possesses a dodecyl (C12) tail and an ethyl group on the head, while CTAB has a longer hexadecyl (C16) tail and a methyl group—lead to distinct self-aggregation behaviors. CTAB generally exhibits a lower critical micelle concentration (CMC) and a tendency to form larger, more elongated micelles compared to DDAB. This guide delves into the specifics of these differences, supported by experimental data.

Comparative Data on Micellar Properties

The following tables summarize the key physicochemical properties related to the self-aggregation of DDAB and CTAB.

PropertyThis compound (DDAB)Cetyltrimethylammonium Bromide (CTAB)
Chemical Structure C₁₂H₂₅N⁺(CH₃)₂(C₂H₅)Br⁻C₁₆H₃₃N⁺(CH₃)₃Br⁻
Molar Mass ( g/mol ) 322.37364.45

Table 1: General Properties of DDAB and CTAB.

ParameterThis compound (DDAB)Cetyltrimethylammonium Bromide (CTAB)Experimental Conditions
Critical Micelle Concentration (CMC) 14-15 mM~0.92 - 1.0 mMAqueous solution, 25°C[1]
Aggregation Number (N) Data not readily available for pure DDAB micelles68 - 77Aqueous solution, 25°C, Time-Resolved Fluorescence Quenching[2][3]
Micelle Morphology Forms bilayer structures at interfacesSpherical or ellipsoidal, can transition to rod-like micelles at higher concentrations or with additivesMolecular dynamics simulations and experimental observations
Hydrodynamic Radius (Rh) Data not readily available for pure DDAB micelles~2-5 nm (spherical micelles)Dynamic Light Scattering

Table 2: Comparative Self-Aggregation Properties of DDAB and CTAB.

Key Differences in Self-Aggregation Behavior

The primary distinctions in the self-aggregation of DDAB and CTAB arise from their molecular structures:

  • Hydrophobic Chain Length: CTAB's longer C16 alkyl chain compared to DDAB's C12 chain results in stronger hydrophobic interactions. This is the main reason for CTAB's significantly lower CMC; less surfactant is needed to overcome the energy barrier for micellization.

  • Head Group Structure: The presence of an ethyl group in DDAB's headgroup, as opposed to a methyl group in CTAB, can influence packing parameters and inter-headgroup interactions, although the effect is generally less pronounced than that of the tail length.

  • Micelle Morphology: Molecular dynamics simulations suggest that at the mica-water interface, DDAB tends to form well-ordered bilayer structures, whereas CTAB forms less perfect cylindrical micelles. In bulk solution, CTAB micelles are typically spherical or ellipsoidal at concentrations just above the CMC but can grow into larger, worm-like or rod-shaped micelles at higher concentrations or in the presence of salts or other additives. While specific morphology data for pure DDAB micelles in bulk solution is limited, its shorter alkyl chain would generally favor the formation of smaller, more spherical micelles compared to CTAB under similar conditions.

Experimental Protocols

Accurate characterization of surfactant self-aggregation is paramount. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) by Tensiometry

Principle: The surface tension of a surfactant solution decreases with increasing concentration as surfactant monomers adsorb at the air-water interface. Once the interface is saturated and micelles begin to form, the surface tension remains relatively constant. The CMC is the concentration at which this break in the surface tension versus log(concentration) plot occurs.

Methodology:

  • Solution Preparation: Prepare a stock solution of the surfactant (DDAB or CTAB) in deionized water at a concentration significantly above the expected CMC.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a range of concentrations both below and above the anticipated CMC.

  • Measurement: Use a tensiometer (e.g., with a Wilhelmy plate or Du Noüy ring) to measure the surface tension of each solution at a constant temperature (e.g., 25°C).

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined from the intersection of the two linear portions of the plot.

CMC_Determination cluster_workflow Tensiometry Workflow for CMC Prepare Stock Solution Prepare Stock Solution Create Serial Dilutions Create Serial Dilutions Prepare Stock Solution->Create Serial Dilutions Measure Surface Tension Measure Surface Tension Create Serial Dilutions->Measure Surface Tension Plot Data & Determine CMC Plot Data & Determine CMC Measure Surface Tension->Plot Data & Determine CMC

Caption: Workflow for CMC determination using tensiometry.

Determination of Aggregation Number by Fluorescence Quenching

Principle: This steady-state fluorescence quenching method utilizes a fluorescent probe (e.g., pyrene) that partitions into the hydrophobic core of the micelles and a quencher (e.g., cetylpyridinium chloride) that also resides in the micelles. The quenching of the probe's fluorescence by the quencher follows Poisson statistics, allowing for the calculation of the average number of quencher molecules per micelle, and subsequently, the aggregation number.

Methodology:

  • Solution Preparation: Prepare a series of surfactant solutions (DDAB or CTAB) at a concentration well above the CMC, each containing a constant concentration of the fluorescent probe (e.g., pyrene).

  • Quencher Addition: To these solutions, add varying concentrations of the quencher.

  • Fluorescence Measurement: Measure the fluorescence intensity of the probe in each sample using a spectrofluorometer.

  • Data Analysis: Plot the natural logarithm of the ratio of unquenched to quenched fluorescence intensity (ln(I₀/I)) against the quencher concentration. The slope of this plot is directly related to the aggregation number through the concentration of micelles.

Aggregation_Number_Determination cluster_workflow Fluorescence Quenching for Aggregation Number Prepare Surfactant-Probe Solutions Prepare Surfactant-Probe Solutions Add Quencher Add Quencher Prepare Surfactant-Probe Solutions->Add Quencher Measure Fluorescence Measure Fluorescence Add Quencher->Measure Fluorescence Analyze Data to find N Analyze Data to find N Measure Fluorescence->Analyze Data to find N

Caption: Workflow for aggregation number determination.

Characterization of Micelle Size and Morphology

Principle: DLS measures the time-dependent fluctuations in the intensity of light scattered by particles undergoing Brownian motion. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn can be used to calculate their hydrodynamic radius (Rh) via the Stokes-Einstein equation.

Methodology:

  • Sample Preparation: Prepare surfactant solutions at the desired concentration above the CMC and filter them to remove dust particles.

  • DLS Measurement: Place the sample in the DLS instrument and allow it to equilibrate to the desired temperature. The instrument's laser illuminates the sample, and a detector measures the scattered light fluctuations.

  • Data Analysis: The instrument's software uses a correlator to analyze the fluctuation data and calculate the diffusion coefficient and, subsequently, the hydrodynamic radius and size distribution of the micelles.

Principle: Cryo-TEM allows for the direct visualization of micelles in their native, hydrated state. A thin film of the sample is rapidly frozen to embed the micelles in vitreous ice, preserving their structure for imaging with a transmission electron microscope.

Methodology:

  • Sample Preparation: A small aliquot of the micellar solution is applied to a TEM grid.

  • Vitrification: The grid is blotted to create a thin film and then rapidly plunged into a cryogen (e.g., liquid ethane) to form vitreous ice.

  • Imaging: The vitrified sample is transferred to a cryo-TEM holder and imaged at cryogenic temperatures.

  • Image Analysis: The resulting images provide direct information on the size, shape, and morphology of the individual micelles.

Micelle_Characterization cluster_methods Micelle Size and Morphology Characterization DLS DLS Hydrodynamic Radius Hydrodynamic Radius DLS->Hydrodynamic Radius Cryo-TEM Cryo-TEM Direct Visualization Direct Visualization Cryo-TEM->Direct Visualization

Caption: Methods for micelle size and morphology analysis.

Conclusion

The self-aggregation behavior of this compound and Cetyltrimethylammonium bromide is significantly influenced by their molecular architecture. CTAB, with its longer hydrophobic tail, forms micelles at a much lower concentration and tends to create larger, more complex structures compared to DDAB. The choice between these surfactants should be guided by the specific requirements of the application, such as the desired micelle size, stability, and encapsulation capacity. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of these and other surfactant systems, enabling informed decisions in research and development. Further research is warranted to fully elucidate the aggregation number and detailed morphology of pure DDAB micelles to allow for a more direct and comprehensive comparison.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Dodecylethyldimethylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. Dodecylethyldimethylammonium bromide, a quaternary ammonium compound, requires careful management due to its potential hazards. Adherence to an established disposal protocol is not just a matter of compliance, but a cornerstone of safe laboratory practice.

This compound is recognized as being harmful if swallowed, capable of causing skin irritation and serious eye damage, and is notably toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, it is imperative that this chemical is not released into drains or the environment.[1][4][5] The standard and required method for its disposal is through a licensed hazardous waste management company.[1][4]

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. In the event of a spill, a clear and systematic response is necessary to contain and manage the situation effectively.

Personal Protective Equipment (PPE) Spill Response Protocol
Eye Protection: Safety glasses with side-shields or a full face shield.[6][7]1. Ensure Area Safety: Immediately restrict access to the spill area and ensure it is well-ventilated.[4][8]
Hand Protection: Chemical-resistant gloves.[7][8]2. Containment (Solid Spill): Carefully sweep up the solid material, taking care to avoid generating dust.[6][8]
Respiratory Protection: A dust mask (such as a US N95 type) should be worn, especially when handling the powder form.[7][8]3. Containment (Liquid Spill): Use an inert absorbent material like sand, vermiculite, or commercial absorbent pads to contain and collect the spill.[4]
Protective Clothing: Wear appropriate protective clothing to prevent skin contact.[6][8]4. Collection: Place all spilled material and contaminated absorbents into a designated, sealed, and clearly labeled hazardous waste container.[4][6][8]
5. Decontamination: Thoroughly clean the spill area and any contaminated equipment with soap and water. Dispose of all contaminated cleaning materials in the hazardous waste container.[4]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.

  • Containment: All waste this compound, whether in solid or solution form, must be stored in a designated, sealed, and clearly labeled hazardous waste container.[4][6][8] The label should prominently display the chemical name and appropriate hazard symbols.[4]

  • Waste Collection:

    • Solid Waste: Carefully transfer the solid waste into the designated hazardous waste container.

    • Liquid Waste: Pour liquid waste into the designated hazardous waste container, avoiding splashes.

  • Neutralization (as a pre-treatment step):

    • Note: This step should only be performed by trained personnel in a controlled environment. The neutralized solution must still be disposed of as hazardous waste.[4]

    • Slowly add a weak acid, such as a 5% citric acid solution, to the this compound solution while gently stirring.[4]

    • Continuously monitor the pH of the solution until it is within a neutral range (pH 6-8).[4]

    • If the solution becomes too acidic, neutralize it with a weak base like sodium bicarbonate.[4]

    • The neutralized solution must then be collected in a labeled hazardous waste container.[4]

  • Final Disposal: Arrange for the collection of the hazardous waste container by a licensed hazardous waste disposal company.[1][4] It is crucial to never pour this compound solutions down the drain.[4]

Disposal Workflow

G cluster_prep Preparation cluster_waste Waste Handling cluster_spill Spill Management cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) C Solid Waste A->C Proceed with Handling D Liquid Waste A->D Proceed with Handling E Contain Spill A->E Proceed with Handling B Place Waste in Labeled Hazardous Waste Container I Store Container Securely B->I C->B D->B F Absorb Liquid / Sweep Solid E->F G Place in Hazardous Waste Container F->G H Decontaminate Area G->H H->I J Contact Licensed Hazardous Waste Disposal Company I->J

References

Essential Safety and Logistics for Handling Dodecylethyldimethylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling cationic surfactants like Dodecylethyldimethylammonium bromide. This potent chemical necessitates stringent adherence to safety protocols to mitigate risks of personal injury and environmental contamination. This guide provides immediate, actionable steps for the safe handling, storage, and disposal of this compound, ensuring a secure laboratory environment.

Personal Protective Equipment (PPE)

The first line of defense when working with this compound is the correct and consistent use of Personal Protective Equipment (PPE). Below is a summary of the required PPE to be worn at all times when handling this substance.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldSafety glasses must have side shields. For greater protection against splashes, chemical goggles or a full-face shield are recommended.[1] Contact lenses should be avoided as they can absorb and concentrate irritants.[1]
Hand Protection Chemical-Resistant GlovesImpervious gloves such as nitrile, neoprene, or butyl rubber are suitable.[2] It is crucial to inspect gloves for any signs of degradation before use and to replace them immediately if compromised.[2]
Body Protection Laboratory Coat or CoverallsA lab coat should be worn to protect clothing.[3] For larger quantities or in situations with a higher risk of exposure, chemical-resistant coveralls and an apron are recommended.[2][4]
Respiratory Protection Dust Mask or RespiratorWhen handling the solid form where dust generation is possible, a NIOSH/MSHA approved respirator or a dust mask (such as an N95) should be used.[1][5]
Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to prevent accidental exposure and maintain the chemical's integrity.

Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area.[1] A chemical fume hood is the preferred workspace to minimize inhalation of dust or aerosols.[3][6]

  • Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust.[1][2] Avoid contact with skin and eyes.[1][7]

  • Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[1][7] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

  • Clothing: Contaminated clothing should be removed immediately and laundered separately before reuse.[1]

Storage Protocol:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[1][8]

  • Location: Store in a cool, locked-up area.[1][9]

  • Compatibility: Store away from strong oxidizing and reducing agents.[7]

Disposal Plan

This compound and its containers must be disposed of as hazardous waste. Improper disposal can cause significant environmental harm.

Disposal Protocol:

  • Waste Collection:

    • Solid Waste: Collect solid this compound and any contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.[3][6]

    • Liquid Waste: Collect solutions of this compound in a separate, clearly labeled hazardous waste container.[3][6]

  • Labeling: The hazardous waste container must be labeled with the chemical name "this compound" and appropriate hazard symbols.[6]

  • Prohibition: Never pour this compound solutions down the drain.[3][6] Discharge into the environment must be strictly avoided.[6][8]

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved hazardous waste disposal company.[3][6]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Emergency SituationImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][9] Remove contact lenses if present and easy to do.[1][9] Seek immediate medical attention.[1][9]
Skin Contact Immediately remove all contaminated clothing.[1] Flush skin with running water and soap for at least 15 minutes.[1][9] Seek medical attention if irritation occurs or persists.[1]
Inhalation Move the person to fresh air.[1][9] If not breathing, give artificial respiration.[1] If breathing is difficult, provide oxygen.[9] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[9] Immediately give a glass of water.[1] Never give anything by mouth to an unconscious person.[9] Contact a poison control center or doctor immediately for treatment advice.[1]
Spill Minor Spills: Clean up spills immediately.[1] For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a labeled container for disposal.[1] For liquid spills, use an inert absorbent material like sand or vermiculite to contain and collect the spill.[6] Major Spills: Evacuate the area and alert emergency services.[1] Prevent the spill from entering drains or waterways.[1]

Visual Workflow Guides

To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage A Don Appropriate PPE: - Safety Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat - Dust Mask (for solids) B Ensure Proper Ventilation: Work in a Chemical Fume Hood A->B C Weigh/Measure Chemical B->C D Perform Experimental Procedure C->D E Decontaminate Work Area D->E F Store Chemical in a Tightly Closed Container in a Cool, Dry, Ventilated Area E->F G Wash Hands Thoroughly F->G

Caption: Workflow for the safe handling of this compound.

Disposal Workflow for this compound cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Segregate Waste: Solid vs. Liquid B Place in Designated, Labeled Hazardous Waste Containers A->B C Store Sealed Containers in a Designated Satellite Accumulation Area B->C D Contact Environmental Health & Safety (EHS) for Waste Pickup C->D E Transfer to a Licensed Hazardous Waste Disposal Company D->E Emergency Spill Response for this compound cluster_initial Initial Response cluster_containment Containment & Cleanup cluster_final Final Steps A Evacuate Immediate Area B Alert Others and Laboratory Supervisor A->B C If a large spill, contact EHS/Emergency Services B->C D Wear Appropriate PPE B->D C->D E Contain the Spill with Inert Absorbent Material D->E F Carefully Collect Spill Material into a Hazardous Waste Container E->F G Decontaminate the Spill Area F->G H Dispose of all Contaminated Materials as Hazardous Waste G->H

References

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Retrosynthesis Analysis

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Dodecylethyldimethylammonium bromide

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.